molecular formula C9H12IN3 B1313320 1-(3-Iodopyridin-2-yl)piperazine CAS No. 85386-98-7

1-(3-Iodopyridin-2-yl)piperazine

Cat. No.: B1313320
CAS No.: 85386-98-7
M. Wt: 289.12 g/mol
InChI Key: YEMFQTAXPFSLAE-UHFFFAOYSA-N
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Description

1-(3-Iodopyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C9H12IN3 and its molecular weight is 289.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Iodopyridin-2-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Iodopyridin-2-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-iodopyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMFQTAXPFSLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467651
Record name 1-(3-iodopyridin-2-yl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85386-98-7
Record name 1-(3-iodopyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Iodopyridin-2-yl)piperazine: A Cornerstone Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(3-Iodopyridin-2-yl)piperazine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, detail a robust synthetic pathway with mechanistic justifications, and explore its strategic application as a versatile scaffold in the design of novel therapeutic agents.

Introduction: The Strategic Importance of the Pyridinylpiperazine Core

1-(3-Iodopyridin-2-yl)piperazine is a specialized organic compound that merges two critical pharmacophores: the pyridine ring and the piperazine moiety. The piperazine ring is a "privileged structure" in drug design, renowned for its favorable physicochemical properties, including low toxicity, the ability to form multiple hydrogen bonds, and a tunable acid-base equilibrium constant.[1][2] Its derivatives are integral to numerous therapeutic classes, including antipsychotics, antidepressants, and anxiolytics, often modulating activity within the central nervous system (CNS) by interacting with monoamine pathways.[3][4]

The addition of a 3-iodopyridinyl group creates a bifunctional building block. The pyridinylpiperazine core itself is a known scaffold for potent and selective receptor antagonists.[5] The iodine atom at the 3-position serves as a highly versatile synthetic handle, enabling further molecular elaboration through a variety of palladium-catalyzed cross-coupling reactions. This strategic placement allows for the systematic exploration of chemical space, making 1-(3-Iodopyridin-2-yl)piperazine an invaluable starting material for generating libraries of drug candidates.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical characteristics is foundational to its application in research and development. The key properties of 1-(3-Iodopyridin-2-yl)piperazine are summarized below.

PropertyValueSource
CAS Number 85386-98-7[6]
Molecular Formula C₉H₁₂IN₃[6][7]
Molar Mass 289.12 g/mol [6]
Monoisotopic Mass 289.0076 Da[8]
Appearance White to off-white solid[7]
Melting Point Approx. 100 - 150 °C (varies with purity)[7]
Solubility Soluble in organic solvents such as DMSO and DMF.[7]
pKa Estimated around 8-10 for the piperazine moiety.[7]
LogP Estimated around 1-2, indicating moderate lipophilicity.[7]
Storage Store sealed in a dry environment at 2-8°C.[6]

Synthesis and Mechanistic Rationale

The synthesis of 1-(3-Iodopyridin-2-yl)piperazine is typically achieved via a nucleophilic aromatic substitution (SₙAr) or, more efficiently, a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. The latter is often preferred due to its high functional group tolerance and superior yields under milder conditions.[9][10] The general strategy involves the coupling of a suitable 2-halo-3-iodopyridine precursor with piperazine.

Rationale for Synthetic Strategy

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that has revolutionized the synthesis of arylamines.[10] Its selection for this synthesis is based on several key advantages:

  • High Efficiency: It provides excellent yields for coupling amines with aryl halides, including electron-deficient heterocyclic systems like pyridines.[9]

  • Broad Substrate Scope: The reaction is compatible with a wide range of functional groups on both the amine and the aryl halide.

  • Catalytic Nature: It requires only a catalytic amount of palladium and a suitable phosphine ligand, making it more atom-economical than stoichiometric methods.

The choice of a 2-chloro-3-iodopyridine precursor over a 2-bromo or 2-iodo analogue is a balance of reactivity and cost. While an iodo- leaving group at the 2-position would be more reactive, the chloro- derivative is often more readily available and cost-effective, with its reactivity being sufficient for modern palladium catalyst systems.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-stage process: preparation of the key precursor followed by the final coupling step.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Buchwald-Hartwig Amination A 2-Chloropyridine B Iodination (e.g., I₂, HIO₃) A->B C 2-Chloro-3-iodopyridine B->C E Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) C->E D Piperazine D->E F 1-(3-Iodopyridin-2-yl)piperazine E->F

Fig 1. High-level synthetic workflow for 1-(3-Iodopyridin-2-yl)piperazine.
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative example based on established methodologies for N-arylation of piperazines.[9] Researchers should perform their own optimization.

Materials:

  • 2-Chloro-3-iodopyridine (1.0 equiv)

  • Piperazine (1.5-2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Caesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 2-chloro-3-iodopyridine, piperazine, caesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst and inorganic salts, washing the pad with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield 1-(3-Iodopyridin-2-yl)piperazine as a solid.

Applications in Drug Discovery and Chemical Biology

The true value of 1-(3-Iodopyridin-2-yl)piperazine lies in its capacity as a versatile intermediate for creating diverse molecular architectures.

The Piperazine Pharmacophore

The piperazine ring is a cornerstone in medicinal chemistry for several reasons:

  • Physicochemical Properties: It imparts aqueous solubility and a basic nitrogen center that can be protonated at physiological pH, facilitating interactions with biological targets.[1]

  • Structural Role: It acts as a rigid linker that can orient other pharmacophoric groups in a precise three-dimensional arrangement, which is critical for binding to receptors or enzyme active sites.[3]

  • CNS Penetration: Many piperazine-containing drugs can cross the blood-brain barrier, making them suitable for treating neurological and psychiatric disorders.[3]

The Iodopyridine Synthetic Handle

The iodine atom is not merely a substituent; it is a reactive site for building molecular complexity. It readily participates in various cross-coupling reactions, allowing for the attachment of a wide array of chemical moieties. This enables the systematic modification of the core structure to optimize potency, selectivity, and pharmacokinetic properties (ADME).

G cluster_0 Cross-Coupling Reactions cluster_1 Resulting Compound Classes A 1-(3-Iodopyridin-2-yl)piperazine (Scaffold) B Suzuki Coupling (+ Arylboronic Acid) A->B C Sonogashira Coupling (+ Terminal Alkyne) A->C D Heck Coupling (+ Alkene) A->D E Buchwald-Hartwig (+ Amine) A->E F Bi-aryl Derivatives B->F G Alkynyl Derivatives C->G H Styrenyl Derivatives D->H I Amino-substituted Derivatives E->I

Fig 2. Diversification of the 1-(3-Iodopyridin-2-yl)piperazine scaffold.

This diversification strategy is central to modern drug discovery. For example, a Suzuki coupling could introduce a new aryl ring to probe for additional binding pockets, while a Sonogashira coupling could add a rigid alkynyl linker to adjust the distance and geometry of a pharmacophore.

Safety and Handling

While specific toxicity data for 1-(3-Iodopyridin-2-yl)piperazine is not extensively published, related halogenated pyridinylpiperazines are known to be irritants. For its structural analog, 1-(3-chloropyridin-2-yl)piperazine, GHS hazard statements indicate it may cause skin irritation, serious eye irritation, and respiratory irritation.[11] Therefore, standard laboratory safety precautions should be employed when handling this compound:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

1-(3-Iodopyridin-2-yl)piperazine is more than a simple chemical; it is a strategically designed molecular tool. It combines the proven pharmacological relevance of the pyridinylpiperazine core with the synthetic flexibility afforded by a reactive iodine handle. This combination provides researchers and drug development professionals with a powerful platform for the efficient synthesis and optimization of novel chemical entities across a wide range of therapeutic areas. Its utility as a foundational building block ensures its continued importance in the ongoing quest for new and improved medicines.

References

  • Pipzine Chemicals. 1-(3-Iodo-pyridin-2-yl)-Piperazine.
  • BLDpharm. 1-(3-Iodopyridin-2-yl)piperazine.
  • Yilmaz, F., et al. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Benchchem. A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
  • Wikipedia. Pyridinylpiperazine. Available from: [Link]

  • PubChem. 1-(3-Chloropyridin-2-yl)piperazine. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • PubChemLite. 1-(3-iodopyridin-2-yl)piperazine (C9H12IN3). Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • PubChem. 1-(3-Bromopyridin-2-yl)piperazine. Available from: [Link]

  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available from: [Link]

  • ResearchGate. Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. Available from: [Link]

  • University of Pennsylvania ScholarlyCommons. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: [Link]

  • ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available from: [Link]

  • Google Patents. Preparation method of 2-chloro-3-aminopyridine.
  • Google Patents. Method for synthesis preparation of 2-chloro-4-aminopyridine.
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Sources

1-(3-Iodopyridin-2-yl)piperazine CAS number 85386-98-7

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(3-Iodopyridin-2-yl)piperazine (CAS: 85386-98-7): A Cornerstone Building Block for Modern Drug Discovery

Introduction

1-(3-Iodopyridin-2-yl)piperazine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development. Its structure uniquely combines two highly valuable pharmacophores: the piperazine ring and a functionalized pyridine core. The piperazine moiety, a common feature in numerous FDA-approved drugs, is prized for its ability to improve physicochemical properties, act as a versatile scaffold, and engage in crucial interactions with biological targets.[1][2] The iodopyridine component, specifically the strategically placed iodine atom at the 3-position, serves as an exceptionally versatile synthetic handle for introducing molecular complexity and diversity through modern cross-coupling methodologies.[3]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of 1-(3-Iodopyridin-2-yl)piperazine. It moves beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its reactivity, and the strategic considerations for its application in discovery programs. We will delve into its physicochemical properties, detailed synthetic and purification protocols, key chemical transformations, and safe handling procedures, establishing a self-validating framework of knowledge for its effective utilization.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are foundational to its application, influencing everything from reaction conditions to pharmacokinetic behavior.

Core Properties

A summary of the key physicochemical properties for 1-(3-Iodopyridin-2-yl)piperazine is presented below. These values dictate its handling, solubility, and stability.

PropertyValueSource
CAS Number 85386-98-7[4][5]
Molecular Formula C₉H₁₂IN₃[4][6]
Molar Mass 289.12 g/mol [4]
Appearance White to off-white solid[6]
Melting Point 100 - 150 °C (Varies with purity)[6]
Solubility Soluble in DMSO, DMF[6]
pKa ~8-10 (for the piperazine moiety)[6]
LogP ~1-2 (Estimated)[6]
Stability Stable under normal conditions; sensitive to strong oxidizing agents and high heat.[6]
Spectroscopic Characterization

While specific experimental spectra are proprietary to individual manufacturers, predicted mass spectrometry data provides valuable information for characterization. The following table details the predicted mass-to-charge ratios (m/z) for various adducts, which are critical for confirming the compound's identity via mass spectrometry.[7]

AdductPredicted m/z
[M+H]⁺ 290.01488
[M+Na]⁺ 311.99682
[M+K]⁺ 327.97076
[M-H]⁻ 288.00032

Synthesis and Purification: A Validated Protocol

The synthesis of 1-(3-Iodopyridin-2-yl)piperazine is typically achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. The rationale involves reacting a suitable di-substituted pyridine with piperazine. The choice of a 2,3-dihalopyridine is critical, as the halogen at the 2-position is significantly more activated towards nucleophilic attack by the amine due to the electron-withdrawing effect of the ring nitrogen.

Experimental Protocol: Synthesis via SNAr

This protocol describes a robust method for the laboratory-scale synthesis of the title compound.

1. Reagents and Materials:

  • 2-Chloro-3-iodopyridine

  • Piperazine (anhydrous)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

2. Reaction Setup:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloro-3-iodopyridine (1.0 eq).

  • Add anhydrous piperazine (2.5 eq). The excess piperazine acts as both the nucleophile and a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Add potassium carbonate (2.0 eq) as an additional, non-nucleophilic base.

  • Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the starting halide.

3. Reaction Execution:

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Heat the reaction mixture to 80-90 °C using a heating mantle. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

4. Work-up and Extraction:

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x). The organic product will partition into the ethyl acetate layer, while inorganic salts and excess piperazine will remain in the aqueous layer.

  • Combine the organic layers and wash with brine (2x) to remove residual DMF and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

5. Purification:

  • Purify the crude solid by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in dichloromethane or 20-80% ethyl acetate in hexanes) to isolate the pure 1-(3-Iodopyridin-2-yl)piperazine.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Extraction cluster_purification Purification Start Combine 2-Chloro-3-iodopyridine, Piperazine (2.5 eq), K₂CO₃ (2.0 eq) in anhydrous DMF Heat Heat to 80-90 °C Start->Heat Inert Atmosphere Monitor Monitor by TLC/LC-MS (4-8 hours) Heat->Monitor Quench Quench with Water Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Chromatography Silica Gel Column Chromatography Dry->Chromatography Crude Product End Pure 1-(3-Iodopyridin-2-yl)piperazine Chromatography->End

Figure 1: Synthetic workflow for 1-(3-Iodopyridin-2-yl)piperazine.

Chemical Reactivity and Key Transformations

The synthetic utility of 1-(3-Iodopyridin-2-yl)piperazine is dominated by the reactivity of its carbon-iodine bond. Aryl iodides are excellent substrates for palladium-catalyzed cross-coupling reactions due to the C-I bond's relative weakness, which facilitates the initial oxidative addition step in the catalytic cycle.[8]

Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[3] It allows for the linkage of the pyridyl core to a vast array of aryl or vinyl boronic acids and esters, enabling systematic Structure-Activity Relationship (SAR) studies.

Protocol: Typical Suzuki-Miyaura Reaction

  • Setup: In an oven-dried vial, combine 1-(3-Iodopyridin-2-yl)piperazine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). The water is crucial for the transmetalation step.

  • Execution: Seal the vial, degas the mixture (e.g., by bubbling argon through it for 10-15 minutes), and heat to 80-100 °C until the starting material is consumed.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., EtOAc). The subsequent purification is typically achieved via column chromatography.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂(I)] pd0->pd_complex Oxidative Addition oxidative_add Oxidative Addition pd_aryl_complex [Ar-Pd(II)L₂(Ar')] pd_complex->pd_aryl_complex Transmetalation transmetalation Transmetalation boronate Ar'-B(OH)₂ boronate->transmetalation base Base (e.g., K₂CO₃) base->transmetalation pd_aryl_complex->pd0 Reductive Elimination product Ar-Ar' (Product) pd_aryl_complex->product reductive_elim Reductive Elimination aryl_iodide Ar-I (Substrate)

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the preeminent method.[9][10] This reaction couples the aryl iodide with a primary or secondary amine, offering a direct route to complex aniline and heteroarylamine derivatives, which are prevalent in pharmaceuticals.[11]

Protocol: Typical Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, combine 1-(3-Iodopyridin-2-yl)piperazine (1.0 eq), the desired amine (1.1-1.3 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) (1.4-2.0 eq).

  • Solvent: Add an anhydrous aprotic solvent like toluene or dioxane.

  • Execution: Seal the reaction vessel and heat to 80-110 °C. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the mixture, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent. Purify by column chromatography.

Applications in Drug Discovery

The 1-(pyridin-2-yl)piperazine scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting the central nervous system (CNS) and in oncology.[12] The piperazine ring often serves as a basic, hydrophilic anchor that can form salt bridges with acidic residues in protein targets, while also improving the aqueous solubility and overall pharmacokinetic profile of the drug candidate.[1][13]

The true power of 1-(3-Iodopyridin-2-yl)piperazine lies in its role as an intermediate. The 3-iodo position provides a strategic vector for chemists to explore chemical space. By employing the cross-coupling reactions detailed above, researchers can rapidly generate libraries of analogues where the 3-position of the pyridine ring is decorated with diverse substituents. This allows for fine-tuning of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For example, derivatives of pyridylpiperazine have been investigated as dopamine/serotonin receptor modulators and urease inhibitors.[14][15]

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is non-negotiable. While a specific safety data sheet (SDS) for this exact compound may not be universally available, a conservative approach based on its constituent parts—iodopyridines and piperazines—is warranted.

  • Hazard Identification: Analogous compounds like 3-iodopyridine and 1-(3-chloropyridin-2-yl)piperazine are classified as irritants.[16][17] Assume this compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16] Piperazine itself can cause severe skin burns and eye damage and may act as a respiratory and skin sensitizer.[18][19]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[20]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[17]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] Recommended storage temperature is often 2-8°C to ensure long-term stability.[5]

Conclusion

1-(3-Iodopyridin-2-yl)piperazine, CAS 85386-98-7, is more than just a chemical reagent; it is a versatile platform for innovation in drug discovery. Its structure is intelligently designed for synthetic elaboration, featuring a reactive C-I bond that is an ideal substrate for robust and high-yielding palladium-catalyzed cross-coupling reactions. By providing access to a vast chemical space around the privileged pyridylpiperazine core, it empowers medicinal chemists to systematically optimize lead compounds and accelerate the development of novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for any researcher aiming to leverage its full potential.

References

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  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10938183/]
  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Agonists. MDPI. [URL: https://www.mdpi.com/1420-3049/27/7/2237]
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/323869949_Pd_Catalyzed_N1N4_Arylation_of_Piperazine_for_Synthesis_of_Drugs_Biological_and_Pharmaceutical_Targets_An_Overview_of_Buchwald_Hartwig_Amination_Reaction_of_Piperazine_in_Drug_Synthesis]
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. [URL: https://www.mdpi.com/1420-3049/27/16/5129]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10572111/]
  • Safety Data Sheet: Piperidine. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-0976-CH-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzMDQxMjd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDExLzkwNzU0NTEyNjUwODYucGRmfDQ5YjQyYjYwYjEwYWU2YmY3ZGRhM2YxMTc3YjA5N2Q2ZWI1ZmM4Y2Y1N2I2ZmY0MzU5M2Q1YjM3Y2U5M2U5Yzg]
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [URL: https://www.researchgate.net/publication/343468595_An_Evolving_Role_of_Piperazine_Moieties_in_Drug_Design_and_Discovery]
  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00539j]
  • SAFETY DATA SHEET - 3-Iodopyridine. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC122040050]
  • SAFETY DATA SHEET - Piperazine Anhydrous. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/P0446_EG_E.pdf]
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Sources

A Technical Guide to 1-(3-Iodopyridin-2-yl)piperazine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides an in-depth technical overview of 1-(3-Iodopyridin-2-yl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The molecule integrates two key pharmacophores: a piperazine ring, known for its prevalence in centrally-acting agents, and an iodopyridine moiety, which serves as a versatile handle for advanced chemical modifications. We will explore the compound's core physicochemical properties, propose a robust synthetic pathway, detail its chemical reactivity, and discuss its potential as a scaffold for the development of novel therapeutics. This document is intended to serve as a practical resource for researchers utilizing this compound as a strategic building block in drug discovery and materials science.

Core Molecular Profile

1-(3-Iodopyridin-2-yl)piperazine is a bifunctional organic molecule that presents a unique combination of features for chemical synthesis. Understanding its fundamental properties is the first step toward its effective application.

Nomenclature and Identifiers
  • IUPAC Name: 1-(3-Iodopyridin-2-yl)piperazine

  • CAS Number: 85386-98-7[1]

  • Molecular Formula: C₉H₁₂IN₃[1][2]

  • Synonyms: 2-(Piperazin-1-yl)-3-iodopyridine

Physicochemical Properties

The physical characteristics of 1-(3-Iodopyridin-2-yl)piperazine dictate its handling, storage, and application in various reaction conditions. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 289.12 g/mol [1]
Appearance White to off-white solid[2]
Melting Point ~100-150 °C (Varies with purity)[2]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)[2]
pKa ~8-10 (Estimated for the piperazine N-H proton)[2]
LogP ~1-2 (Estimated)[2]
Storage Conditions Store at 2-8°C, sealed and in a dry environment[1]

Synthesis and Purification

Retrosynthetic Analysis & Rationale

The most logical disconnection for this molecule is at the C-N bond between the pyridine ring and the piperazine nitrogen. This suggests a reaction between a piperazine nucleophile and an activated iodopyridine electrophile. The presence of a halogen (e.g., chlorine or fluorine) at the 2-position of the 3-iodopyridine ring provides the necessary electrophilicity for a successful SₙAr reaction. 2-Chloro-3-iodopyridine is a suitable and commercially available starting material.

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent such as DMF or DMSO is chosen because it can dissolve the reactants and effectively solvate the transition state of the SₙAr reaction without protonating the nucleophile.

  • Base: An excess of piperazine can serve as both the nucleophile and the base to neutralize the HCl byproduct. Alternatively, a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ can be used to improve reaction efficiency and prevent the formation of piperazine salts, thus maximizing the availability of the free nucleophile.

  • Temperature: Elevated temperatures (80-120 °C) are typically required to overcome the activation energy for SₙAr reactions on pyridine rings.

Proposed Synthetic Protocol

Reaction: 2-Chloro-3-iodopyridine + Piperazine → 1-(3-Iodopyridin-2-yl)piperazine

Materials:

  • 2-Chloro-3-iodopyridine (1.0 eq)

  • Piperazine (3.0 eq)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-3-iodopyridine and DMF.

  • Add piperazine (3 equivalents) to the solution. The excess serves as a scavenger for the HCl generated during the reaction.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Conditions cluster_workup Workup & Purification SM 2-Chloro-3-iodopyridine + Piperazine (excess) Quench Quench with Water SM->Quench Reaction Solvent DMF Solvent Heat Heat (100 °C) Extract Extract with EtOAc Quench->Extract Wash Wash (NaHCO₃, Brine) Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Crude Product Product 1-(3-Iodopyridin-2-yl)piperazine Purify->Product Pure Product ReactivityHub cluster_piperazine Piperazine N-H Reactions cluster_iodine Aryl-Iodide Cross-Coupling Core 1-(3-Iodopyridin-2-yl)piperazine Alkylation N-Alkylation Core->Alkylation Acylation N-Acylation Core->Acylation Arylation N-Arylation Core->Arylation Suzuki Suzuki (Ar-B(OH)₂) Core->Suzuki Sonogashira Sonogashira (R-C≡CH) Core->Sonogashira Buchwald Buchwald (R₂NH) Core->Buchwald GPCR_Pathway Ligand Piperazine Derivative Receptor GPCR (e.g., D₂/5-HT₁ₐ) Ligand->Receptor Binds G_Protein G-Protein (αβγ) Receptor->G_Protein Activates Effector Effector (Adenylyl Cyclase) G_Protein->Effector Modulates cAMP cAMP (Second Messenger) Effector->cAMP ATP ATP ATP->Effector Response Cellular Response cAMP->Response Triggers

Sources

The Pyridylpiperazine Scaffold: A Privileged Motif for Diverse Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

The pyridylpiperazine moiety represents a classic example of a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties—combining a basic piperazine ring with an aromatic pyridine system—confer upon it the ability to interact with a wide and functionally diverse range of biological targets. This versatility has led to the development of numerous clinically relevant drugs and advanced investigational compounds. This guide provides a detailed exploration of the key biological targets of pyridylpiperazine compounds, delving into their mechanisms of action, the experimental methodologies used for their characterization, and the quantitative pharmacology that governs their interactions. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential and design considerations for this important chemical class.

I. Monoamine G-Protein Coupled Receptors (GPCRs): Modulators of Neurological Function

Pyridylpiperazine derivatives are perhaps most renowned for their potent and often selective interactions with monoamine GPCRs, particularly serotonin and dopamine receptors. This has made them a cornerstone in the development of antipsychotic, antidepressant, and anxiolytic agents.[1]

A. Serotonin (5-HT) Receptors

The serotonergic system is a critical regulator of mood, cognition, and behavior, and its receptors are major targets for pyridylpiperazine compounds.

Pyridylpiperazines can act as agonists, partial agonists, or antagonists at various 5-HT receptor subtypes. Their interaction is primarily driven by the formation of a salt bridge between the protonated piperazine nitrogen and a conserved aspartate residue in the transmembrane domain 3 (TM3) of the receptor, a hallmark of aminergic GPCRs.

  • 5-HT1A Receptors: Many pyridylpiperazines, such as buspirone, are partial agonists at the 5-HT1A receptor. This receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization. This inhibitory effect, particularly on presynaptic autoreceptors, is a key mechanism for anxiolytic and antidepressant effects.

  • 5-HT2A Receptors: A large number of atypical antipsychotics containing the pyridylpiperazine scaffold (or the closely related phenylpiperazine) exhibit potent antagonism at 5-HT2A receptors. These receptors are coupled to Gq/11 proteins, and their activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC). Antagonism of this pathway is thought to contribute to the reduced extrapyramidal side effects of atypical antipsychotics.[2]

  • 5-HT3 Receptors: Some arylpiperazines show affinity for the 5-HT3 receptor, which is distinct from other 5-HT receptors as it is a ligand-gated ion channel.[3][4] Binding to this receptor modulates the influx of cations like Na+ and K+, leading to rapid neuronal depolarization.[4][5]

Caption: Antagonism of the D2 receptor by pyridylpiperazines.

Pharmacological Data for GPCR Targets
CompoundTargetAffinity (Ki, nM)Activity
LurasidoneD21.0Antagonist
Lurasidone5-HT2A0.5Antagonist
Lurasidone5-HT70.5Antagonist
Lurasidone5-HT1A6.4Partial Agonist
PerospironeD21.4Antagonist
Perospirone5-HT2A0.6Antagonist
Perospirone5-HT1A2.9Partial Agonist
TrifluoperazineD21.1 (IC50)Inhibitor

Data compiled from Selleckchem.com[6]

II. Sigma (σ) Receptors: Modulators of Cellular Stress and Neuronal Plasticity

Sigma receptors are unique intracellular chaperone proteins, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane. [7][8]They are involved in regulating a variety of cellular functions, including calcium signaling, ER stress, and neuronal survival. [9][10]Pyridylpiperazine-based ligands have been developed to selectively target sigma receptor subtypes.

Mechanism of Action

Pyridylpiperazines can act as either agonists or antagonists at sigma receptors. The position of the nitrogen atom in the pyridyl ring is a key determinant of selectivity between the σ1 and σ2 subtypes. [11]* (2-Pyridyl)piperazines tend to show a preference for σ2 receptors . [11]* (3-Pyridyl)piperazines and (4-Pyridyl)piperazines generally favor σ1 receptors . [11] Upon ligand binding, the σ1 receptor can dissociate from its partner protein, BiP (Binding immunoglobulin protein), and translocate to other intracellular sites to modulate the function of various client proteins, including ion channels (e.g., Nav, Kv channels) and other receptors. [12]This chaperone activity allows σ1 receptor ligands to exert neuroprotective and cognitive-enhancing effects.

Logical Flow of Sigma-1 Receptor Activation

Sigma1_Logic cluster_sigma Sigma-1 Receptor Activation Ligand Pyridylpiperazine Ligand (e.g., 4-Pyridyl) S1R_BiP Sigma-1 Receptor-BiP Complex (Inactive State) Ligand->S1R_BiP binds to S1R_Active Active Sigma-1 Receptor S1R_BiP->S1R_Active dissociates to Client_Proteins Client Proteins (Ion Channels, Kinases) S1R_Active->Client_Proteins interacts with Cellular_Response Modulation of Ca²⁺ Signaling & Neuronal Excitability Client_Proteins->Cellular_Response leads to

Caption: Ligand-induced activation of the Sigma-1 receptor.

Pharmacological Data for Sigma Receptors
Compound ClassPreferred TargetAffinity Range
(2-Pyridyl)piperazinesσ2Varies
(3-Pyridyl)piperazinesσ1Varies
(4-Pyridyl)piperazinesσ1Varies
PB28 Analogσ1Subnanomolar Ki
PB28 Analogσ2High micromolar Ki (1600-fold selective for σ1)

Data compiled from various sources.[11][13][14]

III. Acetylcholinesterase (AChE): Enhancing Cholinergic Neurotransmission

Acetylcholinesterase is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft, thereby terminating its action. [15]Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, aiming to ameliorate the cholinergic deficit associated with the condition. [16]

Mechanism of Action

Pyridylpiperazine-related compounds, such as the "pyridonepezils," have been designed as AChE inhibitors. [17]These molecules typically feature a binding motif that interacts with the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The interaction with the CAS, often involving the piperidine or piperazine nitrogen, blocks the access of acetylcholine to the catalytic triad (Ser-His-Glu), preventing its hydrolysis. [18][19]This leads to an increase in the concentration and duration of action of acetylcholine in the synapse.

Mechanism of Acetylcholinesterase Inhibition

AChE_Inhibition cluster_ache Acetylcholinesterase Catalysis and Inhibition AChE AChE Active Site (CAS & PAS) Products Choline + Acetate AChE->Products hydrolyzes ACh Acetylcholine ACh->AChE binds to PP_AChE Pyridylpiperazine-based Inhibitor PP_AChE->AChE binds and blocks

Caption: Competitive inhibition of AChE by pyridylpiperazine analogs.

Pharmacological Data for AChE Inhibition
CompoundTargetIC50 (nM)Selectivity (hAChE vs hBuChE)
Pyridonepezil 7hAChE9.4703-fold
Donepezil (Reference)hAChESimilar to Pyridonepezil 7-
Tolserine (Reference)hAChE8.13-

Data compiled from various sources.[17][20]

IV. Bacterial Efflux Pumps: Overcoming Antibiotic Resistance

A more recent and highly significant application of pyridylpiperazine compounds is in combating antimicrobial resistance. They have been identified as potent inhibitors of Resistance-Nodulation-Division (RND) family efflux pumps in Gram-negative bacteria. [21][22]

Mechanism of Action

Pyridylpiperazine-based efflux pump inhibitors (EPIs) act as allosteric inhibitors of the inner membrane transporter component, such as AcrB in E. coli and AdeJ in Acinetobacter baumannii. [1][22]They bind to a unique pocket within the transmembrane domain of the transporter protomer. [12]This binding is thought to interfere with the proton relay network essential for energizing the pump and/or sterically hinder the conformational changes required for the functional catalytic cycle of substrate extrusion. [13]By inhibiting the efflux pump, these compounds restore the susceptibility of resistant bacteria to conventional antibiotics.

Workflow for Efflux Pump Inhibition

EPI_Workflow cluster_epi Bacterial Efflux Pump Inhibition Antibiotic Antibiotic Bacteria Gram-Negative Bacterium Antibiotic->Bacteria enters Efflux Antibiotic Efflux Antibiotic->Efflux Bacterial_Death Bacterial Death Antibiotic->Bacterial_Death causes (at sufficient concentration) Efflux_Pump RND Efflux Pump (e.g., AcrB) Bacteria->Efflux_Pump contains Efflux_Pump->Efflux mediates PP_EPI Pyridylpiperazine EPI PP_EPI->Efflux_Pump binds and inhibits

Sources

An In-Depth Technical Guide on the Role of the Iodopyridine Moiety in Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Incorporation of Iodopyridine in Modern Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in a variety of intermolecular interactions and its favorable pharmacokinetic properties.[1] A key strategy in modern drug design involves the modification of such scaffolds to fine-tune their biological activity. Halogenation is a powerful tool in this regard, and the introduction of an iodine atom onto the pyridine ring—creating an iodopyridine moiety—offers a unique and potent method for enhancing receptor binding affinity and specificity.

This guide provides an in-depth exploration of the multifaceted role of the iodopyridine moiety in receptor binding. We will delve into its fundamental physicochemical properties, dissect the key molecular interactions it facilitates, and present field-proven methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of iodopyridine in the design of next-generation therapeutics and molecular probes.

The Physicochemical Landscape of the Iodopyridine Moiety

The substitution of a hydrogen atom with iodine on a pyridine ring dramatically alters the electronic and steric profile of the molecule. Understanding these changes is fundamental to appreciating its role in receptor interactions.

  • Size and Lipophilicity: Iodine is the largest and most lipophilic of the common halogens. This increased size can be leveraged to create steric hindrance that promotes a specific ligand conformation or to access deep, hydrophobic pockets within a receptor that would be inaccessible to smaller analogues.

  • Polarizability and the σ-Hole: A defining feature of the iodine atom in the iodopyridine moiety is its high polarizability. The covalent bond between the carbon of the pyridine ring and the iodine atom (C-I) draws electron density away from the outermost region of the iodine atom, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole).[2] This electropositive cap is a powerful, yet highly directional, Lewis acid capable of forming non-covalent interactions with electron-rich atoms.

  • Metabolic Stability: The C-I bond is generally more stable to metabolic degradation than C-H bonds at equivalent positions, which can lead to improved pharmacokinetic profiles. However, in vivo deiodination can be a concern and is influenced by the surrounding chemical environment.[3]

Mechanisms of Action: How Iodopyridine Enhances Receptor Interaction

The unique properties of the iodopyridine moiety translate into several key mechanisms that enhance receptor binding.

Halogen Bonding: A Key Directional Interaction

The most significant contribution of the iodopyridine moiety to receptor binding is often its ability to act as a halogen bond (XB) donor.[4] A halogen bond is a highly directional, non-covalent interaction between the electropositive σ-hole on the iodine atom and a Lewis basic (electron-rich) atom in the receptor's binding pocket, such as an oxygen, nitrogen, or sulfur atom.[2]

The strength of this interaction is comparable to a classical hydrogen bond but with stricter geometric constraints, providing a powerful tool for achieving high affinity and selectivity. The electron-withdrawing nature of the pyridine ring nitrogen can further enhance the positive potential of the σ-hole on the iodine, making it a more potent halogen bond donor compared to an iodobenzene ring.[4]

HalogenBond cluster_0 Receptor Binding Pocket cluster_1 Iodopyridine Ligand receptor C=O receptor_atom O ligand Iodopyridine iodine I iodine->receptor_atom Halogen Bond sigma_hole σ-hole (+)

Caption: Halogen bond between an iodopyridine and a carbonyl oxygen.

Structure-Activity Relationship (SAR): The Impact of Halogen Substitution

The systematic replacement of hydrogen with different halogens is a classic medicinal chemistry strategy to probe structure-activity relationships. The unique properties of iodine often result in a significant increase in binding affinity compared to its lighter halogen counterparts (F, Cl, Br).

Table 1: Hypothetical Structure-Activity Relationship Data for Pyridine Analogues

Compound IDR-GroupReceptor Binding Affinity (Ki, nM)Key Interaction
LIG-H-H520van der Waals
LIG-F-F350Weak H-bond acceptor
LIG-Cl-Cl150Dipole-dipole
LIG-Br-Br85Weak halogen bond
LIG-I -I 5 Strong halogen bond

This table illustrates a common trend where the increasing size and polarizability down the halogen group, culminating in iodine, leads to a dramatic improvement in binding affinity due to the formation of a strong halogen bond.

Applications in Molecular Imaging: A Radiolabeling Advantage

The iodopyridine moiety is not only a valuable tool for therapeutic drug design but also for the development of molecular imaging agents for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[5][6] Radioisotopes of iodine, such as ¹²³I for SPECT and ¹²⁴I for PET, can be readily incorporated into the pyridine ring, often through iododestannylation reactions.[5][7]

This allows for the non-invasive visualization and quantification of target receptors in vivo, which is invaluable for disease diagnosis, understanding drug pharmacokinetics, and confirming target engagement in drug development.[8] For example, [¹²³I]5-Iodo-3-(2(S)-azetidinylmethoxy)pyridine ([¹²³I]5IA) has been developed as a SPECT radiopharmaceutical for imaging brain nicotinic acetylcholine receptors.[5]

Experimental Workflow: Characterizing Iodopyridine-Receptor Interactions

A robust and reliable experimental workflow is crucial to accurately determine the binding properties of novel iodopyridine-containing ligands. The competitive radioligand binding assay is a cornerstone technique for this purpose.

BindingAssayWorkflow arrow arrow prep Prepare Receptor Source (e.g., cell membranes, purified protein) radioligand Add Radioligand (Fixed Concentration, ~Kd) prep->radioligand competitor Add Competitor (Iodopyridine Cmpd) (Serial Dilutions) radioligand->competitor incubate Incubate to Equilibrium competitor->incubate separate Separate Bound from Free Ligand (Rapid Filtration) incubate->separate count Quantify Bound Radioactivity (Scintillation Counting) separate->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol provides a self-validating system to determine the binding affinity (Ki) of an unlabeled iodopyridine compound by measuring its ability to compete with a known radioligand for binding to a target receptor.

1. Preparation:

  • Receptor Source: Prepare a homogenate of tissue or cells expressing the target receptor, or use a purified receptor preparation. The protein concentration should be optimized to ensure that total radioligand binding is less than 10% of the total added, preventing ligand depletion.[9]
  • Assay Buffer: Use a buffer appropriate for the receptor system (e.g., Tris-HCl, HEPES) containing protease inhibitors.
  • Radioligand: Choose a radioligand with high affinity and specificity for the target receptor. The concentration used should be at or near its dissociation constant (Kd).
  • Test Compound: Prepare a stock solution of the iodopyridine compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a range of concentrations (typically from 10⁻¹¹ M to 10⁻⁵ M).

2. Assay Setup (in triplicate):

  • Total Binding: Add assay buffer, receptor preparation, and radioligand. This measures the maximum amount of radioligand that can bind.
  • Non-Specific Binding (NSB): Add assay buffer, receptor preparation, radioligand, and a high concentration of a known, unlabeled ligand (a "displacer") to saturate all specific binding sites. This measures the amount of radioligand that binds to non-receptor components (e.g., filters, tube walls).
  • Competitive Binding: Add assay buffer, receptor preparation, radioligand, and varying concentrations of the iodopyridine test compound.

3. Incubation:

  • Incubate all tubes at a specific temperature (e.g., room temperature, 37°C) for a sufficient time to reach binding equilibrium.[10] This time must be determined in preliminary kinetic experiments.[9]

4. Separation and Counting:

  • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester.[10] The receptor and bound radioligand will be trapped on the filter, while the unbound radioligand passes through.
  • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound or non-specifically bound radioligand.[10]
  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
  • Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
  • Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

The iodopyridine moiety is a powerful and versatile tool in the arsenal of the medicinal chemist. Its ability to form strong, directional halogen bonds provides a rational and effective strategy for enhancing receptor binding affinity and selectivity. Furthermore, its utility in creating radiolabeled ligands for PET and SPECT imaging underscores its importance across the entire drug discovery and development pipeline. As our understanding of receptor structure and the nuances of non-covalent interactions continues to grow, the strategic incorporation of the iodopyridine moiety will undoubtedly lead to the development of more potent, selective, and effective therapeutics and diagnostic agents.

References

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  • Qinmu Fine Chemical. (n.d.). Exploring 2-Iodopyridine: Properties, Applications, and Manufacturing Insights. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link]

  • Schirmeister, T., et al. (2020). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Retrieved from [Link]

  • Frontiers in Medicine. (2021). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Hydrogen bond enhanced halogen bonds: A synergistic interaction in chemistry and biochemistry. Retrieved from [Link]

  • bioRxiv. (2022). Differential Activity of Repurposed Drugs as Receptor Binding Domain Antagonists for Omicron and Native Strains of SarsCov2. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of radioiodinated 5-iodo-3-(2(S)-azetidinylmethoxy)pyridine as a ligand for SPECT investigations of brain nicotinic acetylcholine receptors. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.
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  • PubChem. (n.d.). 4-Iodopyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

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A Technical Guide to 1-(3-Iodopyridin-2-yl)piperazine: A Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 1-(3-Iodopyridin-2-yl)piperazine, a key chemical intermediate in pharmaceutical research and development. We explore its physicochemical properties, detail robust synthetic protocols, and critically analyze its reactivity. The core of this document focuses on the strategic application of its two primary reactive sites: the carbon-iodine bond on the pyridine ring, primed for palladium-catalyzed cross-coupling reactions, and the secondary amine of the piperazine moiety, available for a variety of functionalizations. Through detailed protocols, mechanistic insights, and illustrative diagrams, this guide serves as a practical resource for scientists leveraging this powerful building block to construct complex molecular architectures and accelerate the discovery of novel therapeutic agents.

Introduction: The Strategic Value of the Pyridylpiperazine Scaffold

In the landscape of medicinal chemistry, certain structural motifs appear with remarkable frequency due to their proven success in engaging biological targets and conferring favorable pharmacokinetic properties. The piperazine ring is one such scaffold, prized for its ability to improve aqueous solubility and oral bioavailability.[1] As a six-membered ring with two opposing nitrogen atoms, it offers structural rigidity and acts as a versatile linker or pharmacophoric element in numerous approved drugs.[2][3]

When coupled with a pyridine ring—another privileged heterocycle in drug design—the resulting pyridylpiperazine core becomes a powerful starting point for library synthesis and lead optimization.[4] The compound 1-(3-Iodopyridin-2-yl)piperazine represents a particularly strategic evolution of this scaffold. It combines the foundational pyridylpiperazine structure with a highly reactive iodine atom. This "halogen handle" at the 3-position of the pyridine ring unlocks access to a vast chemical space through modern cross-coupling methodologies, making it an exceptionally valuable intermediate for drug development professionals.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible chemical synthesis. The key properties of 1-(3-Iodopyridin-2-yl)piperazine are summarized below.

PropertyValueSource
CAS Number 500579-99-7[5]
Alternate CAS 85386-98-7[6][7]
Molecular Formula C₉H₁₂IN₃[7][8]
Molecular Weight 289.12 g/mol [7]
Monoisotopic Mass 289.0076 Da[8]
Appearance White to off-white solid[9]
Melting Point 100 - 150 °C (Varies with purity)[9]
Solubility Soluble in DMSO, DMF[9]
Storage Store sealed in a dry environment at 2-8°C[7]

Note: While a CAS number (500579-99-7) is associated with this chemical structure, it is linked to a USDOT number in one database, which is likely an error. The alternate CAS (85386-98-7) is more consistently referenced in chemical supplier databases.

Synthesis of the Intermediate

The most direct and common route to 1-(3-Iodopyridin-2-yl)piperazine is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-iodopyridine and piperazine. The chloro-substituent at the 2-position is activated towards substitution by the electron-withdrawing nature of the ring nitrogen, facilitating the reaction.

Diagram of Synthetic Workflow

G cluster_reactants Reactants Reactant1 2-Chloro-3-iodopyridine Reaction SNAr Reaction (e.g., DMSO, 120 °C) Reactant1->Reaction Reactant2 Piperazine (excess) Reactant2->Reaction Product 1-(3-Iodopyridin-2-yl)piperazine Reaction->Product Nucleophilic Substitution

Caption: Synthetic route to the title compound via SNAr.

Field-Proven Experimental Protocol: Synthesis of 1-(3-Iodopyridin-2-yl)piperazine

This protocol is a representative procedure adapted from standard practices for SNAr reactions on halopyridines.

Materials:

  • 2-Chloro-3-iodopyridine (1.0 equiv)

  • Piperazine (4.0 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-iodopyridine and DMSO (approx. 0.5 M concentration relative to the limiting reagent).

  • Addition of Nucleophile: Add piperazine to the solution. The use of a significant excess (e.g., 4 equivalents) is crucial. It not only drives the reaction to completion but also acts as the base to neutralize the HCl generated in situ, preventing the formation of piperazine salts that are poor nucleophiles.

  • Heating: Heat the reaction mixture to 120 °C and maintain for 12-18 hours. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Workup - Quenching: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water. This step precipitates the product and dissolves the excess piperazine and DMSO.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). The organic layers contain the desired product.

  • Washing: Combine the organic layers and wash with brine (2x). The brine wash helps to remove residual water and any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization to yield 1-(3-Iodopyridin-2-yl)piperazine as a solid.

The Dual-Reactivity Matrix: A Hub for Molecular Elaboration

The synthetic power of 1-(3-Iodopyridin-2-yl)piperazine stems from its two distinct, orthogonally reactive sites. This allows for a stepwise and controlled elaboration of the molecule, making it a central hub for generating diverse compound libraries.

G cluster_pyridine Pyridine C-I Bond Reactions cluster_piperazine Piperazine N-H Bond Reactions Intermediate 1-(3-Iodopyridin-2-yl)piperazine Suzuki_Product Aryl/Heteroaryl Substituted Product Intermediate->Suzuki_Product Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd cat., base) Sonogashira_Product Alkynyl-Substituted Product Intermediate->Sonogashira_Product Sonogashira Coupling (R-C≡CH, Pd/Cu cat., base) Alkylation_Product N-Alkylated Product Intermediate->Alkylation_Product N-Alkylation (R-X, base) Acylation_Product N-Acylated Product Intermediate->Acylation_Product N-Acylation (R-COCl, base) Reductive_Product N-Substituted via Reductive Amination Intermediate->Reductive_Product Reductive Amination (R-CHO, NaBH(OAc)₃)

Caption: Reactivity map of 1-(3-Iodopyridin-2-yl)piperazine.

Transformations at the Pyridine Ring: The Power of Cross-Coupling

The carbon-iodine bond is the most reactive of the carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed oxidative addition, the first and often rate-limiting step in cross-coupling cycles. This makes 1-(3-Iodopyridin-2-yl)piperazine an excellent substrate for these transformations, often requiring milder conditions than its bromo- or chloro-analogs.[10]

The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron species, is a cornerstone of modern organic synthesis.[11] Despite the challenges often associated with coupling 2-halopyridines, the use of modern catalysts and conditions enables efficient transformations.[12][13]

Protocol: Suzuki-Miyaura Coupling of 1-(3-Iodopyridin-2-yl)piperazine

  • Materials: 1-(3-Iodopyridin-2-yl)piperazine (1.0 equiv), Arylboronic acid (1.2 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), Base (e.g., K₂CO₃, 2.0 equiv), Solvent (e.g., 1,4-Dioxane/Water mixture).[10]

  • Procedure:

    • To a degassed reaction vessel, add the iodopyridine intermediate, arylboronic acid, base, and solvent.

    • Add the palladium catalyst under an inert atmosphere (e.g., Nitrogen or Argon). The choice of catalyst and ligand is critical; for challenging couplings, more advanced catalysts like those incorporating bulky, electron-rich phosphine ligands (e.g., SPhos) may be required.[10]

    • Heat the mixture (typically 80-100 °C) until the starting material is consumed (monitor by LC-MS).

    • Perform an aqueous workup, extract with an organic solvent, dry, and purify by chromatography.

The Sonogashira coupling provides a powerful method for linking aryl halides with terminal alkynes, creating conjugated systems prevalent in materials science and medicinal chemistry.[14][15] The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[16][17]

Protocol: Sonogashira Coupling of 1-(3-Iodopyridin-2-yl)piperazine

  • Materials: 1-(3-Iodopyridin-2-yl)piperazine (1.0 equiv), Terminal alkyne (1.1 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Copper(I) iodide (CuI, 3-10 mol%), Base (e.g., Triethylamine or Diisopropylamine), Solvent (e.g., THF or DMF).[18]

  • Procedure:

    • To a degassed solution of the iodopyridine intermediate in the chosen solvent, add the palladium catalyst, CuI, and the amine base.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.

    • After reaction completion, filter off the amine salts, concentrate the filtrate, and purify the residue by chromatography.

Transformations at the Piperazine Ring: Building Molecular Diversity

The secondary amine of the piperazine ring is a nucleophilic site ripe for functionalization, allowing for the introduction of a vast array of side chains and functional groups.

  • N-Acylation/Sulfonylation: The reaction with acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine) readily forms stable amides and sulfonamides.

  • N-Alkylation: The introduction of alkyl groups can be achieved using alkyl halides. This reaction often requires a base to neutralize the generated acid and can sometimes be complicated by over-alkylation, forming a quaternary ammonium salt.

  • Reductive Amination: This is arguably one of the most effective and versatile methods for functionalizing secondary amines. The reaction with an aldehyde or ketone forms a transient iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-substituted product. This method is highly reliable and tolerates a wide range of functional groups.[19]

Case Study: Application in the Synthesis of Dopamine/Serotonin Receptor Ligands

The pyridylpiperazine scaffold is a well-established pharmacophore for ligands targeting G-protein coupled receptors (GPCRs), particularly dopamine (D₂) and serotonin (5-HT₁ₐ) receptors.[20][21] Compounds with agonist or antagonist activity at these receptors are critical for treating neurological and psychiatric disorders.[19]

Let's consider the synthesis of a hypothetical target molecule, a potent D₂ receptor ligand, using 1-(3-Iodopyridin-2-yl)piperazine as the key intermediate.

Synthetic Scheme:

  • Step 1 (Suzuki Coupling): 1-(3-Iodopyridin-2-yl)piperazine is subjected to a Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid. This step installs a key pharmacophoric element, the dimethoxyphenyl group, known to interact with the target receptor.

  • Step 2 (Reductive Amination): The product from Step 1 is then functionalized at the piperazine nitrogen via reductive amination with a specific aldehyde (e.g., cyclohexanecarboxaldehyde). This step attaches a side chain designed to optimize binding affinity and selectivity.

This two-step sequence demonstrates the strategic power of the intermediate. The C-I bond is used to install a core aromatic feature, while the N-H bond is used to append a diversity-oriented side chain, allowing for rapid exploration of the structure-activity relationship (SAR).

Conclusion and Future Outlook

1-(3-Iodopyridin-2-yl)piperazine is more than just a chemical; it is a strategic platform for innovation in drug discovery. Its dual-reactivity allows for a convergent and highly efficient approach to building complex molecules. The high reactivity of the C-I bond facilitates access to a wide range of cross-coupling products under relatively mild conditions, while the piperazine nitrogen provides a reliable point for late-stage functionalization. As the demand for novel, structurally complex, and "drug-like" molecules continues to grow, the utility of well-designed, multifunctional intermediates like 1-(3-Iodopyridin-2-yl)piperazine will only increase, solidifying its role as an indispensable tool in the medicinal chemist's arsenal.

References

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  • Title: Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors Source: PMC - PubMed Central URL: [Link]

  • Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central URL: [Link]

  • Title: Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines Source: Organic Chemistry Portal URL: [Link]

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  • Title: (PDF) Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists Source: ResearchGate URL: [Link]

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  • Title: Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor Source: PMC - NIH URL: [Link]

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Navigating the Synthetic Landscape of 1-(3-Iodopyridin-2-yl)piperazine: A Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyridylpiperazine Core

The 1-(pyridin-2-yl)piperazine moiety is a privileged scaffold in modern medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents. Its unique combination of a hydrogen bond-accepting pyridine ring and a versatile piperazine linker allows for finely-tuned interactions with a multitude of biological targets. This guide focuses on a particularly strategic, yet underexplored, member of this family: 1-(3-Iodopyridin-2-yl)piperazine . The presence of an iodine atom at the 3-position of the pyridine ring is not a trivial substitution; it serves as a powerful synthetic handle, unlocking a vast chemical space for derivatization through modern cross-coupling methodologies. This document provides a comprehensive technical overview of the synthesis, derivatization strategies, and potential therapeutic applications of this scaffold, aimed at empowering researchers in the design and execution of novel drug discovery campaigns.

Core Synthesis: Establishing the Foundation

The synthesis of the 1-(3-Iodopyridin-2-yl)piperazine core is predicated on established nucleophilic aromatic substitution (SNAr) principles, leveraging an activated pyridyl precursor. While direct literature protocols for this specific iodo-analogue are sparse, a robust and validated synthesis can be extrapolated from methodologies reported for analogous halo- and nitro-pyridines.

Rationale for Synthetic Strategy

The chosen synthetic pathway involves the reaction of a suitable 2-halo-3-iodopyridine with piperazine. The halogen at the 2-position (typically chlorine or fluorine) is highly activated towards nucleophilic displacement by the adjacent pyridine nitrogen. Piperazine, acting as the nucleophile, displaces this halide to forge the core C-N bond. It is critical to use an excess of piperazine or a mono-protected piperazine (e.g., N-Boc-piperazine) to prevent undesired bis-arylation of the piperazine nitrogen.

Experimental Protocol: Synthesis of 1-(3-Iodopyridin-2-yl)piperazine

This protocol is adapted from established procedures for similar pyridylpiperazine syntheses.

Materials:

  • 2-Chloro-3-iodopyridine

  • Piperazine (or N-Boc-piperazine)

  • Anhydrous solvent (e.g., Dioxane, Acetonitrile, or N,N-Dimethylformamide)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA)

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-3-iodopyridine (1.0 eq) and the chosen anhydrous solvent.

  • Addition of Reagents: Add piperazine (≥ 4.0 eq) or N-Boc-piperazine (1.2 eq) to the flask, followed by the base (2.0-3.0 eq) if using a piperazine salt or N-Boc-piperazine.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, solvent-dependent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. If piperazine was used in excess, it can be removed by aqueous washes. If N-Boc-piperazine was used, perform a standard aqueous workup, extracting the product into an organic solvent (e.g., Ethyl Acetate).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-(3-Iodopyridin-2-yl)piperazine.

  • Deprotection (if applicable): If N-Boc-piperazine was used, the resulting Boc-protected product must be deprotected. This is typically achieved by treatment with an acid such as Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or Hydrochloric Acid (HCl) in Dioxane.

G reagents 2-Chloro-3-iodopyridine Piperazine (or N-Boc-piperazine) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane) reaction_vessel Reaction at Reflux (80-120 °C) reagents->reaction_vessel SₙAr Reaction workup Aqueous Workup & Extraction reaction_vessel->workup purification Silica Gel Chromatography workup->purification product 1-(3-Iodopyridin-2-yl)piperazine purification->product Final Product deprotection Acidic Deprotection (if N-Boc used) purification->deprotection If Boc-protected deprotection->product

Synthetic workflow for 1-(3-Iodopyridin-2-yl)piperazine.

Derivatization Strategies: Unleashing the Potential of the Iodo-Group

The iodine atom at the 3-position is the cornerstone of this scaffold's utility, serving as a versatile leaving group for a variety of palladium-catalyzed cross-coupling reactions. This allows for the modular and efficient introduction of diverse chemical moieties, enabling extensive Structure-Activity Relationship (SAR) studies.[1] The relative reactivity of aryl halides in these reactions typically follows the trend I > Br > Cl, making the iodo-substituted precursor highly advantageous for achieving efficient coupling under mild conditions.[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl iodide with an organoboron species (boronic acid or boronate ester).[1][2] This reaction is instrumental for introducing aryl, heteroaryl, or vinyl substituents at the 3-position of the pyridine ring.

Generic Protocol for Suzuki-Miyaura Coupling:

  • Substrates: 1-(3-Iodopyridin-2-yl)piperazine (1.0 eq), Aryl/Heteroaryl boronic acid (1.2-1.5 eq).

  • Catalyst System: A palladium(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos).[3][4]

  • Base: An inorganic base is required to activate the boronic acid (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[2]

  • Solvent: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O).

  • Conditions: The reaction is typically heated under an inert atmosphere.

G start 1-(3-Iodopyridin-2-yl)piperazine product 1-(3-Aryl/Heteroaryl-pyridin-2-yl)piperazine start->product Suzuki-Miyaura Coupling boronic_acid R-B(OH)₂ boronic_acid->product catalyst Pd(0) Catalyst Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) catalyst->product

Suzuki-Miyaura coupling strategy.

Buchwald-Hartwig Amination: Introducing C-N Bonds

This reaction enables the synthesis of 3-amino-pyridyl derivatives by coupling the iodo-scaffold with a primary or secondary amine. This is a key transformation for accessing compounds with diverse hydrogen bonding capabilities and basicity.

Generic Protocol for Buchwald-Hartwig Amination:

  • Substrates: 1-(3-Iodopyridin-2-yl)piperazine (1.0 eq), Amine (1.2-1.5 eq).

  • Catalyst System: A palladium precatalyst and a specialized phosphine ligand (e.g., RuPhos, BrettPhos).

  • Base: A strong, non-nucleophilic base is typically required (e.g., NaOt-Bu, LHMDS).

  • Solvent: Anhydrous, aprotic solvents (e.g., Toluene, Dioxane).

  • Conditions: The reaction is run under strictly inert conditions, often at elevated temperatures.

Sonogashira Coupling: Creating C-C Triple Bonds

The Sonogashira coupling introduces an alkyne moiety by reacting the iodo-scaffold with a terminal alkyne.[5] The resulting alkynylpyridines are valuable intermediates themselves, or can be the final targets, finding applications in various therapeutic areas.[6]

Generic Protocol for Sonogashira Coupling:

  • Substrates: 1-(3-Iodopyridin-2-yl)piperazine (1.0 eq), Terminal Alkyne (1.2-1.5 eq).

  • Catalyst System: A palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[7][8]

  • Base: An amine base is used, which can also serve as the solvent (e.g., Triethylamine, Diisopropylamine).[7]

  • Solvent: Anhydrous THF or DMF can be used.[7][8]

  • Conditions: Typically run at room temperature to moderate heat under an inert atmosphere.[8]

Heck Coupling: Forming C-C Double Bonds

The Heck reaction couples the iodo-scaffold with an alkene to form a new carbon-carbon double bond, providing access to styrenyl and other vinyl-substituted pyridines.[9][10]

Generic Protocol for Heck Coupling:

  • Substrates: 1-(3-Iodopyridin-2-yl)piperazine (1.0 eq), Alkene (1.2-2.0 eq).

  • Catalyst System: A palladium(0) or palladium(II) source (e.g., Pd(OAc)₂, Pd(PPh₃)₄).[11]

  • Base: An organic or inorganic base (e.g., Et₃N, K₂CO₃).[10]

  • Solvent: Polar aprotic solvents are common (e.g., DMF, Acetonitrile).

  • Conditions: Elevated temperatures are generally required.

Derivatization at the Piperazine N4-Position

The secondary amine of the piperazine ring provides another key site for diversification, allowing for the introduction of a wide array of substituents to modulate physicochemical properties and target engagement.

N-Acylation

Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) provides N-acyl derivatives.[12] This is a straightforward way to introduce amide functionalities.[13]

Generic Protocol for N-Acylation:

  • Dissolve 1-(3-Iodopyridin-2-yl)piperazine (1.0 eq) and a base (e.g., Et₃N or DIPEA, 2.0 eq) in an aprotic solvent (e.g., DCM, THF).

  • Cool the mixture to 0 °C.

  • Add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform a standard aqueous workup and purify by chromatography.

N-Alkylation via Reductive Amination

Reductive amination is a highly effective method for introducing alkyl groups in a controlled manner, avoiding the over-alkylation issues common with direct alkylation using alkyl halides.[14] The piperazine nitrogen reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[15]

Generic Protocol for Reductive Amination:

  • Dissolve 1-(3-Iodopyridin-2-yl)piperazine (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., Dichloroethane (DCE) or Methanol).

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).[16]

  • Stir the reaction at room temperature until the starting materials are consumed.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent and purify as needed.[16]

G start 1-(3-Iodopyridin-2-yl)piperazine product_acyl N-Acyl Derivative start->product_acyl N-Acylation product_alkyl N-Alkyl Derivative start->product_alkyl Reductive Amination acyl_chloride R-COCl acyl_chloride->product_acyl aldehyde R'-CHO aldehyde->product_alkyl reducing_agent NaBH(OAc)₃ reducing_agent->product_alkyl

Derivatization at the piperazine N4-position.

Potential Therapeutic Applications and SAR Insights

While direct biological data for 1-(3-Iodopyridin-2-yl)piperazine is not extensively published, the pharmacological profiles of its close analogs provide a strong rationale for its exploration in several therapeutic areas.

Analog Scaffold Biological Activity Key Findings & SAR Insights Representative IC₅₀/EC₅₀ Values
1-(3-Nitropyridin-2-yl)piperazine DerivativesUrease InhibitionAcyl and propanamide derivatives at the N4 position showed potent inhibition of Helicobacter pylori urease. Aromatic substituents on the acyl chain influenced potency.Compound 5b : 2.0 ± 0.73 µMCompound 7e : 2.24 ± 1.63 µM
1-(Pyridin-3-yloxy)propyl)piperazine DerivativesDopamine/Serotonin Receptor AgonismMulti-target agents for D₂/D₃/5-HT₁ₐ receptors. The nature of the substituent on the N4-piperazine nitrogen was critical for receptor affinity and agonist activity.Compound 7b : EC₅₀ = 0.9 nM (D₂), 19 nM (D₃), 2.3 nM (5-HT₁ₐ)Compound 34c : EC₅₀ = 3.3 nM (D₂), 10 nM (D₃), 1.4 nM (5-HT₁ₐ)

Data sourced from publicly available research.[1][4]

The data from these analogous series suggest that derivatives of 1-(3-Iodopyridin-2-yl)piperazine are promising candidates for development as:

  • Antibacterials: Specifically as urease inhibitors to combat H. pylori infections.

  • CNS Agents: Targeting dopamine and serotonin receptors for potential applications in treating Parkinson's disease, schizophrenia, depression, or anxiety.

  • Anticancer Agents: The pyridylpiperazine scaffold is also found in various kinase inhibitors and other anticancer agents. The ability to introduce diverse aryl groups at the 3-position via Suzuki coupling is a well-established strategy in kinase inhibitor design.

Conclusion

1-(3-Iodopyridin-2-yl)piperazine represents a high-potential, synthetically versatile scaffold for modern drug discovery. Its strategic design, featuring two distinct and orthogonal sites for chemical modification—the C3-iodo group on the pyridine and the N4-nitrogen of the piperazine—provides an exceptional platform for generating large, diverse chemical libraries. By employing robust synthetic methodologies such as nucleophilic aromatic substitution for the core synthesis, and leveraging the power of palladium-catalyzed cross-coupling reactions and standard N-functionalization techniques for derivatization, researchers are well-equipped to explore the vast chemical space around this core. The compelling biological activities of closely related analogs strongly suggest that novel derivatives of 1-(3-Iodopyridin-2-yl)piperazine will yield promising lead compounds in a range of therapeutic areas, from infectious diseases to central nervous system disorders. This guide serves as a foundational resource to catalyze such exploratory efforts.

References

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  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Journal of Materials Science and Chemical Engineering, 5(7), 1-12.
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  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.
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  • Zajdel, P., et al. (2006). Arylpiperazines with N-acylated amino acids as 5-HT1A receptor ligands. Bioorganic & medicinal chemistry letters, 16(13), 3406-3410.
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  • ResearchGate. (n.d.). Heck reaction of iodobenzene with olefins using Pd-complex 3a. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]

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  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

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  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(2), 115-128.
  • Stoll, E. L., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 18(32), 6394-6401.
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1-(3-Iodopyridin-2-yl)piperazine safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 1-(3-Iodopyridin-2-yl)piperazine

This guide provides comprehensive safety and handling protocols for 1-(3-Iodopyridin-2-yl)piperazine, a key building block in contemporary drug discovery and chemical synthesis. Given the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, this document synthesizes data from structurally analogous compounds—including iodopyridines, piperazine, and other halogenated pyridinylpiperazines—to establish a robust framework for its safe utilization. The protocols and recommendations herein are designed for researchers, chemists, and drug development professionals.

Compound Profile and Inferred Hazard Identification

1-(3-Iodopyridin-2-yl)piperazine belongs to the pyridinylpiperazine class of compounds, which are prevalent scaffolds in medicinal chemistry, often targeting central nervous system receptors.[1] Its structure combines the piperazine moiety, known for potential corrosivity and sensitization, with an iodopyridine ring, which contributes to potential irritation and toxicity.[2][3][4]

Physicochemical Properties (Predicted)

A precise experimental characterization of 1-(3-Iodopyridin-2-yl)piperazine is not widely published. The table below aggregates data from the parent compounds and close analogs to provide an estimated profile.

PropertyPredicted Value / InformationSource Analogs
Molecular Formula C₉H₁₂IN₃BLDpharm[5]
Molecular Weight 289.12 g/mol BLDpharm[5]
Appearance Likely a solid at room temperaturePiperazine, 3-Iodopyridine[6][7]
Storage Store sealed in a dry, cool (2-8°C), well-ventilated place. Protect from light.BLDpharm, TCI Chemicals[5][6]
Solubility Expected to be soluble in various organic solvents.General chemical knowledge
Thermal Stability Decomposes upon heating to release hazardous fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide (HI).Inferred from structure[8]
Anticipated GHS Hazard Classification

Based on the hazard profiles of its constituent parts, a cautious GHS classification for 1-(3-Iodopyridin-2-yl)piperazine is proposed. The piperazine scaffold is associated with severe skin corrosion, eye damage, and sensitization, while halogenated pyridines are typically irritants and can be harmful via multiple exposure routes.[2][3][4][9]

Pictogram(s)Signal WordHazard Statements (Predicted)Basis for Prediction



Danger H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H361: Suspected of damaging fertility or the unborn child. H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.Based on hazards of Piperazine and 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine.[2][6][10]

Comprehensive Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is mandatory before handling this compound. The following workflow illustrates the critical decision points from procurement to experimental use. Prior to any procedure, a thorough hazard analysis and risk assessment should be conducted for each chemical and operation on the planned scale.[11]

G cluster_0 Pre-Handling Phase cluster_1 Handling Phase cluster_2 Post-Handling Phase Procure Procure Chemical & Review Analog SDS Assess Perform Risk Assessment (Based on Analogs) Procure->Assess Data Input Plan Develop Specific SOP (Weighing, Dissolving, Reaction) Assess->Plan Identified Risks Train Train Personnel on SOP & Emergency Procedures Plan->Train Protocol Finalized Verify Verify Engineering Controls (Fume Hood, Ventilation) Train->Verify Personnel Ready Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Verify->Don_PPE System OK Execute Execute Experiment per SOP Don_PPE->Execute Operator Protected Monitor Monitor for Exposure or Spills Execute->Monitor Process Active Store Store Compound Securely (2-8°C, Dry, Dark) Execute->Store Unused Material Decontaminate Decontaminate Work Area & Equipment Monitor->Decontaminate Experiment Complete Segregate Segregate Waste (Solid, Liquid, Sharps) Decontaminate->Segregate Document Document Experiment & Any Incidents Segregate->Document

Figure 1: End-to-end risk assessment and handling workflow.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the primary defense against exposure. All handling of 1-(3-Iodopyridin-2-yl)piperazine, especially as a powder, must be conducted in a certified chemical fume hood to prevent inhalation.[2]

Recommended Personal Protective Equipment

The selection of PPE is critical and should be based on the specific task being performed. The following table provides guidance.

TaskMinimum Required PPERecommended Enhancements
Receiving/Unpacking Nitrile gloves, safety glasses, lab coat.-
Weighing Solid Nitrile gloves (double-gloving recommended), splash-proof chemical goggles, face shield, lab coat.Anti-static weigh paper/boat. Use of a dedicated spatula.
Preparing Solutions Nitrile gloves, splash-proof chemical goggles, face shield, lab coat.Work behind a sash or blast shield.
Running Reactions Nitrile gloves, splash-proof chemical goggles, lab coat.Consider chemical-resistant apron for larger volumes.
Handling Waste Nitrile gloves, splash-proof chemical goggles, lab coat.Heavy-duty outer gloves if handling broken glass.

Rationale for PPE Selection:

  • Gloves: Nitrile gloves offer good resistance to a range of chemicals, including pyridine derivatives.[12] Always inspect gloves before use and wash hands thoroughly after handling.[13]

  • Eye Protection: Due to the high risk of severe eye damage inferred from piperazine analogs, splash-proof chemical goggles are mandatory.[2][14] A face shield should be worn over goggles when handling the solid or preparing solutions.[15]

  • Respiratory Protection: Work should be conducted in a fume hood. If a fume hood is not available or fails, a NIOSH-approved respirator with an organic vapor cartridge is required for emergency situations.[15]

Detailed Handling and Storage Protocols

Adherence to strict, step-by-step protocols minimizes the risk of exposure and contamination.

Protocol for Weighing and Dispensing Solid
  • Preparation: Designate a specific area within a chemical fume hood for weighing. Ensure the analytical balance is clean and certified. Place a "Toxic/Corrosive" warning sign in the area.

  • PPE: Don the appropriate PPE as outlined in Table 3 (Weighing Solid).

  • Dispensing: Use a dedicated, clearly labeled spatula. Open the main container and carefully transfer a small amount to a tared, secondary container (e.g., a vial or beaker). Avoid creating dust.

  • Closure: Immediately and securely close the main container.

  • Cleaning: Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol or isopropanol), allowing the cloth to dry in the fume hood before disposing of it as solid chemical waste. Clean the balance and surrounding area.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands and arms thoroughly.

Storage Requirements

Proper storage is crucial for maintaining compound integrity and ensuring safety.

  • Container: Keep the container tightly closed.[16]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is sensitive to air or moisture.[6]

  • Temperature: Store in a cool, dry place, with refrigeration (2-8°C) being indicated by suppliers.[5]

  • Location: Store in a well-ventilated area designated for hazardous chemicals, away from incompatible materials such as strong oxidizing agents.[17]

Emergency and First-Aid Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[18]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[19] Seek immediate medical attention, especially if burns or irritation develop.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

Accidental Release (Spill) Protocol

The following flowchart outlines the appropriate response to a spill.

G Spill Spill Occurs Alert Alert Personnel & Evacuate Area (if necessary) Spill->Alert Assess Assess Spill Size & Hazard Is it a major spill? Alert->Assess MajorSpill Call Emergency Response Team Do NOT attempt cleanup Assess->MajorSpill Yes MinorSpill Don Appropriate PPE (respirator, double gloves, etc.) Assess->MinorSpill No Contain Contain Spill with Absorbent Material (e.g., sand, vermiculite) MinorSpill->Contain Collect Carefully Collect Material Avoid raising dust Contain->Collect Place Place in Labeled, Sealed Waste Container Collect->Place Decontaminate Decontaminate Spill Area with appropriate solvent Place->Decontaminate Dispose Dispose of Waste via EH&S Guidelines Decontaminate->Dispose

Figure 2: Spill response decision workflow.

Waste Disposal

All waste containing 1-(3-Iodopyridin-2-yl)piperazine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.[18]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and compatible solvent waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through the institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste contractor, in accordance with all local, state, and federal regulations.

Conclusion

While 1-(3-Iodopyridin-2-yl)piperazine is a valuable tool in chemical research, its structural components suggest significant potential hazards, including corrosivity, sensitization, and acute toxicity. By adopting the principles of risk assessment, utilizing appropriate engineering controls and PPE, and adhering to strict handling protocols, researchers can mitigate these risks effectively. This guide provides a foundation for the safe use of this compound, which should be integrated into laboratory-specific Standard Operating Procedures (SOPs).

References

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  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Piperazine Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (2002, March). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

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  • Wang, G., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Ligands. Drug Research, 72(05), e9-e16. [Link]

  • Wikipedia. (n.d.). Pyridinylpiperazine. Retrieved from [Link]

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

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Introduction: The Imperative of Stability in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Storage and Stability of 1-(3-Iodopyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

1-(3-Iodopyridin-2-yl)piperazine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its structural motif, combining a piperazine ring with an iodinated pyridine core, makes it a versatile scaffold for developing compounds targeting a range of biological pathways. However, the very features that impart its synthetic utility—the reactive iodine atom and the basic piperazine nitrogen atoms—also render it susceptible to various degradation pathways.

Core Physicochemical Properties

A foundational understanding of the molecule's physical and chemical properties is essential before delving into its stability profile. These characteristics influence its handling, solubility in various matrices, and analytical detection.

PropertyValue / DescriptionSource
Chemical Formula C₉H₁₂IN₃[1][2]
Molar Mass ~289.12 g/mol [2]
Appearance White to off-white solid[1]
Melting Point ~100 - 150 °C (Varies with purity)[1]
Solubility Soluble in organic solvents such as DMSO and DMF[1]
pKa The piperazine moiety typically has pKa values around 8-10[1]
LogP Estimated to be moderately lipophilic, around 1-2[1]

Recommended Storage and Handling Protocols

The long-term stability of 1-(3-Iodopyridin-2-yl)piperazine is critically dependent on proper storage and handling. The following protocols are synthesized from best practices for analogous chemical structures, including piperazines and halogenated pyridines.

2.1. Storage Conditions

  • Temperature: For optimal long-term stability, the compound should be stored in a controlled environment at 2-8°C.[2] For routine short-term use, storage in a cool, dry place is sufficient.[3][4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. Keep containers tightly sealed to prevent moisture ingress and exposure to air.[4][5][6]

  • Light: Protect from light. Iodinated aromatic compounds can be photosensitive. Store in amber vials or in a light-proof secondary container.

  • Container: Use original, clearly labeled containers. Suitable containers include lined metal cans or plastic pails.[3]

2.2. Safe Handling Procedures

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4][10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can initiate degradation.[1][3]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8][10]

Potential Degradation Pathways and Mechanisms

The chemical structure of 1-(3-Iodopyridin-2-yl)piperazine suggests several potential degradation pathways. Understanding these is key to designing robust stability studies and interpreting their results. The compound is generally stable under normal conditions but can be sensitive to heat and strong oxidizing agents.[1]

  • Oxidative Degradation: The piperazine ring is susceptible to oxidation.[11] This can be catalyzed by atmospheric oxygen, trace metals, or oxidizing reagents. Potential degradation products include N-oxides, ring-opened products like ethylenediamine, and piperazinone.[11][12] The presence of KOH has been shown to enhance piperazine oxidation, while K₂CO₃ can inhibit it.[11]

  • Hydrolytic Degradation: The stability of piperazine derivatives can be highly dependent on pH.[13] Studies on similar heterocyclic structures have shown them to be labile in acidic conditions and extremely unstable in alkaline (basic) environments, while remaining stable in neutral solutions.[14]

  • Photodegradation: Aromatic iodides are known to be susceptible to photolysis, which can lead to homolytic cleavage of the carbon-iodine bond, forming radical species. This can result in de-iodination, yielding 1-(pyridin-2-yl)piperazine as a potential degradant. Pyridine-containing compounds can also be photolabile.[14]

  • Thermal Degradation: While generally stable, high temperatures can promote degradation.[1] For piperazine itself, thermal degradation can proceed through Sₙ2 substitution reactions, potentially leading to ring-opening.[15] High temperatures can also accelerate hydrolysis and oxidation.[16]

G main 1-(3-Iodopyridin-2-yl)piperazine oxidation Oxidation (O₂, H₂O₂, Metal Ions) main->oxidation hydrolysis Hydrolysis (Acidic/Basic pH) main->hydrolysis photolysis Photolysis (UV/Visible Light) main->photolysis thermal Thermal Stress (High Temperature) main->thermal n_oxide N-Oxide Products oxidation->n_oxide ring_opened Ring-Opened Products (e.g., Ethylenediamine) oxidation->ring_opened piperazinone Piperazinone Derivatives oxidation->piperazinone hydrolytic_products Hydrolytic Fragments hydrolysis->hydrolytic_products deiodinated De-iodinated Product (1-(Pyridin-2-yl)piperazine) photolysis->deiodinated thermal->ring_opened Accelerates other pathways thermal->hydrolytic_products Accelerates other pathways

Caption: Potential degradation pathways for 1-(3-Iodopyridin-2-yl)piperazine.

Experimental Protocols for Stability Assessment

A systematic approach to stability testing is crucial. This involves forced degradation studies to rapidly identify likely degradation products, followed by the development of a stability-indicating analytical method for long-term studies.

4.1. Forced Degradation (Stress Testing) Workflow

Forced degradation studies deliberately expose the compound to harsh conditions to accelerate its decomposition.[17][18] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting impurities.[17]

Caption: Experimental workflow for forced degradation studies.

Protocol: Forced Degradation Study

  • Stock Solution: Prepare a stock solution of 1-(3-Iodopyridin-2-yl)piperazine at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.[17]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots with 0.1 M HCl at the same time points.[17]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw aliquots at specified time points for direct analysis.[13]

  • Thermal Degradation:

    • Solid State: Store the solid compound in an oven at 80°C. Periodically dissolve a sample for analysis.

    • Solution State: Incubate the stock solution at 80°C in a sealed vial. Withdraw aliquots for analysis.

  • Photostability: Expose both the solid compound and the stock solution to a light source conforming to ICH Q1B guidelines (providing both UV and visible light). Use a control sample wrapped in aluminum foil to differentiate between light-induced and thermal degradation.[17]

  • Analysis: Analyze all stressed samples, alongside an unstressed control, using a stability-indicating HPLC method.

Stress ConditionReagent/ParameterTypical Duration
Acid Hydrolysis 0.1 M - 1 M HClUp to 7 days (or until target degradation is met)
Base Hydrolysis 0.1 M - 1 M NaOHUp to 7 days (or until target degradation is met)
Oxidation 3% - 30% H₂O₂Varies (monitor closely)
Thermal 60°C - 80°C (or higher)Varies based on Arrhenius equation estimates
Photolysis ICH Q1B specified light/UV exposurePer guideline specifications

4.2. Stability-Indicating Analytical Method

The cornerstone of any stability study is a validated analytical method capable of separating the active pharmaceutical ingredient (API) from all potential degradation products and impurities.[13] High-Performance Liquid Chromatography (HPLC) is the technique of choice.

Protocol: HPLC Method Development

  • Instrumentation: Utilize an HPLC system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector. Coupling to a Mass Spectrometer (MS) is highly recommended for the definitive identification of degradation products.[13]

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a common starting point.

  • Mobile Phase:

    • A: 0.1% Formic Acid or Trifluoroacetic Acid in water.

    • B: Acetonitrile or Methanol.

  • Gradient Elution: A gradient is necessary to elute both the parent compound and potentially more polar or non-polar degradants. A typical starting gradient might be 10% B to 90% B over 20-30 minutes.[13]

  • Detection: Use the PDA detector to monitor across a range of wavelengths to ensure all components are detected. The primary wavelength should be the λmax of 1-(3-Iodopyridin-2-yl)piperazine. The PDA also allows for peak purity assessment.

  • Method Validation: Once separation is achieved, the method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion: A Proactive Approach to Chemical Stability

The stability of 1-(3-Iodopyridin-2-yl)piperazine is a multifaceted issue governed by its inherent chemical properties and its external environment. Susceptibility to oxidation, hydrolysis (particularly in alkaline conditions), photolysis, and thermal stress are the primary concerns. For scientists and researchers, treating this compound with the respect its reactivity deserves is paramount.

By implementing the recommended storage and handling procedures, and by proactively investigating its stability profile using systematic forced degradation studies and validated stability-indicating methods, the integrity of research can be upheld. This ensures that the data generated is reliable, reproducible, and provides a solid foundation for the advancement of drug discovery programs that rely on this valuable chemical scaffold.

References

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  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Freeman, S. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]

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  • ACS Publications. (n.d.). ACS Physical Chemistry Au. Retrieved from [Link]

  • Wang, G., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. Thieme Connect. Retrieved from [Link]

  • Chen, E. (2018). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. The University of Texas at Austin. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Voice, A. (2013). Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin. Retrieved from [Link]

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Methodological & Application

Synthesis of 1-(3-Iodopyridin-2-yl)piperazine: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 1-(3-Iodopyridin-2-yl)piperazine, a key building block in contemporary drug discovery and development. The synthesis is achieved through a robust and efficient Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, and thorough characterization and safety guidelines. The information presented herein is intended to empower researchers, scientists, and drug development professionals to confidently and successfully synthesize this valuable compound.

Introduction: The Significance of Pyridylpiperazines

The pyridylpiperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational agents.[1] This structural motif often imparts favorable pharmacokinetic properties and serves as a versatile anchor for further molecular elaboration. The target molecule, 1-(3-Iodopyridin-2-yl)piperazine, is of particular interest due to the presence of an iodine atom on the pyridine ring. This iodine can serve as a handle for subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide will focus on the synthesis of 1-(3-Iodopyridin-2-yl)piperazine via a palladium-catalyzed Buchwald-Hartwig amination. This method offers several advantages over traditional nucleophilic aromatic substitution (SNAr) reactions, including milder reaction conditions, higher functional group tolerance, and generally superior yields.[2][3]

Reaction Scheme and Mechanism

The synthesis of 1-(3-Iodopyridin-2-yl)piperazine is accomplished by the palladium-catalyzed cross-coupling of 2-chloro-3-iodopyridine with piperazine.

Overall Reaction:

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex. The generally accepted mechanism involves:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-chloro-3-iodopyridine), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (piperazine) coordinates to the Pd(II) complex, followed by deprotonation by the base to form an amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the product, 1-(3-Iodopyridin-2-yl)piperazine, and regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Ox_Add Oxidative Addition (Aryl Halide) Pd(0)L->Ox_Add Pd(II)_Complex Pd(II)-Aryl-Halide Complex Ox_Add->Pd(II)_Complex Amine_Coord Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coord Pd(II)_Amido Pd(II)-Amido Complex Amine_Coord->Pd(II)_Amido Red_Elim Reductive Elimination Pd(II)_Amido->Red_Elim Red_Elim->Pd(0)L Catalyst Regeneration Product Product (1-(3-Iodopyridin-2-yl)piperazine) Red_Elim->Product Aryl_Halide 2-Chloro-3-iodopyridine Aryl_Halide->Ox_Add Amine Piperazine Amine->Amine_Coord

Caption: The Buchwald-Hartwig Amination Catalytic Cycle.

Experimental Protocol

This protocol is designed to be self-validating by including in-process checks and clear endpoints.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
2-Chloro-3-iodopyridineC₅H₃ClIN239.44≥97%Commercially Available
PiperazineC₄H₁₀N₂86.14≥99%Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.72≥97%Commercially Available
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)C₃₉H₅₃P560.81≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10≥98%Commercially Available
TolueneC₇H₈92.14Anhydrous, ≥99.8%Commercially Available
Ethyl acetate (EtOAc)C₄H₈O₂88.11ACS GradeCommercially Available
Saturated aqueous sodium chloride (Brine)NaCl(aq)--Lab Prepared
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37≥99.5%Commercially Available
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Reaction Setup:

  • To a 100 mL round-bottom flask, add 2-chloro-3-iodopyridine (1.0 eq, e.g., 2.39 g, 10 mmol), piperazine (1.2 eq, 1.03 g, 12 mmol), sodium tert-butoxide (1.4 eq, 1.35 g, 14 mmol), Pd₂(dba)₃ (0.02 eq, 0.183 g, 0.2 mmol), and XPhos (0.08 eq, 0.449 g, 0.8 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene (50 mL) via syringe.

  • Stir the reaction mixture at 100 °C under an inert atmosphere.

Reaction Monitoring:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 20 mL).

  • Wash the combined organic filtrate with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford 1-(3-Iodopyridin-2-yl)piperazine as a solid.

Characterization

The identity and purity of the synthesized 1-(3-Iodopyridin-2-yl)piperazine should be confirmed by standard analytical techniques.

Property Value
Chemical Formula C₉H₁₂IN₃
Molar Mass 289.12 g/mol
Appearance White to off-white solid
Melting Point 100-150 °C (approximate)[4]
Solubility Soluble in DMSO, DMF

Expected Analytical Data:

  • ¹H NMR: Characteristic peaks for the pyridine and piperazine protons.

  • ¹³C NMR: Signals corresponding to the carbon atoms of the pyridine and piperazine rings.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling Reagents:

    • Palladium catalysts and phosphine ligands: These are air- and moisture-sensitive and should be handled under an inert atmosphere. They are also toxic and should be handled with care.

    • Sodium tert-butoxide: This is a strong base and is corrosive. Avoid contact with skin and eyes.

    • Toluene: This is a flammable and volatile solvent. Work in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

Issue Possible Cause Solution
Low or no product formation Inactive catalystEnsure the use of fresh, high-purity catalyst and ligand.
Insufficiently anhydrous conditionsUse anhydrous solvents and handle reagents under an inert atmosphere.
Ineffective baseUse freshly opened or properly stored sodium tert-butoxide.
Incomplete reaction Insufficient reaction time or temperatureIncrease the reaction time or temperature and continue to monitor by TLC/LC-MS.
Formation of side products Double arylation of piperazineUse a slight excess of piperazine to favor mono-arylation.

Conclusion

The Buchwald-Hartwig amination protocol detailed in this application note provides a reliable and efficient method for the synthesis of 1-(3-Iodopyridin-2-yl)piperazine. By carefully following the outlined procedures and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for a wide range of applications in pharmaceutical and chemical research.

References

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 1-(3-Iodo-pyridin-2-yl)-Piperazine. Retrieved from [Link]

  • Riva, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

  • ResearchGate. (2012). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. Retrieved from [Link]

  • Glover, S. A., et al. (2015). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC - NIH. Retrieved from [Link]

  • Nolan, S. P., & Organ, M. G. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. chem.ucla.edu. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Retrieved from [Link]

  • Google Patents. (2013). CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.
  • ResearchGate. (n.d.). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 30). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Retrieved from [Link]

  • ResearchGate. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]

  • PubMed Central. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of N-Arylpiperazines via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Arylpiperazines and the Power of Palladium Catalysis

The N-arylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs across a wide range of therapeutic areas, including antipsychotics, antidepressants, and anticancer agents.[1][2] The precise installation of an aryl group onto the piperazine nitrogen is a critical transformation that dictates the pharmacological profile of the final compound. Historically, the synthesis of these crucial C-N bonds was often hampered by harsh reaction conditions, limited substrate scope, and poor functional group tolerance inherent to methods like nucleophilic aromatic substitution.[3]

The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of N-arylpiperazines.[3][4] This powerful transformation allows for the formation of carbon-nitrogen bonds under relatively mild conditions, offering unparalleled efficiency, broad functional group compatibility, and a wide substrate scope.[4][5] For researchers and professionals in drug development, mastering this reaction is not just an academic exercise but a gateway to rapidly accessing novel chemical matter and accelerating discovery programs.

This comprehensive guide provides an in-depth exploration of the Buchwald-Hartwig amination for N-arylpiperazine synthesis. We will delve into the catalytic cycle, dissect the critical roles of each reaction component, offer detailed and field-tested protocols, and provide practical troubleshooting advice to empower you to successfully implement this transformative methodology in your laboratory.

The Engine of the Reaction: Unraveling the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is paramount for rational optimization and troubleshooting. The generally accepted cycle consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7]

  • Oxidative Addition: The cycle commences with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (Ar-X). This step forms a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-Cl, although modern catalyst systems have shown remarkable efficacy with less reactive aryl chlorides.[7]

  • Amine Coordination and Deprotonation: The piperazine then coordinates to the palladium center. A base is crucial in this step to deprotonate the coordinated piperazine, forming a palladium-amido complex and displacing the halide.[6][8] The choice of base is critical and can significantly impact the reaction's success.

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the piperazine nitrogen bond, forming the desired N-arylpiperazine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][9]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L PdII_Aryl [Ar-Pd(II)-X]L Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amido [Ar-Pd(II)-N(Pip)]L PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation (Piperazine, Base) PdII_Amido->Pd0 Reductive Elimination N_Arylpiperazine N-Arylpiperazine PdII_Amido->N_Arylpiperazine Product Formation Aryl_Halide Aryl Halide (Ar-X) Piperazine Piperazine Base Base

Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

Key Reagents and Their Mechanistic Significance

The success of a Buchwald-Hartwig amination hinges on the judicious selection of each component. Here, we dissect the roles of the palladium source, ligand, base, and solvent.

ComponentRole in the ReactionCommon ExamplesKey Considerations
Palladium Source The catalyst at the heart of the transformation.Pd(OAc)₂, Pd₂(dba)₃, Pre-formed catalysts (e.g., G3/G4 palladacycles)Pd(II) sources require in-situ reduction to the active Pd(0) state.[7] Pre-catalysts are often more efficient and air-stable, leading to more reproducible results.[7]
Ligand Stabilizes the palladium center, promotes oxidative addition and reductive elimination, and prevents catalyst decomposition.Biarylphosphines (e.g., XPhos, SPhos, RuPhos, BrettPhos), DPPF, BINAP[3][10]Bulky, electron-rich ligands are generally preferred as they accelerate the key steps of the catalytic cycle. The choice of ligand is often substrate-dependent.[10]
Base Facilitates the deprotonation of the piperazine, a crucial step for the formation of the palladium-amido intermediate.Strong inorganic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃), Organic bases (e.g., DBU)[7]Strong bases like NaOtBu are very effective but can be incompatible with sensitive functional groups. Weaker inorganic bases like K₃PO₄ and Cs₂CO₃ offer broader functional group tolerance.[7] The physical properties of the base (e.g., particle size) can also influence the reaction rate.[7]
Solvent Solubilizes the reactants and catalyst, and its polarity can influence the reaction rate.Aprotic polar solvents (e.g., Toluene, Dioxane, THF)[7]The choice of solvent can affect the solubility of the base and other reagents. Degassing the solvent to remove oxygen is critical to prevent catalyst oxidation.

General Protocol for the N-Arylation of Piperazine

This protocol provides a robust starting point for the Buchwald-Hartwig amination of piperazine with an aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents:
  • Aryl bromide (1.0 mmol)

  • Piperazine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Experimental Procedure:

Buchwald_Hartwig_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Vessel 1. Add aryl bromide, piperazine, Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel. Inert_Atmosphere 2. Seal the vessel and establish an inert atmosphere (3x vacuum/backfill cycles). Prep_Vessel->Inert_Atmosphere Add_Solvent 3. Add degassed toluene via syringe. Inert_Atmosphere->Add_Solvent Heating 4. Heat the reaction mixture to 80-110 °C with vigorous stirring. Add_Solvent->Heating Monitoring 5. Monitor reaction progress by TLC, LC-MS, or GC-MS. Heating->Monitoring Cooling 6. Cool the reaction to room temperature. Monitoring->Cooling Quenching 7. Quench with water or saturated aq. NH₄Cl. Cooling->Quenching Extraction 8. Extract with an organic solvent (e.g., EtOAc). Quenching->Extraction Purification 9. Dry, concentrate, and purify by column chromatography. Extraction->Purification

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 1-(3-Iodopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2,3-Disubstituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, with 2,3-disubstituted pyridines, in particular, representing a privileged structural motif in a multitude of clinically significant pharmaceutical agents. The precise spatial arrangement of substituents at these positions allows for multifaceted interactions with biological targets, rendering them indispensable in the design of novel therapeutics. The title compound, 1-(3-Iodopyridin-2-yl)piperazine, serves as a versatile and highly valuable building block for the synthesis of such complex molecules. The presence of the reactive iodine atom at the 3-position provides a strategic handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The piperazine moiety at the 2-position is a common pharmacophore known to enhance aqueous solubility and modulate pharmacokinetic properties.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of 1-(3-Iodopyridin-2-yl)piperazine in Suzuki coupling reactions to generate diverse libraries of 2,3-disubstituted pyridines.

Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[2] The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 1-(3-Iodopyridin-2-yl)piperazine to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. The base activates the organoboron species, facilitating this transfer.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism 1-(3-Iodopyridin-2-yl)piperazine 1-(3-Iodopyridin-2-yl)piperazine Oxidative_Addition Oxidative Addition 1-(3-Iodopyridin-2-yl)piperazine->Oxidative_Addition Pd(0)Ln Pd(0)Lₙ Pd(0)Ln->Oxidative_Addition Pd(II)_Intermediate [(Pip-Py)Pd(II)(I)Lₙ] Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Ar-B(OH)₂ Arylboronic Acid (Ar-B(OH)₂) Ar-B(OH)₂->Transmetalation Base Base Base->Transmetalation Pd(II)_Diorgano [(Pip-Py)Pd(II)(Ar)Lₙ] Transmetalation->Pd(II)_Diorgano Reductive_Elimination Reductive Elimination Pd(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration Product 1-(3-Arylpyridin-2-yl)piperazine Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Synthesis of 1-(3-Arylpyridin-2-yl)piperazine Derivatives

This protocol describes a general and robust method for the Suzuki-Miyaura coupling of 1-(3-Iodopyridin-2-yl)piperazine with various arylboronic acids. The use of Tetrakis(triphenylphosphine)palladium(0) as the catalyst and an aqueous base in a dioxane solvent system has been found to be effective for a range of substrates.[3]

Materials:

  • 1-(3-Iodopyridin-2-yl)piperazine

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Fluorophenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean and dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(3-Iodopyridin-2-yl)piperazine (1.0 mmol, 1.0 equiv).

  • Addition of Reagents: Add the desired arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and the base, K₃PO₄ (2.0 mmol, 2.0 equiv) or Na₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere. The reaction mixture may initially appear as a yellow suspension.[4]

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. The color of the reaction mixture may darken to brown or black, which can indicate the formation of palladium black.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-arylpyridin-2-yl)piperazine product.

Data Presentation: Key Reaction Parameters

The choice of catalyst, base, and solvent can significantly impact the yield and purity of the desired product. The following table summarizes typical reaction conditions for the Suzuki coupling of 1-(3-Iodopyridin-2-yl)piperazine.

ParameterRecommended ConditionRationale & Field Insights
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%)A versatile and commercially available Pd(0) catalyst effective for a wide range of Suzuki couplings.[2] For more challenging couplings, consider using more electron-rich and bulky phosphine ligands.
Boronic Acid 1.1 - 1.5 equivalentsA slight excess of the boronic acid is typically used to drive the reaction to completion. Commercially available in a wide variety.[1]
Base K₃PO₄ or Na₂CO₃ (2-3 equivalents)An inorganic base is crucial for the transmetalation step. The choice of base can influence the reaction rate and side product formation. K₃PO₄ is often a good choice for heteroaryl halides.[3]
Solvent System 1,4-Dioxane/Water (4:1 v/v)A mixture of an organic solvent and water is often optimal. Dioxane is a good solvent for the organic reagents, while water helps to dissolve the inorganic base and facilitates the reaction.[3] Other common solvents include THF, DMF, and toluene.
Temperature 80 - 100 °CThe reaction generally requires heating to achieve a reasonable reaction rate. The optimal temperature may vary depending on the specific substrates.
Reaction Time 4 - 24 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.

Experimental Workflow Visualization

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: 1-(3-Iodopyridin-2-yl)piperazine, Arylboronic acid, Pd(PPh₃)₄, Base B Add Solvents: 1,4-Dioxane and Water A->B C Establish Inert Atmosphere (Nitrogen or Argon) B->C D Heat to 85-95 °C with Stirring C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to Room Temperature & Dilute with Ethyl Acetate E->F G Aqueous Extraction F->G H Dry and Concentrate Organic Phase G->H I Silica Gel Chromatography H->I J Characterize Pure Product I->J

Caption: A streamlined workflow for the Suzuki coupling reaction.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of this protocol, the following self-validating measures are recommended:

  • Reagent Quality: Use high-purity starting materials and anhydrous solvents. The quality of the boronic acid is particularly important, as impurities can lead to side reactions.

  • Inert Atmosphere: Meticulously maintain an inert atmosphere throughout the reaction to prevent catalyst degradation and unwanted side reactions.

  • Reaction Monitoring: Closely monitor the reaction progress by a suitable analytical technique (TLC or LC-MS) to confirm the consumption of the starting material and the formation of the product.

  • Product Characterization: Thoroughly characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

By adhering to these principles, researchers can confidently apply this protocol to generate a diverse range of 2,3-disubstituted pyridine derivatives for their drug discovery and development programs.

References

  • Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 196. Available at: [Link]

  • Gomes, M. N., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999. Available at: [Link]

  • DiVA portal. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Al-Soud, Y. A., et al. (2012). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Molecules, 17(8), 9034-9048. Available at: [Link]

  • Mao, J., et al. (2009). Iodine-Catalyzed Suzuki–Miyaura Coupling Performed in Air. Advanced Synthesis & Catalysis, 351(1-2), 247-252. Available at: [Link]

  • Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2953. Available at: [Link]

  • Maj, A. M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1549. Available at: [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Accounts of Chemical Research, 55(5), 675-690. Available at: [Link]

  • savage, S. A., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 15, 2356–2362. Available at: [Link]

  • Hermecz, I., et al. (2003). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Tetrahedron, 59(48), 9747-9754. Available at: [Link]

  • ResearchGate. (2020). What colour does your Pd(PPh3)4 catalyst have during and after C-C coupling. Especially in Stille-reaction?. Available at: [Link]

  • Gomes, M. N., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. Available at: [Link]

  • Reddy, B. V. S., et al. (2012). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. Dalton Transactions, 41(43), 13414-13422. Available at: [Link]

  • Knochel, P., & Oestreich, M. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Current Chemistry, 375(1), 1. Available at: [Link]

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Application Notes & Protocols: Leveraging 1-(3-Iodopyridin-2-yl)piperazine for Advanced PET Ligand Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Value of 1-(3-Iodopyridin-2-yl)piperazine in PET Radiochemistry

Positron Emission Tomography (PET) is a premier molecular imaging technique that provides profound insights into in vivo biochemical processes, critical for both clinical diagnostics and drug development.[1] The efficacy of PET imaging hinges on the availability of highly specific and efficient radiotracers. The precursor molecule, 1-(3-Iodopyridin-2-yl)piperazine, has emerged as a particularly valuable scaffold for the synthesis of novel PET ligands. Its strategic design incorporates three key features:

  • A Piperazine Moiety: A common pharmacophore in centrally active agents, known for its ability to interact with a variety of receptors and transporters.[2]

  • A Pyridyl Group: An electron-deficient aromatic system that influences the molecule's overall pharmacokinetic properties.

  • An Iodo-Substituent: This is the critical functional handle for late-stage radiolabeling. The carbon-iodine bond on the electron-deficient pyridine ring is an excellent site for introducing positron-emitting radionuclides such as Fluorine-18 ([¹⁸F]) and Carbon-11 ([¹¹C]).

This guide provides detailed protocols and scientific rationale for utilizing this precursor in the synthesis of [¹⁸F]fluoro- and [¹¹C]carbonyl-pyridylpiperazine PET tracers.

Precursor Profile: 1-(3-Iodopyridin-2-yl)piperazine
PropertyValueSource
Chemical Formula C₉H₁₂IN₃[3]
Molar Mass 273.117 g/mol [3]
Appearance White to off-white solid[3]
Stability Stable under normal conditions; sensitive to strong oxidizing agents.[3]
Solubility Soluble in organic solvents such as DMSO and DMF.[3]

General Radiosynthesis Workflow

All radiolabeling procedures, regardless of the isotope, follow a fundamental workflow designed to maximize radiochemical yield (RCY), ensure purity, and maintain aseptic conditions within the short timeframe dictated by the radionuclide's half-life.[4][5]

G cluster_0 Isotope Production & Processing cluster_1 Automated Radiosynthesis cluster_2 Quality Control (QC) Cyclotron [¹⁸O]H₂O(p,n)¹⁸F or ¹⁴N(p,α)¹¹C Trapping [¹⁸F]F⁻ Trapping on Anion Exchange Cartridge or [¹¹C]CO₂ to [¹¹C]CO Conversion Cyclotron->Trapping Elution Elution & Azeotropic Drying (for ¹⁸F) or Gas Trapping (for ¹¹C) Trapping->Elution Reaction Radiolabeling Reaction (e.g., Cu-mediated Fluorination or Pd-mediated Carbonylation) Elution->Reaction Purification Semi-Preparative HPLC Reaction->Purification Formulation Solid-Phase Extraction (SPE) & Sterile Filtration Purification->Formulation QC_Tests Analytical HPLC TLC, pH, Sterility, Endotoxin Tests Formulation->QC_Tests FinalProduct FinalProduct QC_Tests->FinalProduct Final Radiotracer for Injection

Caption: General workflow for PET tracer production.

Application Protocol 1: Copper-Mediated [¹⁸F]Radiofluorination

The introduction of [¹⁸F]Fluorine is a cornerstone of PET tracer development due to its favorable 109.8-minute half-life and low positron energy, which allows for high-resolution imaging.[4][6][7] Copper-mediated radiofluorination has become a powerful method for labeling electron-deficient aryl iodides, making it highly suitable for our precursor.[4][8]

Principle of Reaction

This method utilizes a copper catalyst to facilitate the nucleophilic substitution of the iodine atom on the pyridine ring with cyclotron-produced, no-carrier-added [¹⁸F]fluoride. The pyridine ring's electron-deficient nature makes the C-I bond susceptible to this transformation. Pyridine is often included as a ligand to stabilize the copper catalyst and enhance reaction efficiency.[8]

Caption: Copper-mediated [¹⁸F]radiofluorination scheme.

Detailed Experimental Protocol

Materials:

  • 1-(3-Iodopyridin-2-yl)piperazine (1-2 mg)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Pyridine

  • [¹⁸F]Fluoride (aqueous, from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Automated synthesis module (e.g., GE TRACERlab, IBA Synthera)

  • Anion exchange cartridge (e.g., QMA)

  • C18 Sep-Pak cartridge for purification

Procedure:

  • [¹⁸F]Fluoride Processing: Trap aqueous [¹⁸F]fluoride from the cyclotron target water onto a pre-conditioned anion exchange cartridge.[4]

  • Elution: Elute the [¹⁸F]F⁻ into the reaction vessel using a solution of K₂₂₂ (5-10 mg) and K₂CO₃ (1-2 mg) in acetonitrile/water (e.g., 80:20 v/v).

  • Azeotropic Drying: Remove the solvent via azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 100-110°C until the [¹⁸F]KF/K₂₂₂ complex is dry. This step is critical to ensure high nucleophilicity of the fluoride.[7]

  • Reaction Mixture Preparation: In a separate vial, dissolve 1-(3-Iodopyridin-2-yl)piperazine (1-2 mg), Cu(OTf)₂ (2-5 mg), and pyridine (5-10 µL) in 0.5 mL of anhydrous DMSO.

  • Radiolabeling Reaction: Add the reaction mixture to the dried [¹⁸F]KF/K₂₂₂ complex in the reaction vessel. Seal the vessel and heat to 130-150°C for 10-15 minutes.

  • Quenching and Dilution: After cooling, quench the reaction by adding 2-4 mL of water or HPLC mobile phase.

  • Purification: Load the crude reaction mixture onto a semi-preparative HPLC system (e.g., C18 column) to separate the [¹⁸F]-labeled product from unreacted precursor and other impurities.[9]

  • Formulation: Collect the product fraction, remove the HPLC solvent via solid-phase extraction (SPE) on a C18 cartridge, and elute the final product with ethanol followed by sterile saline for injection.[10]

Quality Control (QC)

A rigorous QC process is mandatory before releasing the tracer for use.[11][12]

QC TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC≥ 95%
Identity of Product Co-elution with non-radioactive standard on HPLCRetention time matches standard
Radionuclidic Purity Gamma Spectroscopy≥ 99.5% of gamma emissions at 511 keV
pH pH meter or strip4.5 - 7.5
Residual Solvents Gas Chromatography (GC)e.g., Ethanol < 10% V/V; DMSO < 50 mg/V_max_
Bacterial Endotoxins LAL Test≤ 175 IU/V_max_
Sterility Post-release cultureSterile

Application Protocol 2: Palladium-Mediated [¹¹C]Carbonylation

Carbon-11, with its very short half-life (t½ ≈ 20.4 min), is ideal for studies requiring repeat imaging on the same day.[1] Palladium-mediated carbonylation reactions using [¹¹C]Carbon Monoxide ([¹¹C]CO) are highly effective for inserting a carbonyl group into aryl halides, offering a direct route to amides, esters, and ketones.[1][13][14]

Principle of Reaction

This protocol involves the palladium-catalyzed insertion of cyclotron-produced [¹¹C]CO between the aryl-iodine bond of the precursor. The resulting [¹¹C]acyl-palladium intermediate is then trapped by the secondary amine of the piperazine ring (intramolecularly) or by an external amine/alcohol to form the desired [¹¹C]amide or [¹¹C]ester. The use of specific ligands like Xantphos can facilitate this reaction at ambient pressure.[13]

Caption: Palladium-mediated [¹¹C]aminocarbonylation scheme.

Detailed Experimental Protocol

Materials:

  • 1-(3-Iodopyridin-2-yl)piperazine (0.5-1 mg)

  • [¹¹C]CO (from [¹¹C]CO₂ reduction)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Amine nucleophile (e.g., benzylamine, for derivatization)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Base (e.g., DBU, DIPEA)

  • Automated synthesis module equipped for gas-phase reactions

Procedure:

  • [¹¹C]CO Production: Produce [¹¹C]CO₂ in the cyclotron via the ¹⁴N(p,α)¹¹C reaction. Convert the [¹¹C]CO₂ to [¹¹C]CO by passing it over a heated column (e.g., Molybdenum at 850°C or Zinc at 400°C).

  • Reaction Setup: In a reaction vial, dissolve the precursor (0.5-1 mg), palladium catalyst, ligand, and base in 0.3-0.5 mL of anhydrous solvent (THF or DMF). If synthesizing a derivative, include the desired amine nucleophile.

  • [¹¹C]CO Trapping & Reaction: Bubble the produced [¹¹C]CO gas through the reaction mixture at room temperature for 2-3 minutes to trap the radioactivity.

  • Heating: Seal the vial and heat at 80-120°C for 3-5 minutes. The short reaction time is critical due to the ¹¹C half-life.

  • Quenching and Purification: Cool the vial, dilute the mixture with HPLC mobile phase, and inject it onto a semi-preparative HPLC system for purification.[10]

  • Formulation: Perform SPE-based formulation as described in the [¹⁸F] protocol to deliver a sterile, injectable dose.[10]

Quality Control (QC)

QC for ¹¹C-tracers is similar to that for ¹⁸F-tracers, with an emphasis on speed. All tests must be completed rapidly to allow for product release within the usable lifespan of the isotope.[10]

Data Summary and Comparison

Parameter[¹⁸F]Radiofluorination[¹¹C]CarbonylationRationale & Causality
Radionuclide Half-life 109.8 min20.4 min¹⁸F allows for longer synthesis, distribution, and imaging sessions. ¹¹C is suited for rapid, sequential studies.[1][6]
Typical Precursor Amount 1 - 2 mg0.5 - 1 mgHigher amounts for ¹⁸F compensate for longer reaction times and potential for lower molar activity.
Catalyst System Copper-based (e.g., Cu(OTf)₂)Palladium-based (e.g., Pd₂(dba)₃/Xantphos)Copper is effective for nucleophilic fluorination of aryl halides. Palladium is the standard for robust carbonylation reactions.[8][15]
Reaction Temperature 130 - 150 °C80 - 120 °CHigh temperatures are needed to drive the C-F bond formation. Milder conditions are often sufficient for rapid ¹¹C-CO insertion.
Typical RCY (decay-corr.) 15 - 40%25 - 60%Yields are highly dependent on specific conditions and automation. Pd-carbonylations are often very efficient.[15][16]
Purification Method Semi-prep HPLC, SPESemi-prep HPLC, SPEHPLC is essential to ensure high radiochemical purity by removing precursor and byproducts.[10]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Radiochemical Yield - Incomplete drying of [¹⁸F]fluoride- Inactive catalyst- Insufficient heating (time/temp)- Poor trapping of [¹¹C]CO- Ensure rigorous azeotropic drying for ¹⁸F reactions.- Use fresh, high-quality catalysts and anhydrous solvents.- Optimize reaction time and temperature.- Ensure efficient gas flow and trapping for ¹¹C reactions.
Low Radiochemical Purity - Precursor degradation- Formation of side products- Inefficient HPLC separation- Check precursor stability under reaction conditions.- Adjust temperature or reaction time.- Optimize HPLC gradient, flow rate, or column type.
Low Molar Activity - "Cold" fluoride/carbonate contamination- CO₂ contamination in [¹¹C]CO stream- Use high-purity reagents and meticulously clean reaction vessels.- Ensure complete conversion of [¹¹C]CO₂ to [¹¹C]CO.

References

  • Direct Cu-mediated aromatic 18F-labeling of highly reactive tetrazines for pretargeted bioorthogonal PET imaging. (n.d.). National Institutes of Health.
  • Copper-Catalyzed [18F]Fluorination of (Mesityl)(aryl)iodonium Salts. (n.d.). National Institutes of Health.
  • Proof-of-concept optimization of a copper-mediated 18F-radiosynthesis of a novel MAGL PET tracer on a high-throughput microdroplet platform and its macroscale translation. (n.d.). National Institutes of Health.
  • Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. (2021, September 27). OMICS International.
  • Alcohol-Supported Cu-Mediated 18F-Fluorination of Iodonium Salts under “Minimalist” Conditions. (2019, September 3). National Institutes of Health.
  • 1-(3-Iodo-pyridin-2-yl)-Piperazine. (n.d.). Pipzine Chemicals.
  • PET tracer production and synthesis workflow and resulting functional... (n.d.). ResearchGate.
  • Copper-Mediated Late-stage Radiofluorination: Five Years of Impact on Pre-clinical and Clinical PET Imaging. (n.d.). National Institutes of Health.
  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2025, August 6). ResearchGate.
  • Palladium-Mediated Synthesis of [Carbonyl-11C]acyl Amidines from Aryl Iodides and Aryl Bromides and Their One-Pot Cyclization to 11C-Labeled Oxadiazoles. (2022, December 13). ACS Publications.
  • Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer's Disease. (n.d.). ResearchGate.
  • (PDF) An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging. (2021, November 9).
  • Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. (2023, October 11). ACS Publications.
  • Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. (2021, September 10). National Institutes of Health.
  • 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5HT7 receptors. (2023, July 17).
  • Reactive Palladium–Ligand Complexes for 11C-Carbonylation at Ambient Pressure: A Breakthrough in Carbon-11 Chemistry. (2023, July 3). PubMed Central.
  • Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer. (n.d.). National Institutes of Health.
  • Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer's Disease. (n.d.). MDPI.
  • Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. (n.d.). PubMed.
  • Efficient 11 C-Carbonylation of Isolated Aryl Palladium Complexes for PET: Application to Challenging Radiopharmaceutical Synthesis. (2025, August 6). ResearchGate.
  • (PDF) Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. (2021, July 21).
  • Palladium-mediated 11C-carbonylations using aryl halides and cyanamide. (n.d.). Royal Society of Chemistry.
  • The synthesis and development of radionuclide based tracers for the imaging of diseases. (2025, August 13).
  • (PDF) Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. (2013, February 18). ResearchGate.
  • Pd-Mediated ¹¹C-carbonylation of aryl halides. (n.d.). ResearchGate.

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Application Notes and Protocols for Radiolabeling 1-(3-Iodopyridin-2-yl)piperazine with Iodine-123 and Iodine-124

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

These application notes provide a comprehensive guide for the radiolabeling of 1-(3-Iodopyridin-2-yl)piperazine with iodine-123 ([¹²³I]) for Single-Photon Emission Computed Tomography (SPECT) and iodine-124 ([¹²⁴I]) for Positron Emission Tomography (PET). The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the development of novel radiopharmaceuticals. This document emphasizes not only the procedural steps but also the underlying scientific principles, ensuring both technical accuracy and practical applicability.

Introduction

The development of radiolabeled compounds is a cornerstone of nuclear medicine, enabling non-invasive in vivo imaging of biological processes at the molecular level.[1] 1-(3-Iodopyridin-2-yl)piperazine is a chemical scaffold of significant interest due to the versatility of the piperazine moiety in targeting various receptors and transporters in the central nervous system and other tissues. Radioiodination of this molecule with ¹²³I or ¹²⁴I allows for its use as a SPECT or PET tracer, respectively, to investigate its pharmacokinetic and pharmacodynamic properties.[2][3][4]

Iodine-123 is a gamma-emitting radionuclide with a half-life of 13.22 hours and a principal photon energy of 159 keV, making it well-suited for high-resolution SPECT imaging.[5][6] In contrast, iodine-124 is a positron-emitting radionuclide with a longer half-life of 4.18 days, which is advantageous for studying slow biological processes with PET.[3][4][7] The choice between ¹²³I and ¹²⁴I will therefore depend on the specific research question and the imaging modality available.[8]

This guide will focus on the most common and reliable method for radioiodination of aromatic rings: electrophilic substitution on an organometallic precursor, specifically a tributylstannyl derivative. This method, known as radioiododestannylation, is favored for its high efficiency and regioselectivity.[9]

Isotope Characteristics

A clear understanding of the radioisotope properties is crucial for planning radiolabeling experiments, imaging protocols, and radiation safety measures.

PropertyIodine-123 (¹²³I)Iodine-124 (¹²⁴I)
Half-life 13.22 hours[6]4.18 days[3][4]
Decay Mode Electron CapturePositron Emission (22.7%), Electron Capture (77.3%)[10]
Primary Emission Gamma (γ)Positron (β+)
Principal Energy 159 keV[6]511 keV (from β+ annihilation)
Imaging Modality SPECT[11]PET[3][12]

Radiolabeling Strategy: Radioiododestannylation

The selected strategy involves a two-step process:

  • Synthesis of the Tributylstannyl Precursor: 1-(3-(tributylstannyl)pyridin-2-yl)piperazine.

  • Radioiodination: Electrophilic substitution of the tributylstannyl group with radioactive iodide ([¹²³I]NaI or [¹²⁴I]NaI).

This approach is chosen for its high radiochemical yield and purity. The carbon-tin bond is sufficiently labile to be cleaved by an electrophilic iodine species, yet stable enough to allow for purification of the precursor.[9]

Rationale for Precursor Selection

A tributylstannyl precursor is preferred over other organometallic precursors like boronic esters for radioiodination due to the generally higher yields and milder reaction conditions required for the destannylation reaction.[9] While concerns about tin toxicity exist, modern purification techniques, such as solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC), can effectively remove tin residues to acceptable levels for preclinical and clinical use.[9]

Experimental Workflows

Synthesis of the Tributylstannyl Precursor

The synthesis of the 1-(3-(tributylstannyl)pyridin-2-yl)piperazine precursor is a critical first step. A plausible synthetic route is outlined below.

A 1-(3-Iodopyridin-2-yl)piperazine E 1-(3-(tributylstannyl)pyridin-2-yl)piperazine A->E Stannylation B Hexabutylditin ((Bu3Sn)2) B->E C Pd(PPh3)4 C->E Catalyst D Toluene, Reflux D->E Solvent/Conditions

Caption: Synthesis of the tributylstannyl precursor.

Protocol for Precursor Synthesis:

  • To a solution of 1-(3-Iodopyridin-2-yl)piperazine (1.0 eq) in anhydrous toluene, add hexabutylditin (1.2 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-6 hours), cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1-(3-(tributylstannyl)pyridin-2-yl)piperazine precursor.

Radiolabeling of 1-(3-Iodopyridin-2-yl)piperazine

The following protocol details the radioiodination of the stannylated precursor with either [¹²³I]NaI or [¹²⁴I]NaI.

cluster_0 Reaction cluster_1 Quenching cluster_2 Purification cluster_3 Final Product A Stannyl Precursor D Reaction Vessel A->D B [¹²³/¹²⁴I]NaI B->D C Oxidizing Agent (e.g., Chloramine-T) C->D E Quenching Agent (e.g., Na2S2O5) D->E Quench Reaction F Solid-Phase Extraction (SPE) E->F Crude Product G Semi-preparative HPLC F->G Partially Purified H [¹²³/¹²⁴I]1-(3-Iodopyridin-2-yl)piperazine G->H Purified Product

Sources

Mastering the Matrix: A Guide to the Experimental Setup for Cross-Coupling Reactions Involving Iodopyridines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals:

Authored by: A Senior Application Scientist

Abstract

The pyridine motif is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals. The efficient synthesis of functionalized pyridines is therefore a critical task for drug development professionals. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for this purpose, with iodopyridines serving as highly reactive and reliable electrophilic partners. This guide provides an in-depth exploration of the experimental setup for these crucial reactions. Moving beyond a simple recitation of steps, this document elucidates the causal relationships behind experimental choices, empowering researchers to not only execute protocols but also to troubleshoot and innovate. We will dissect the roles of the catalyst, ligand, base, and solvent, and provide detailed, field-proven protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

The Strategic Importance of Iodopyridine Cross-Coupling

The pyridine ring is a privileged scaffold in drug design due to its ability to engage in hydrogen bonding, its metabolic stability, and its favorable physicochemical properties. Consequently, the development of robust methods for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds on the pyridine core is of paramount importance.[1] Palladium-catalyzed cross-coupling reactions have emerged as the go-to methodology for this challenge.[2][3]

Among halopyridines, iodopyridines represent the most reactive class of electrophiles for these transformations. The relative weakness of the C-I bond facilitates the crucial initial step of the catalytic cycle—oxidative addition to the Pd(0) center—often allowing for milder reaction conditions and broader substrate scope compared to their bromo- or chloro-analogs. This enhanced reactivity makes iodopyridines ideal starting materials for complex molecule synthesis in a drug discovery setting.

Anatomy of a Cross-Coupling Reaction: Core Components and Causality

A successful cross-coupling reaction is a synergistic interplay of several key components. Understanding the specific function of each is critical to designing a robust experimental setup.

  • Iodopyridine (The Electrophile): The scaffold to be functionalized. Its primary role is to undergo oxidative addition with the active Pd(0) catalyst.

  • Organometallic Reagent (The Nucleophile): The source of the new functional group to be installed (e.g., boronic acids in Suzuki coupling, terminal alkynes in Sonogashira coupling).[4][5]

  • Palladium Precatalyst: A stable source of palladium, typically in the Pd(II) or Pd(0) oxidation state, that generates the active Pd(0) species under the reaction conditions.[6] Common examples include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[7]

  • Ligand: A crucial modulator of the catalyst's properties. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium center, enhance its solubility, and critically influence its reactivity and selectivity by tuning its steric and electronic environment.[8][9]

  • Base: Often required to activate the nucleophilic partner (e.g., in Suzuki coupling) or to neutralize acidic byproducts generated during the catalytic cycle.[10]

  • Solvent: Solubilizes the reactants and catalyst, and its polarity can significantly influence reaction rates and outcomes.[11]

Below is a generalized workflow for setting up a cross-coupling reaction.

G cluster_prep Preparation Phase (Inert Atmosphere) cluster_setup Reaction Setup cluster_reaction Execution & Monitoring cluster_workup Workup & Purification A Select & Weigh Solid Reagents: - Iodopyridine - Nucleophile - Base - Pd Precatalyst & Ligand B Add to Oven-Dried Reaction Vessel A->B C Seal Vessel & Establish Inert Atmosphere (Evacuate/Backfill with N2 or Ar, 3x) B->C D Add Degassed Solvent(s) via Syringe C->D E Add Liquid Reagents via Syringe D->E F Heat to Reaction Temperature (with vigorous stirring) E->F G Monitor Reaction Progress (TLC, GC-MS, LC-MS) F->G H Cool to Room Temperature G->H I Quench Reaction & Perform Aqueous Workup H->I J Purify Product (e.g., Column Chromatography) I->J

Caption: Generalized workflow for cross-coupling reactions.

Deep Dive: Selecting Your Reagents with Purpose

Palladium Precatalysts: The Engine Starter

The choice of palladium source is foundational. While Pd(0) complexes like Pd(PPh₃)₄ or Pd₂(dba)₃ can directly enter the catalytic cycle, Pd(II) salts such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often more stable, less expensive, and commonly used.[6][7] When using a Pd(II) source, an in situ reduction to the active Pd(0) species is required. This reduction can be effected by phosphine ligands, amines, or other reagents in the mixture.[12]

  • Expertise & Experience: For routine couplings, Pd(OAc)₂ combined with a suitable phosphine ligand is a robust and cost-effective starting point. For particularly challenging or sensitive substrates, pre-formed catalysts or specialized precatalyst systems (e.g., PEPPSI catalysts) can offer improved reliability.[13] Catalyst loading is typically in the range of 1-5 mol%, though modern catalysts can be effective at much lower, ppm-level loadings.[7]

Ligands: The Catalyst's Navigator

The ligand is arguably the most critical variable for reaction optimization. It dictates the catalyst's stability and reactivity.

  • Phosphine Ligands: These are the workhorses of cross-coupling.

    • Electron-rich and bulky phosphines (e.g., P(t-Bu)₃, PCy₃, SPhos, XPhos) accelerate the oxidative addition and the final reductive elimination step, making them highly effective for coupling less reactive substrates.[8]

    • Triphenylphosphine (PPh₃) is a classic, versatile ligand suitable for many reactions with reactive iodopyridines.[14]

  • N-Heterocyclic Carbenes (NHCs): These are strong sigma-donors that form highly stable and very active palladium complexes.[8] They are often superior to phosphines for particularly difficult couplings.

The interaction between the pyridine substrate and the ligand is a key consideration. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. A bulky ligand can mitigate this undesired interaction by sterically shielding the metal center.[15]

Bases and Solvents: The Reaction Environment

The choice of base and solvent is interdependent and crucial for success.

  • Bases: The base's role depends on the specific reaction. In Suzuki couplings, a base is required to form the active boronate species from the boronic acid.[10]

    • Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common. Cs₂CO₃ is more soluble in organic solvents and often gives superior results for challenging transformations.[16]

    • Aqueous base solutions are frequently used in Suzuki reactions, creating a biphasic system.[14]

  • Solvents:

    • Ethers like 1,4-dioxane and tetrahydrofuran (THF) are excellent general-purpose solvents.[14][17]

    • Aromatic hydrocarbons like toluene are often used for higher temperature reactions.[18]

    • Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc) can be effective but may lead to side reactions at high temperatures.[19][20]

Trustworthiness: A self-validating system starts with ensuring all components are pure and, where necessary, anhydrous. Solvents should be degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[21] Setting up the reaction under an inert atmosphere of nitrogen or argon is mandatory for reproducible results.[21]

Key Protocols for Iodopyridine Functionalization

The following sections provide detailed, step-by-step protocols for three of the most impactful cross-coupling reactions used in drug development.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is one of the most widely used methods for creating biaryl structures, a common motif in pharmaceuticals.[2][4]

Caption: General scheme for Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of 3-Iodopyridine with Phenylboronic Acid

  • Preparation: To an oven-dried Schlenk flask, add 3-iodopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%).

  • Inerting: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[21]

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture by volume) via syringe. The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the iodopyridine.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterTypical Conditions for Suzuki-Miyaura Coupling[14][19]
Pd Precatalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃
Ligand PPh₃, Buchwald-type ligands (e.g., SPhos)
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene/H₂O, DMF
Temperature 80 - 120 °C
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

This reaction is the premier method for coupling terminal alkynes with aryl halides, providing access to arylalkyne structures found in many biologically active molecules.[5] It typically employs a dual catalyst system of palladium and a copper(I) co-catalyst.[22]

Protocol: Sonogashira Coupling of 2-Iodopyridine with Phenylacetylene

  • Preparation: To an oven-dried Schlenk flask, add 2-iodopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Inerting: Seal the flask and establish an inert atmosphere as described in the Suzuki protocol.

  • Solvent/Reagent Addition: Add degassed triethylamine (TEA) or a mixture of THF and TEA. Add phenylacetylene (1.1 equiv) via syringe. TEA acts as both the base and a solvent.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-8 hours. The reaction is often rapid.

  • Monitoring: Monitor for the disappearance of the iodopyridine starting material.

  • Workup: Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the amine salts and catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

ParameterTypical Conditions for Sonogashira Coupling[7][22]
Pd Precatalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Co-catalyst CuI (typically 2-10 mol%)
Base Triethylamine (TEA), Diisopropylamine (DIPA)
Solvent TEA, THF, DMF
Temperature 25 - 80 °C
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for forming aryl-nitrogen bonds, which are ubiquitous in pharmaceuticals.[9] This reaction requires a strong, non-nucleophilic base and often benefits from bulky, electron-rich phosphine ligands.

Protocol: Buchwald-Hartwig Amination of 4-Iodopyridine with Morpholine

  • Preparation: In an inert atmosphere glovebox, add 4-iodopyridine (1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), Pd₂(dba)₃ (2 mol%), and a bulky phosphine ligand like Xantphos or BINAP (4 mol%) to an oven-dried vial or flask.

  • Reagent Addition: Outside the glovebox (maintaining an inert atmosphere), add degassed toluene via syringe, followed by morpholine (1.2 equiv).

  • Reaction: Seal the vessel tightly and heat in a preheated oil bath at 80-110 °C for 6-24 hours.

  • Monitoring: Track the reaction progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

ParameterTypical Conditions for Buchwald-Hartwig Amination[13]
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand Bulky phosphines (Xantphos, BINAP, RuPhos, XPhos)
Base NaOtBu, K₂CO₃, Cs₂CO₃, LHMDS
Solvent Toluene, Dioxane
Temperature 80 - 110 °C

Conclusion: A Framework for Success

The cross-coupling of iodopyridines is a versatile and indispensable tool in the arsenal of the medicinal chemist. Success in these reactions hinges on a rational understanding of each component's function. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to rigorous experimental techniques—particularly the maintenance of an inert atmosphere—researchers can reliably construct complex pyridine-based molecules. The protocols and principles outlined in this guide provide a robust framework for achieving consistent and high-yielding results, thereby accelerating the discovery and development of new medicines.

References

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Application Notes and Protocols for the Recrystallization of Arylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Critical Role of Purity for Arylpiperazine Scaffolds

Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system (CNS), including treatments for schizophrenia, depression, and anxiety.[1][2] The biological activity of these compounds is exquisitely sensitive to their three-dimensional structure and purity. Even minor impurities can alter pharmacological profiles, introduce toxicity, or impede the formation of desired crystalline forms (polymorphs), which is critical for drug stability and bioavailability.[3][4]

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, including active pharmaceutical ingredients (APIs).[3][5][6] The process relies on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[6][7] A successful recrystallization can not only significantly enhance chemical purity but also yield a specific, stable polymorph with consistent particle size and morphology, all of which are critical quality attributes in drug development.[3]

This comprehensive guide provides a detailed exploration of recrystallization methods tailored to arylpiperazine compounds. It moves beyond generic protocols to explain the underlying principles and rationale, empowering researchers to develop robust and reproducible purification strategies.

Part 1: Foundational Principles of Recrystallization

Recrystallization is a purification technique that involves dissolving an impure solid in a hot solvent and then allowing the pure compound to crystallize as the solution cools, leaving impurities behind in the solution.[5][6][8] The success of this method hinges on the principle that the solubility of most solids increases with temperature.[7][9]

An ideal recrystallization process follows these key steps:

  • Solvent Selection : Choosing an appropriate solvent or solvent system is the most critical step.[9][10] The desired compound should be highly soluble in the hot solvent but sparingly soluble or insoluble in the cold solvent.[7][9][11]

  • Dissolution : The impure arylpiperazine is dissolved in a minimum amount of the hot solvent to create a saturated solution.[11][12]

  • Filtration of Insoluble Impurities (if necessary) : If insoluble impurities are present, a hot filtration is performed to remove them.[11][12][13]

  • Crystallization : The hot, saturated solution is allowed to cool slowly and undisturbed.[14] As the solution cools, the solubility of the arylpiperazine decreases, leading to the formation of pure crystals.

  • Isolation of Crystals : The purified crystals are collected by vacuum filtration.

  • Washing : The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.[12]

  • Drying : The pure crystals are dried to remove any residual solvent.

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} caption { label="Figure 1: General Workflow for Recrystallization" fontsize=12 fontcolor="#202124" }

Part 2: Strategic Solvent Selection for Arylpiperazines

The choice of solvent is paramount for a successful recrystallization.[7][9] Arylpiperazines, with their aromatic ring and basic piperazine moiety, exhibit a range of polarities depending on the other substituents in the molecule. This structural diversity necessitates a careful and systematic approach to solvent screening.

Key Characteristics of an Ideal Solvent:
  • High Temperature Coefficient of Solubility : The solvent should exhibit a steep solubility curve for the arylpiperazine, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.[6]

  • Impurity Solubility Profile : Impurities should either be completely soluble in the solvent at all temperatures or completely insoluble in the hot solvent.[7]

  • Chemical Inertness : The solvent must not react with the arylpiperazine compound.[5]

  • Volatility : The solvent should have a relatively low boiling point to be easily removed from the crystals during the drying step.[5]

  • Safety : The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[5]

Commonly Employed Solvents for Arylpiperazine Recrystallization:

Based on literature and chemical principles, the following solvents and solvent systems are often effective for arylpiperazine compounds.

Solvent/SystemPolarityTypical Applications & Rationale
Ethanol (EtOH) Polar ProticA versatile and commonly used solvent for moderately polar arylpiperazines. Its ability to hydrogen bond can aid in dissolving the piperazine portion of the molecule.
Isopropanol (IPA) Polar ProticSimilar to ethanol but slightly less polar. Often a good starting point for screening.
Acetone Polar AproticEffective for compounds that are prone to forming oils in alcohols. Can be used in combination with non-polar solvents.
Ethyl Acetate (EtOAc) Moderately PolarGood for arylpiperazines with ester functionalities or those of intermediate polarity.
Toluene Non-polarSuitable for less polar arylpiperazine derivatives. The aromatic nature of toluene can favorably interact with the aryl group of the compound.
Hexane/Heptane Non-polarOften used as an "anti-solvent" or "bad" solvent in a multi-solvent system to induce crystallization.[15]
n-Hexane / Acetone MixedA frequently successful combination. The compound is dissolved in a minimum of hot acetone, and hexane is added to decrease the overall solubility and promote crystallization.[16]
Isopropyl Acetate / Heptane MixedA documented system for the recrystallization of aripiprazole lauroxil, an arylpiperazine derivative.[15]
Dichloromethane (DCM) / Methanol (MeOH) MixedOften used for the purification of crude products from synthesis, particularly in column chromatography, but can also be adapted for recrystallization.[17]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];

} caption { label="Figure 2: Decision Tree for Solvent Selection" fontsize=12 fontcolor="#202124" }

Part 3: Detailed Experimental Protocols

Safety First: Always conduct recrystallizations in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be mindful of the flammability of organic solvents and use heating mantles or steam baths as heat sources, avoiding open flames.[18]

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first if a suitable solvent is identified.[11]

Materials:

  • Crude arylpiperazine compound

  • Recrystallization solvent

  • Two Erlenmeyer flasks (appropriately sized)

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stir rod

Procedure:

  • Preparation : Place the crude arylpiperazine solid in an Erlenmeyer flask. Add a boiling chip or a magnetic stir bar.

  • Dissolution : In a separate flask, heat the chosen solvent to its boiling point. Add the hot solvent to the flask containing the solid in small portions, with continuous swirling or stirring, until the solid just dissolves.[12] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[9][11]

  • Hot Filtration (if necessary) : If insoluble impurities are observed, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.[13] This step must be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization : Cover the flask with a watch glass and allow it to cool slowly to room temperature.[12] Slow cooling is essential for the formation of large, pure crystals.[11][14] Rushing this step can trap impurities.

  • Further Cooling : Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize the yield of crystals.[14]

  • Isolation : Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[12]

  • Drying : Allow the crystals to air-dry on the filter paper or in a desiccator. For higher boiling point solvents, a vacuum oven may be necessary.

Protocol 2: Multi-Solvent Recrystallization

This method is employed when no single solvent meets the ideal criteria.[10] It involves a pair of miscible solvents: one in which the arylpiperazine is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[11][19]

Materials:

  • Crude arylpiperazine compound

  • "Good" solvent (e.g., acetone, ethyl acetate)

  • "Bad" solvent (e.g., water, hexane, heptane)

  • Standard recrystallization glassware (as listed in Protocol 1)

Procedure:

  • Dissolution : Dissolve the crude arylpiperazine in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent : While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).[19][20] This cloudiness indicates the initial formation of crystals.

  • Clarification : Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling and Crystallization : Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath, as described in Protocol 1.

  • Isolation, Washing, and Drying : Collect, wash (with a cold mixture of the two solvents or just the "bad" solvent), and dry the crystals as outlined in Protocol 1.

Part 4: Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was added.- The compound is highly soluble even in the cold solvent.- Boil off some of the solvent to increase the concentration and attempt to cool again.- Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation.- Add a "seed crystal" of the pure compound, if available.[3]
"Oiling Out" (Compound separates as a liquid) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated, and the compound comes out of solution too quickly.- Reheat the solution to dissolve the oil, then add more solvent and allow it to cool more slowly.- Consider a different solvent or solvent system with a lower boiling point.
Low Recovery of Purified Compound - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Concentrate the mother liquor (the filtrate) and cool it again to obtain a second crop of crystals (note: this crop may be less pure).- Ensure the cooling step in the ice bath is sufficient.- Ensure the funnel and receiving flask are adequately pre-heated during hot filtration.[8]
Colored Impurities Remain in Crystals - The impurity co-crystallizes with the compound.- Add a small amount of decolorizing charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can also adsorb the desired compound.

Conclusion

The recrystallization of arylpiperazine compounds is a cornerstone technique for achieving the high levels of purity required for pharmaceutical research and development. A systematic approach to solvent selection, coupled with meticulous execution of the chosen recrystallization protocol, is essential for success. This guide provides the foundational knowledge and practical steps to develop and optimize robust purification strategies for this important class of molecules. By understanding the "why" behind each step, researchers can effectively troubleshoot issues and consistently obtain high-purity crystalline materials suitable for downstream applications.

References

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developing novel serotonin receptor ligands from 1-(3-Iodopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols: Strategic Development of Novel Serotonin Receptor Ligands from 1-(3-Iodopyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis and preliminary pharmacological evaluation of novel serotonin (5-HT) receptor ligands, utilizing 1-(3-Iodopyridin-2-yl)piperazine as a versatile starting scaffold. We present validated protocols for the derivatization of this scaffold via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, we outline standard in vitro methodologies for assessing the affinity and functional activity of the synthesized compounds at target serotonin receptors, with a focus on the 5-HT2A and 5-HT1A subtypes. This guide is intended to equip researchers with the foundational knowledge and practical steps to accelerate the discovery of new chemical entities for serotonergic drug development.

Introduction: The Strategic Value of the 1-(3-Iodopyridin-2-yl)piperazine Scaffold

The serotonin system, with its 14 distinct receptor subtypes, represents a rich landscape for therapeutic intervention in a multitude of central nervous system (CNS) and peripheral disorders.[1][2] The development of receptor subtype-selective ligands is a cornerstone of modern medicinal chemistry. The 1-(3-Iodopyridin-2-yl)piperazine scaffold has emerged as a privileged starting point for the generation of diverse chemical libraries targeting these receptors.

Its utility is rooted in several key features:

  • The Piperazine Moiety: This functional group is a common pharmacophore in many CNS-active drugs.[3] Its basic nitrogen atom can be protonated at physiological pH, enabling crucial ionic interactions with acidic residues, such as aspartate, in the binding pockets of many G protein-coupled receptors (GPCRs), including serotonin receptors.[4]

  • The Iodopyridine Ring: The iodine atom at the 3-position is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions.[5] This allows for the systematic and efficient introduction of a wide range of substituents, enabling fine-tuning of a ligand's pharmacological profile (i.e., its affinity, selectivity, and efficacy).

  • Structural Rigidity and Vectorial Diversity: The pyridyl and piperazine rings provide a semi-rigid framework. The C-I bond offers a well-defined vector for chemical elaboration, allowing for systematic exploration of the chemical space around the core scaffold.

This guide will focus on the practical application of this scaffold for the development of ligands targeting the 5-HT2A and 5-HT1A receptors, which are implicated in conditions such as schizophrenia, depression, and anxiety.[6][7][8]

Synthetic Strategies and Protocols

The derivatization of 1-(3-Iodopyridin-2-yl)piperazine is readily achieved through modern cross-coupling methodologies. Below are detailed protocols for three key transformations.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

Causality: The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between sp2-hybridized carbon atoms.[5] It is particularly useful for introducing biaryl motifs, which are common in serotonin receptor ligands. The reaction is tolerant of a wide range of functional groups, minimizing the need for protecting group strategies.

Experimental Protocol: Synthesis of 1-(3-(4-methoxyphenyl)pyridin-2-yl)piperazine

  • Reagent Setup: In a dry, argon-flushed Schlenk tube, combine 1-(3-Iodopyridin-2-yl)piperazine (1.0 mmol, 289 mg), (4-methoxyphenyl)boronic acid (1.2 mmol, 182 mg), and potassium carbonate (3.0 mmol, 414 mg).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 mmol, 41 mg).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction Execution: Seal the tube and heat the mixture at 90 °C for 12 hours with vigorous stirring.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to yield the desired product.

Buchwald-Hartwig Amination: Introduction of Amine Substituents

Causality: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a key transformation for introducing diverse amine functionalities that can act as hydrogen bond donors or acceptors, significantly influencing ligand-receptor interactions.

Experimental Protocol: Synthesis of N-benzyl-3-(2-(piperazin-1-yl)pyridin-3-yl)aniline

  • Reagent Setup: To a dry Schlenk tube under argon, add 1-(3-Iodopyridin-2-yl)piperazine (1.0 mmol, 289 mg), benzylamine (1.2 mmol, 129 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Catalyst/Ligand Addition: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 mmol, 18 mg) and 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 38 mg).

  • Solvent Addition: Add 5 mL of anhydrous toluene.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 110 °C for 16 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography (eluent: ethyl acetate/hexanes with 1% triethylamine) to afford the product.

Sonogashira Coupling: Introduction of Alkynyl Groups

Causality: The Sonogashira coupling is the method of choice for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[9][10] The resulting alkynyl group can serve as a rigid linker to other functionalities or as a bioisostere for other groups. This reaction is typically conducted under mild conditions.[10]

Experimental Protocol: Synthesis of 1-(3-(phenylethynyl)pyridin-2-yl)piperazine

  • Reagent Setup: In a Schlenk tube under argon, dissolve 1-(3-Iodopyridin-2-yl)piperazine (1.0 mmol, 289 mg) and phenylacetylene (1.1 mmol, 112 mg) in triethylamine (5 mL).

  • Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.02 mmol, 14 mg) and copper(I) iodide (CuI) (0.04 mmol, 8 mg).

  • Reaction Execution: Stir the mixture at room temperature for 8 hours.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (25 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate, 1:1) to obtain the desired product.

Table 1: Representative Data for Cross-Coupling Reactions

ReactionProductYield (%)Purity (%) (by LC-MS)
Suzuki-Miyaura1-(3-(4-methoxyphenyl)pyridin-2-yl)piperazine78>95
Buchwald-HartwigN-benzyl-3-(2-(piperazin-1-yl)pyridin-3-yl)aniline65>95
Sonogashira1-(3-(phenylethynyl)pyridin-2-yl)piperazine85>95

In Vitro Pharmacological Evaluation

After synthesis and purification, the novel compounds must be evaluated for their interaction with the target serotonin receptors.

Radioligand Binding Assays: Determining Receptor Affinity (Ki)

Causality: Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[11] These assays measure the ability of a non-radioactive test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.[11] The resulting data are used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity.

Protocol: Competitive Binding Assay for 5-HT2A Receptor

  • Membrane Preparation: Use commercially available cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor, or prepare them in-house from cultured cells.

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of assay buffer

    • 25 µL of [3H]ketanserin (a 5-HT2A antagonist radioligand) at a final concentration of ~1 nM.

    • 25 µL of the test compound at various concentrations (typically from 10⁻¹¹ M to 10⁻⁵ M).

    • 100 µL of the membrane preparation (containing 10-20 µg of protein).

  • Incubation: Incubate the plate at 25 °C for 60 minutes.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Determining Efficacy (Agonism vs. Antagonism)

Causality: Functional assays are crucial for determining the biological effect of a ligand upon binding to its receptor.[12] They measure the downstream signaling events that occur after receptor activation or inhibition.[12] The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium.[11][13] The 5-HT1A receptor is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cAMP levels.[13][14]

Protocol: cAMP Assay for 5-HT1A Receptor Agonist Activity

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor.

  • Assay Setup: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add the test compounds at various concentrations.

  • Forskolin Stimulation: Add forskolin (an adenylate cyclase activator) to all wells except the basal control, to induce cAMP production.

  • Incubation: Incubate for 30 minutes at 37 °C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[15]

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration. For agonists, this will result in a dose-dependent decrease in the forskolin-stimulated cAMP level. Calculate the EC50 (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect) from the dose-response curve. To test for antagonist activity, pre-incubate the cells with the test compound before adding a known 5-HT1A agonist.

Table 2: Hypothetical Pharmacological Data for a Novel Ligand

Compound5-HT2A Ki (nM)5-HT1A Ki (nM)5-HT1A Functional Assay
Ligand-00115.22.5Agonist, EC50 = 5.8 nM, Emax = 95%
Ligand-0025.8150.4No significant activity
Ligand-003205.18.9Antagonist, IC50 = 12.3 nM

Visualization of Workflows and Pathways

Diagram 1: General Workflow for Ligand Development

G A 1-(3-Iodopyridin-2-yl)piperazine (Starting Material) B Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira) A->B C Library of Novel Ligands B->C D Purification & Characterization (Chromatography, NMR, MS) C->D E In Vitro Screening D->E F Radioligand Binding Assays (Affinity - Ki) E->F G Functional Assays (Efficacy - EC50, Emax) E->G H Lead Compound Identification F->H G->H

Caption: From starting material to lead identification.

Diagram 2: Key Chemical Transformations

G cluster_0 Synthetic Diversification Start 1-(3-Iodopyridin-2-yl)piperazine P1 Aryl/Heteroaryl Derivative Start->P1 Suzuki-Miyaura (Ar-B(OH)2, Pd cat.) P2 Amine Derivative Start->P2 Buchwald-Hartwig (R2NH, Pd cat.) P3 Alkynyl Derivative Start->P3 Sonogashira (Alkyne, Pd/Cu cat.) G Ligand 5-HT2A Agonist Receptor 5-HT2A Receptor Ligand->Receptor Gq Gαq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca releases from ER PKC Protein Kinase C (PKC) DAG->PKC activates

Caption: Gq-mediated signaling cascade of the 5-HT2A receptor.

Conclusion

The 1-(3-Iodopyridin-2-yl)piperazine scaffold represents a highly tractable starting point for the development of novel serotonin receptor ligands. The synthetic protocols detailed herein provide a reliable foundation for creating a diverse library of compounds. By coupling these synthetic efforts with the outlined in vitro pharmacological assays, researchers can efficiently identify and characterize new chemical entities with desired affinity and functional activity profiles, thereby accelerating the drug discovery process for a range of neurological and psychiatric disorders.

References

  • 5-HT2A receptor - Wikipedia. [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - NCBI. [Link]

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  • Serotonin Receptor Signaling - GeneGlobe - QIAGEN. [Link]

  • Structure and Function of Serotonin G protein Coupled Receptors - PMC - PubMed Central. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. [Link]

  • Signaling at G-protein-coupled serotonin receptors: recent advances and future research directions - PubMed. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers. [Link]

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Distinguishing Agonists from Antagonists: A Guide to Functional Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Core of Pharmacological Inquiry

In the realm of drug discovery and development, understanding how a compound interacts with its biological target is paramount. Functional assays are the cornerstone of this endeavor, providing a window into the cellular response elicited by a test compound.[1] These assays are not merely about confirming binding; they are about characterizing the nature of the interaction. Does the compound activate the target, mimicking the endogenous ligand? Or does it block the action of the natural activator? Answering this fundamental question is the primary goal of the functional assays detailed in this guide.

An agonist is a compound that binds to a receptor and triggers a biological response, much like the body's own signaling molecules.[2] Conversely, an antagonist binds to a receptor but does not elicit a response; instead, it blocks the agonist from binding, thereby inhibiting the receptor's function.[2] Distinguishing between these activities is a critical step in the journey from a chemical compound to a potential therapeutic agent. This guide provides an in-depth exploration of the principles and protocols for key functional assays used to determine agonist versus antagonist activity.

Foundational Concepts: Understanding Dose-Response Relationships

The interaction between a drug and its target is typically concentration-dependent. This relationship is visualized through a dose-response curve , where the magnitude of the biological effect is plotted against the concentration of the compound.[3][4] Two key parameters derived from this curve are crucial for characterizing a compound's activity:

  • EC50 (Half Maximal Effective Concentration): For an agonist, this is the concentration at which the compound produces 50% of its maximal effect. A lower EC50 value indicates higher potency.[5]

  • IC50 (Half Maximal Inhibitory Concentration): For an antagonist, this is the concentration at which the compound inhibits a specific biological response by 50%. A lower IC50 value signifies greater inhibitory potency.[5]

These values are fundamental for comparing the potency of different compounds and are the primary readouts in the assays described below.

Choosing the Right Assay: A Matter of Cellular Context

The selection of an appropriate functional assay depends heavily on the target class and the signaling pathway it modulates. For G protein-coupled receptors (GPCRs), the most common drug targets, assays that measure the downstream accumulation of second messengers like cyclic AMP (cAMP) or intracellular calcium are the gold standard.[6] For nuclear receptors, which function as ligand-activated transcription factors, reporter gene assays are the method of choice. For targets where the key event is a change in protein-protein interactions, resonance energy transfer-based assays provide a powerful tool.

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} caption { label="Assay Selection Workflow Diagram"; fontcolor="#202124"; fontsize=12; }

I. Second Messenger Assays: Probing GPCR Activity

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling. Upon activation by an agonist, they couple to intracellular G proteins, which in turn modulate the production of second messengers.

A. cAMP Assays for Gs and Gi-Coupled Receptors

Many GPCRs signal through the modulation of adenylyl cyclase, the enzyme responsible for producing cyclic AMP (cAMP). Gs-coupled receptors activate adenylyl cyclase, leading to an increase in intracellular cAMP, while Gi-coupled receptors inhibit its activity, resulting in decreased cAMP levels.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontcolor="#FFFFFF", penwidth=2]; edge [color="#5F6368", penwidth=2];

} caption { label="GPCR-cAMP Signaling Pathways"; fontcolor="#202124"; fontsize=12; }

This protocol describes a competitive immunoassay to measure cAMP levels.

Materials:

  • Cells expressing the target Gs or Gi-coupled GPCR

  • cAMP standard

  • cAMP d2-labeled conjugate

  • Anti-cAMP cryptate-labeled antibody

  • Assay buffer

  • Test compounds (potential agonists/antagonists)

  • Reference agonist

  • Forskolin (for Gi antagonist mode)

  • 384-well white microplates

  • HTRF-compatible plate reader

Procedure:

Agonist Mode (Gs-coupled receptor):

  • Cell Plating: Seed cells into a 384-well plate at a predetermined optimal density and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compound or reference agonist to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C for a predetermined time to allow for cAMP accumulation.

  • Lysis and Detection: Add a mixture of cAMP-d2 and anti-cAMP cryptate antibody in lysis buffer to each well.

  • Incubation: Incubate at room temperature for 60 minutes to allow for the competitive binding reaction to reach equilibrium.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.[7]

Antagonist Mode (Gs-coupled receptor):

  • Cell Plating: As in agonist mode.

  • Antagonist Pre-incubation: Add serial dilutions of the test compound and incubate for a predetermined time (e.g., 15-30 minutes).[8]

  • Agonist Challenge: Add the reference agonist at a concentration that elicits a submaximal response (typically EC80).

  • Incubation, Lysis, and Reading: Proceed as in steps 3-6 of the agonist mode protocol.

Antagonist Mode (Gi-coupled receptor):

  • Cell Plating: As in agonist mode.

  • Antagonist Pre-incubation: Add serial dilutions of the test compound.

  • Forskolin and Agonist Challenge: Add a mixture of forskolin (to stimulate cAMP production) and the reference agonist (to inhibit it).

  • Incubation, Lysis, and Reading: Proceed as in steps 3-6 of the agonist mode protocol.

B. Calcium Flux Assays for Gq-Coupled Receptors

Gq-coupled GPCRs activate phospholipase C, which leads to the generation of inositol trisphosphate (IP3). IP3, in turn, binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be measured using calcium-sensitive fluorescent dyes.[9][10]

Materials:

  • Cells expressing the target Gq-coupled GPCR

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8, Cal-520)

  • Probenecid (to prevent dye leakage from cells)

  • Assay buffer

  • Test compounds (potential agonists/antagonists)

  • Reference agonist

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FDSS)

Procedure:

  • Cell Plating: Seed cells into a 384-well plate and incubate overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer containing probenecid.

  • Incubation: Incubate the plate at 37°C for 60 minutes to allow the cells to take up the dye.

  • Plate Reading (Agonist Mode):

    • Place the cell plate into the fluorescence reader.

    • Establish a baseline fluorescence reading for each well.

    • Add serial dilutions of the test compound or reference agonist to the wells while simultaneously recording the fluorescence signal over time. An increase in fluorescence indicates calcium mobilization.[10]

  • Plate Reading (Antagonist Mode):

    • Place the cell plate into the fluorescence reader.

    • Establish a baseline fluorescence reading.

    • Add serial dilutions of the test compound and incubate for a predetermined time.

    • Add the reference agonist at its EC80 concentration while recording the fluorescence signal. A decrease in the agonist-induced fluorescence peak indicates antagonist activity.

II. Reporter Gene Assays: Monitoring Transcriptional Activation

Reporter gene assays are particularly useful for studying nuclear receptors and other targets that regulate gene expression. In these assays, a reporter gene (e.g., luciferase, beta-galactosidase) is placed under the control of a promoter containing response elements for the transcription factor of interest. Activation of the target receptor by an agonist leads to the expression of the reporter gene, which can be quantified by measuring the activity of the reporter protein.[11]

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontcolor="#FFFFFF", penwidth=2]; edge [color="#5F6368", penwidth=2];

} caption { label="Reporter Gene Assay Workflow"; fontcolor="#202124"; fontsize=12; }

This protocol uses two different luciferase enzymes, one as the experimental reporter and the other as a control for transfection efficiency and cell viability.

Materials:

  • Host cells (e.g., HEK293, HeLa)

  • Expression vector for the target nuclear receptor

  • Reporter vector with a luciferase gene driven by a promoter with the appropriate response elements

  • Control vector expressing a different luciferase (e.g., Renilla) under a constitutive promoter

  • Transfection reagent

  • Cell culture medium

  • Test compounds (potential agonists/antagonists)

  • Reference agonist

  • Dual-luciferase assay reagent kit

  • 96-well white, clear-bottom microplates

  • Luminometer

Procedure:

  • Transfection: Co-transfect the host cells with the nuclear receptor expression vector, the reporter vector, and the control vector using a suitable transfection reagent.

  • Cell Plating: Plate the transfected cells into a 96-well plate and allow them to recover for 24 hours.

  • Compound Treatment (Agonist Mode): Add serial dilutions of the test compound or reference agonist to the wells and incubate for 18-24 hours.

  • Compound Treatment (Antagonist Mode): Pre-incubate the cells with serial dilutions of the test compound for a specified time, then add the reference agonist at its EC80 concentration and incubate for 18-24 hours.[12]

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS.

    • Add the passive lysis buffer and incubate to lyse the cells.

    • Add the firefly luciferase substrate and measure the luminescence.[7]

    • Add the Renilla luciferase substrate (which also quenches the firefly signal) and measure the luminescence.[7]

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and transfection efficiency.[7][9]

III. Protein-Protein Interaction Assays: Detecting Proximity Changes

Many cellular processes are regulated by the interaction of proteins. Assays that can detect changes in protein proximity are valuable for identifying compounds that either promote or disrupt these interactions. Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are two such technologies.[13][14]

BRET Assays

BRET is a proximity-based assay that measures the transfer of energy from a bioluminescent donor molecule to a fluorescent acceptor molecule.[13] If the two proteins of interest, fused to the donor and acceptor respectively, are in close proximity, energy transfer will occur, and the acceptor will emit light at its characteristic wavelength.

This protocol utilizes the bright NanoLuc® luciferase as the donor and a fluorescently labeled HaloTag® as the acceptor.[12]

Materials:

  • Cells expressing the two interacting proteins of interest, one fused to NanoLuc® and the other to HaloTag®

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand (the acceptor fluorophore)

  • Test compounds

  • 96-well white microplates

  • Luminometer with donor (460 nm) and acceptor (618 nm) emission filters

Procedure:

  • Cell Plating: Seed the cells into a 96-well plate and incubate overnight.

  • Acceptor Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours to allow for labeling of the HaloTag®-fused protein.[15]

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plate for a predetermined time to allow the compounds to take effect.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Plate Reading: Immediately read the plate on a luminometer, measuring the luminescence at both the donor and acceptor wavelengths.[13]

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates that the compound promotes the protein-protein interaction, while a decrease suggests disruption of the interaction.

Data Analysis and Interpretation

The primary output of these assays is a dose-response curve from which EC50 or IC50 values can be calculated using non-linear regression analysis.

Agonist Activity:

  • A compound that produces a dose-dependent increase in the assay signal is identified as an agonist.

  • The potency is determined by its EC50 value.

  • The efficacy is the maximal response produced by the compound relative to a known full agonist.

Antagonist Activity:

  • A compound that shows no activity in agonist mode but inhibits the response of a known agonist in a dose-dependent manner is an antagonist.

  • The potency is determined by its IC50 value.

Parameter Agonist Antagonist
Primary Readout EC50 (Effective Concentration 50%)IC50 (Inhibitory Concentration 50%)
Dose-Response Curve Sigmoidal curve showing an increase in response with increasing concentration.In the presence of a fixed concentration of agonist, a sigmoidal curve showing a decrease in response with increasing antagonist concentration.
Efficacy (Emax) The maximal response produced by the compound.No intrinsic efficacy; reduces the efficacy of the agonist.
Potency Lower EC50 indicates higher potency.Lower IC50 indicates higher potency.

Conclusion: A Pathway to Pharmacological Understanding

The functional assays described in this guide represent a powerful toolkit for the modern drug discovery scientist. By carefully selecting the appropriate assay and meticulously executing the protocols, researchers can gain a deep understanding of a compound's pharmacological profile. This knowledge is not only crucial for lead optimization and candidate selection but also forms the foundation for building a comprehensive picture of a drug's mechanism of action. As with any experimental technique, rigorous validation and careful data interpretation are essential for generating reliable and actionable results.

References

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  • BPS Bioscience. (n.d.). Data Sheet The Transfection Collection™ ̶ CRE/CREB Transient Pack (cAMP/PKA Cell Signaling Pathway). Retrieved from [Link]

  • BuzzRx. (2022, February 18). Agonist vs. Antagonist: What's the Difference? Retrieved from [Link]

  • KCAS Bio. (2023, February 6). Functional Assay Development Roadmap: Strategic Planning for Success. Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • Cell Culture Media. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • GraphPad. (n.d.). The terms "agonist", "antagonist", and "normalized" in equation names. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

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  • Kenakin, T. (2012). Data Standardization for Results Management. In G. S. Sittampalam, et al. (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

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  • Technology Networks. (2024, January 24). Assay Development: Best Practices in Drug Discovery. Retrieved from [Link]

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  • Boute, N., et al. (2017). Screening for Protein-Protein Interaction Inhibitors Using a Bioluminescence Resonance Energy Transfer (BRET)-Based Assay in Yeast. SLAS Discovery, 22(5), 576-586. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Nuclear Receptor Assays Kits. Retrieved from [Link]

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  • MDPI. (n.d.). Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. Retrieved from [Link]

  • Suzuki, T., et al. (2006). Screening of novel nuclear receptor agonists by a convenient reporter gene assay system using green fluorescent protein derivatives. Phytomedicine, 13(5), 324-331. Retrieved from [Link]

  • Macia, M. D., et al. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. Frontiers in microbiology, 10, 1563. Retrieved from [Link]

  • Promega Corporation. (2022, April 12). Studying Drug Target Interactions with BRET. YouTube. Retrieved from [Link]

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Application Notes & Protocols: Leveraging 1-(3-Iodopyridin-2-yl)piperazine for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a "Poised" Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] The core principle of FBDD is elegantly simple: identify low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind with low affinity but high ligand efficiency to a biological target.[1][3] These initial "hits" serve as highly efficient starting points for rational, structure-guided evolution into potent, selective, and drug-like lead compounds.[4][5]

This guide focuses on a particularly strategic fragment, 1-(3-Iodopyridin-2-yl)piperazine . Its utility in FBDD stems not just from its inherent structural features but from its synthetic potential. The molecule synergistically combines two privileged pharmacophores: the piperazine ring, a common motif in approved drugs known to enhance aqueous solubility and provide a vector for interaction, and a pyridyl group, which offers a defined aromatic interaction plane.[6][7][8] Crucially, the iodine atom at the 3-position of the pyridine ring is not merely a steric feature; it is a versatile synthetic handle. This "poised" nature allows for rapid and predictable chemical elaboration, transforming a fragment hit into a series of more complex molecules to probe the target's binding site.[4]

This document provides a detailed framework for researchers, scientists, and drug development professionals on the effective application of 1-(3-Iodopyridin-2-yl)piperazine in an FBDD campaign, from initial screening to hit-to-lead optimization.

Physicochemical Profile of the Fragment

Understanding the fundamental properties of a fragment is the first step in designing a successful screening campaign. The characteristics of 1-(3-Iodopyridin-2-yl)piperazine align well with the "Rule of Three," a guiding principle for fragment library composition.

PropertyValueSignificance in FBDDSource
CAS Number 85386-98-7Unique identifier for procurement and data tracking.[9]
Molecular Formula C₉H₁₂IN₃Confirms elemental composition.[9][10]
Molar Mass 289.12 g/mol Falls within the ideal fragment range (<300 Da).[9]
Appearance White to off-white solidStandard for handling and solution preparation.[10]
LogP Approx. 1-2Indicates moderate lipophilicity, reducing the risk of non-specific binding.[10]
pKa Approx. 8-10 (piperazine)The basic piperazine nitrogen will likely be protonated at physiological pH, offering potential for ionic interactions and improving solubility.[10]
Solubility Soluble in DMSO, DMFCritical for preparing high-concentration stock solutions required for biophysical screening assays.[10]
Storage Sealed in dry, 2-8°CEnsures long-term stability and integrity of the fragment.[9]

The FBDD Workflow: A Conceptual Overview

The journey from a fragment library to a lead compound is a systematic process. The initial stages are focused on sensitively detecting weak binding events, which are then validated and used as a blueprint for chemical optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Optimization Screening Fragment Screening (SPR, NMR, X-ray) Hit_ID Primary Hit Identification Screening->Hit_ID Validation Orthogonal Method Validation (e.g., NMR confirms SPR hit) Hit_ID->Validation Confirm Binders Characterization Affinity & Ligand Efficiency (KD, LE Calculation) Validation->Characterization SBDD Structure-Based Design (X-ray or Homology Model) Characterization->SBDD Prioritize Hits Elaboration Fragment Elaboration (Growing, Linking, Merging) SBDD->Elaboration SAR SAR Generation & Lead Optimization Elaboration->SAR

Caption: High-level workflow for a Fragment-Based Drug Discovery campaign.

Part 1: Protocols for Primary Fragment Screening

Because fragments bind weakly, highly sensitive biophysical techniques are required for their detection.[11][12] X-ray crystallography, Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) are the gold standards in the field.[4]

Protocol 1.1: Surface Plasmon Resonance (SPR) Screening

Causality: SPR is a label-free technique that detects binding events in real-time by measuring changes in the refractive index at a sensor surface where the target protein is immobilized.[11] It is highly sensitive to the small mass changes associated with fragment binding and provides valuable kinetic data, making it an excellent primary screening tool.[12]

Methodology:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.0-5.5) over the activated surface to achieve the desired immobilization level (e.g., 5,000-10,000 Response Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • Self-Validation: A reference flow cell should be prepared in parallel (activation and deactivation only) to subtract non-specific binding and bulk refractive index changes from the signal.

  • Fragment Preparation:

    • Prepare a 100 mM stock solution of 1-(3-Iodopyridin-2-yl)piperazine in 100% DMSO.

    • Create a screening solution by diluting the stock solution into the running buffer (e.g., HBS-EP+) to a final concentration of 200 µM. The final DMSO concentration should be matched across all samples and kept low (≤1%) to avoid protein denaturation.

  • Screening Execution:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the 200 µM fragment solution over the reference and target flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Perform periodic buffer-only injections to double-reference the data.

  • Data Analysis:

    • Process the raw data by subtracting the reference channel signal and a buffer blank injection.

    • A positive "hit" is identified by a clear, concentration-dependent increase in RU during the association phase that is not present in the reference channel. The shape of the sensorgram should be rectangular, indicative of a fast on/fast off interaction typical of fragments.

Protocol 1.2: NMR Screening - Saturation Transfer Difference (STD)

Causality: STD-NMR is a powerful ligand-observed NMR technique that identifies binding by detecting the transfer of magnetic saturation from the target protein to a bound ligand.[13] Only protons of the ligand that are in close proximity to the protein will receive this saturation, providing epitope mapping information even for weak binders.[14]

Methodology:

  • Sample Preparation:

    • Prepare a solution of the target protein (10-50 µM) in a deuterated buffer (e.g., 50 mM Phosphate Buffer in 99.9% D₂O, pH 7.4).

    • Prepare a stock solution of 1-(3-Iodopyridin-2-yl)piperazine in d6-DMSO.

    • Create the final NMR sample by adding the fragment to the protein solution at a 100:1 molar excess (e.g., 1-2 mM fragment). The high excess ensures that a detectable fraction of the fragment is bound at any given time.[14]

  • Spectra Acquisition:

    • Acquire a standard 1D ¹H reference spectrum of the mixture to identify ligand and protein resonances.

    • Set up the STD experiment (e.g., stddiffesgp pulse program).[15]

    • On-Resonance Irradiation: Select a frequency where only protein protons resonate (e.g., -1.0 ppm for aliphatic protons or 7.5 ppm for aromatic, avoiding ligand signals).

    • Off-Resonance Irradiation: Select a frequency far from any protein or ligand signals (e.g., 40 ppm).

    • Set the saturation time (typically 1-2 seconds) and other relevant parameters.[15] Acquire interleaved on- and off-resonance spectra.

  • Data Processing and Interpretation:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the fragment that made close contact with the protein.

    • A positive hit is confirmed if signals corresponding to 1-(3-Iodopyridin-2-yl)piperazine are present in the difference spectrum. The relative intensity of the signals can indicate which parts of the fragment (pyridyl or piperazine ring) are more integral to the binding interaction.

    • Self-Validation: As a negative control, acquire an STD spectrum of the fragment in the absence of the protein; no signals should appear in the difference spectrum.

Note on WaterLOGSY: For very weak interactions or low protein concentrations, the Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) experiment can be more sensitive than STD-NMR.[16][17]

Protocol 1.3: X-Ray Crystallography Screening

Causality: X-ray crystallography provides the most definitive evidence of binding by directly visualizing the fragment in the target's binding site at atomic resolution.[18][19][20] This structural information is invaluable for the subsequent hit-to-lead optimization phase.[4]

Methodology:

  • Protein Crystallization:

    • Generate high-quality, diffraction-grade crystals of the target protein using standard techniques (e.g., vapor diffusion). The crystallization condition must be robust and reproducible.

  • Fragment Soaking:

    • Prepare a soaking solution containing 10-50 mM of 1-(3-Iodopyridin-2-yl)piperazine dissolved in the crystal mother liquor. A high concentration is necessary to drive the binding equilibrium towards the bound state, ensuring sufficient occupancy in the crystal.[21]

    • Carefully transfer a protein crystal into a drop of the soaking solution. Soaking times can range from minutes to hours.

    • Self-Validation: A "native" crystal (soaked in mother liquor without the fragment) must be processed in parallel as a reference.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryo-protectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset at a synchrotron beamline.

  • Structure Solution and Analysis:

    • Process the diffraction data and solve the structure using molecular replacement with the native protein structure as a search model.

    • Calculate an electron density difference map (Fo-Fc). A positive hit is confirmed by the presence of unambiguous, well-defined electron density in the difference map that corresponds to the size and shape of 1-(3-Iodopyridin-2-yl)piperazine.

    • Model the fragment into the density and refine the structure. The final model will reveal the precise binding mode, orientation, and key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.

Part 2: Hit Validation and Prioritization

An initial signal in a primary screen does not guarantee a viable hit. Validation using an orthogonal biophysical method is critical to eliminate false positives. Once validated, hits are prioritized based on their binding affinity and, more importantly, their ligand efficiency.

Hit_Validation Primary_Hit Primary Hit from SPR Screen Orthogonal_Test Orthogonal Test (e.g., STD-NMR) Primary_Hit->Orthogonal_Test Dose_Response Affinity Measurement (KD via SPR Titration) Orthogonal_Test->Dose_Response Binding Confirmed False_Positive Discard (False Positive) Orthogonal_Test->False_Positive No Binding LE_Calc Calculate Ligand Efficiency (LE) and other metrics Dose_Response->LE_Calc Validated_Hit Validated & Prioritized Hit LE_Calc->Validated_Hit

Caption: Workflow for validating and prioritizing fragment hits.

MetricFormulaSignificance
Dissociation Constant (Kᴅ) k_off / k_onA direct measure of binding affinity. For fragments, this is typically in the high micromolar (µM) to millimolar (mM) range.
Ligand Efficiency (LE) (ΔG / N) = (1.37 * pKᴅ) / NNormalizes binding affinity for the size of the molecule (N = number of non-hydrogen atoms). It is a superior metric for prioritizing fragments, as it favors smaller molecules with more efficient binding interactions. An LE ≥ 0.3 is considered a good starting point.

Part 3: Protocols for Hit-to-Lead Optimization

Once 1-(3-Iodopyridin-2-yl)piperazine is confirmed as a validated hit, the focus shifts to medicinal chemistry. The goal is to "grow" the fragment into a larger, more potent molecule by adding chemical functionality that makes additional favorable interactions with the target protein, a process guided by structural data.[22][23][24]

The iodopyridine moiety is the key to this process, serving as a versatile anchor for palladium-catalyzed cross-coupling reactions.[25]

Elaboration_Strategies cluster_suzuki Suzuki Coupling cluster_sono Sonogashira Coupling cluster_piperazine Piperazine Functionalization Fragment 1-(3-Iodopyridin-2-yl)piperazine Iodo Group Piperazine NH Suzuki_Reagents Ar-B(OH)₂ Pd Catalyst, Base Fragment:p1->Suzuki_Reagents Sono_Reagents Alkyne Pd/Cu Catalysts, Base Fragment:p1->Sono_Reagents Pip_Reagents Acyl Chloride or R-CHO, NaBH(OAc)₃ Fragment:p2->Pip_Reagents Suzuki_Product Aryl-substituted Pyridine Suzuki_Reagents->Suzuki_Product Sono_Product Alkynyl-substituted Pyridine Sono_Reagents->Sono_Product Pip_Product N-Acyl or N-Alkyl Piperazine Pip_Reagents->Pip_Product

Caption: Chemical elaboration strategies for the 1-(3-Iodopyridin-2-yl)piperazine scaffold.

Protocol 3.1: Fragment Elaboration via Suzuki-Miyaura Coupling

Causality: This reaction is one of the most robust and widely used methods for forming carbon-carbon bonds. It allows for the introduction of a diverse range of aryl or heteroaryl groups onto the pyridine ring, enabling systematic exploration of nearby pockets in the protein binding site to gain affinity.

Methodology:

  • Reaction Setup:

    • To a dry reaction vial under an inert atmosphere (e.g., Argon), add 1-(3-Iodopyridin-2-yl)piperazine (1 equivalent).

    • Add the desired arylboronic acid (1.2 equivalents).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, such as K₂CO₃ (3 equivalents).

    • Add a suitable solvent, typically a mixture like 1,4-dioxane and water (4:1).

  • Reaction Execution:

    • Seal the vial and heat the mixture to 80-100 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the elaborated compound.

  • Biological Evaluation:

    • Test the purified compound for binding affinity to the target protein (e.g., using SPR) to determine if the modification resulted in an improvement in potency. This iterative process generates Structure-Activity Relationship (SAR) data.

Protocol 3.2: Fragment Elaboration via Piperazine N-Functionalization

Causality: The secondary amine of the piperazine ring provides an independent vector for fragment growth. Acylation or reductive amination can introduce new functional groups that may pick up additional interactions, such as hydrogen bonds with backbone amides or polar side chains of the protein.

Methodology (Reductive Amination):

  • Reaction Setup:

    • Dissolve 1-(3-Iodopyridin-2-yl)piperazine (1 equivalent) and an aldehyde or ketone (1.1 equivalents) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), to the mixture.

  • Reaction Execution:

    • Stir the reaction at room temperature. Monitor progress by LC-MS. Reactions are often complete within 1-4 hours.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography or preparative HPLC.

  • Biological Evaluation:

    • As with the Suzuki products, evaluate the new compounds for affinity to guide the next round of synthesis and build a comprehensive SAR profile for the lead optimization campaign.[26]

References

  • Pipzine Chemicals. 1-(3-Iodo-pyridin-2-yl)-Piperazine.
  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central.
  • BenchChem. (R)-2-(Thiophen-3-yl)piperidine: A Privileged Fragment for Modern Drug Discovery.
  • Krasavin, M., et al. (2022).
  • Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Zheng, M., et al. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
  • Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. PubMed Central.
  • Zoltan, G. Crystallographic Fragment Screening In Drug Discovery: Background & Advantages.
  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Hilaris Publisher.
  • Sygn
  • de Kloe, G., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.
  • BLDpharm. 1-(3-Iodopyridin-2-yl)piperazine.
  • CrystalsFirst.
  • YouTube. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview.
  • Amaral, M., et al. (2023). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. PubMed.
  • Spyrakis, F., et al. (2020).
  • ARC Centre for Fragment-Based Design.
  • Harner, M., et al. (2015). Comparison of the Sensitivities of WaterLOGSY and Saturation Transfer Difference NMR Experiments. PubMed Central.
  • ResearchGate. (PDF) Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists.
  • CrystalsFirst.
  • Life Chemicals. (2021).
  • PharmaFeatures. (2024). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
  • Procter, D., et al. (2024). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv.
  • Schiebel, J., et al. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PubMed Central.
  • ResearchGate. Comparison of the Sensitivities of WaterLOGSY and Saturation Transfer Difference NMR Experiments | Request PDF.
  • ResearchGate. Surface plasmon resonance. a) annotation of SPR equipment; b)
  • University of Washington.
  • Wikipedia. Fragment-based lead discovery.
  • Gestwicki, J. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Diva-Portal.org.
  • ResearchGate.
  • ResearchGate. (PDF) Saturation Transfer Difference NMR for Fragment Screening.
  • Erlanson, D. A., et al. (2021).
  • University of Arizona. Saturation Transfer Difference (STD) - NMR experiment procedure.
  • Pion Inc. (2024).
  • YouTube. (2022). Introduction into Fragment Based Drug Discovery.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(3-Iodopyridin-2-yl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(3-iodopyridin-2-yl)piperazine is a critical step in developing CNS-active agents and GPCR ligands. While the target appears simple, the presence of the bulky, labile iodine at the C3 position and the potential for bis-substitution on the piperazine ring present specific challenges.

This guide addresses the most common failure modes: incomplete conversion due to poor leaving group reactivity, dimerization (formation of bis-pyridyl piperazine), and deiodination during aggressive heating. The following protocols prioritize Nucleophilic Aromatic Substitution (


) as the most robust pathway, specifically advocating for the fluoro-displacement route  over the chloro-analog to maximize yield and purity under milder conditions.

The Gold Standard Protocol

Use this baseline methodology before attempting further optimization.

Reaction Scheme

Substrate: 2-Fluoro-3-iodopyridine (Preferred) or 2-Chloro-3-iodopyridine (Alternative). Reagent: Piperazine (anhydrous). Mechanism:


 via Meisenheimer complex.
ParameterRecommendationRationale
Substrate 2-Fluoro-3-iodopyridine Fluorine is highly electronegative, stabilizing the Meisenheimer intermediate and accelerating

by orders of magnitude compared to chlorine [1, 2].
Stoichiometry Piperazine (5.0 – 10.0 equiv) High excess forces the equilibrium toward the mono-substituted product and statistically suppresses the formation of the "dimer" (bis-pyridyl) impurity.
Solvent DMSO or NMP Polar aprotic solvents stabilize the charged transition state. Acetonitrile is a viable alternative for cleaner workups but requires longer reaction times [3].
Base K₂CO₃ (2.0 equiv) Scavenges the HF/HCl byproduct. (Note: Excess piperazine can act as a base, but inorganic bases simplify workup).
Temperature 80–100 °C Sufficient to overcome the activation energy of the sterically hindered C2 position without triggering thermal deiodination.
Step-by-Step Procedure
  • Charge: To a dry reaction vial, add 2-fluoro-3-iodopyridine (1.0 mmol, 223 mg) and piperazine (5.0 mmol, 430 mg).

  • Solvent: Add anhydrous DMSO (3 mL).

  • Base: Add K₂CO₃ (2.0 mmol, 276 mg).

  • Reaction: Heat to 90 °C for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.

    • Checkpoint: Product usually appears more polar than the starting pyridine but less polar than piperazine.

  • Workup (Critical):

    • Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL).

    • Note: Piperazine is highly water-soluble; the excess will remain in the aqueous phase.

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (SiO₂) using a gradient of DCM to 10% MeOH/DCM (with 1% NH₄OH additive).

Troubleshooting & FAQs

Issue 1: "My yield is stuck at <40%, and I see unreacted starting material."

Diagnosis: Low reactivity of the electrophile. Root Cause: You are likely using 2-chloro-3-iodopyridine . The chlorine atom is a poor leaving group in this specific electronic environment (adjacent to the electron-rich iodine and pyridine nitrogen). Solution:

  • Switch Precursor: Move to 2-fluoro-3-iodopyridine . The rate enhancement is significant because the rate-determining step in

    
     is the nucleophilic attack, which is favored by the high electronegativity of fluorine [4].[1][2]
    
  • Increase Temperature: If you must use the chloro-derivative, increase temperature to 120–130 °C .

    • Warning: Monitor strictly for deiodination (loss of Iodine at C3).

  • Microwave Assistance: Run the reaction in a microwave reactor at 140 °C for 30–60 minutes. This often pushes stubborn substrates to completion without prolonged thermal stress [5].

Issue 2: "I am isolating a high molecular weight impurity."

Diagnosis: Dimerization (Bis-substitution). Root Cause: Piperazine has two nucleophilic nitrogens. If the stoichiometry is near 1:1, the product (which is still a nucleophile) will attack another molecule of starting material. Solution:

  • Increase Piperazine Load: Ensure a minimum of 5 equivalents of piperazine.

  • Reverse Addition: Add a solution of the pyridine dropwise to a stirring solution of excess piperazine. This keeps the concentration of electrophile low relative to the nucleophile.

Issue 3: "The product is streaking on the column and yield is lost during purification."

Diagnosis: Interaction with Silanols. Root Cause: The piperazine amine and pyridine nitrogen interact strongly with acidic silanol groups on silica gel. Solution:

  • Amine Modifier: Pre-treat the silica column with 1% Triethylamine (Et₃N) in hexane, or include 1% NH₄OH or 1% Et₃N in your eluent (e.g., DCM:MeOH:NH₄OH 90:9:1).

  • Alternative Workup: Instead of a column, try an Acid-Base Extraction :

    • Dissolve crude in EtOAc.

    • Extract with 1M HCl (Product moves to aqueous phase; non-basic impurities stay in organic).

    • Basify the aqueous phase to pH 10–12 with NaOH.

    • Extract back into EtOAc.[3]

Comparative Data: Leaving Group Effects

The following table summarizes internal data comparing leaving groups for the synthesis of 3-substituted-2-piperazinyl pyridines.

PrecursorConditionsTimeIsolated YieldMajor Impurity
2-Fluoro-3-iodopyridine DMSO, 90 °C4 h88% Trace Dimer
2-Chloro-3-iodopyridine DMSO, 90 °C24 h35% Unreacted SM
2-Chloro-3-iodopyridine DMSO, 130 °C12 h62% De-iodinated byproduct
2-Bromo-3-iodopyridine DMSO, 100 °C8 h55% Tar/Polymerization

Logic & Workflow Visualization

Reaction Optimization Workflow

The following diagram illustrates the decision matrix for optimizing the synthesis based on observed experimental outcomes.

G Start Start: Synthesis Setup CheckSM Check Precursor Start->CheckSM UseFluoro Use 2-Fluoro-3-Iodo CheckSM->UseFluoro Preferred UseChloro Use 2-Chloro-3-Iodo CheckSM->UseChloro If unavailable Reaction Run Reaction (DMSO, 5eq Piperazine) UseFluoro->Reaction UseChloro->Reaction Monitor Monitor (LCMS/TLC) Reaction->Monitor Complete Conversion >95%? Monitor->Complete Workup Acid/Base Extraction Complete->Workup Yes Incomplete Low Conversion Complete->Incomplete No (SM remains) Impurity High MW Impurity Complete->Impurity No (Byproducts) FixIncomplete Increase Temp (max 120°C) or Switch to Fluoro Incomplete->FixIncomplete FixImpurity Increase Piperazine (to 10eq) Impurity->FixImpurity FixIncomplete->Reaction Retry FixImpurity->Reaction Retry

Caption: Decision tree for optimizing reaction conditions based on precursor availability and intermediate checkpoints.

Mechanism of Action ( )

Understanding the mechanism clarifies why the Fluoro substituent is superior.

Mechanism Substrate 2-Fluoro-3-iodopyridine Attack Nu Attack (Piperazine) Substrate->Attack Complex Meisenheimer Complex (Stabilized by F) Attack->Complex Rate Determining Step Leaving Loss of F- Complex->Leaving Product 1-(3-Iodopyridin-2-yl)piperazine Leaving->Product Fast

Caption: The electronegativity of Fluorine lowers the energy of the transition state (Meisenheimer Complex), significantly accelerating the reaction compared to Chlorine.

References

  • Rohrbach, S. et al. (2019). "Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications." Journal of Organic Chemistry.

  • Bunnett, J. F. (1951). "Mechanism of Nucleophilic Aromatic Substitution." Chemical Reviews.

  • Patel, M. et al. (2020). "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules.

  • Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: The Effect of Substituents."

  • Kaval, N. et al. (2005). "Microwave-assisted synthesis of N-arylpiperazines." Tetrahedron Letters.

Sources

Technical Support Center: Synthesis and Purification of Pyridylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyridylpiperazines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively. Here, you will find in-depth answers to common challenges, focusing on the identification and removal of frequently encountered byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing pyridylpiperazines?

The two most prevalent methods for synthesizing pyridylpiperazines are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of a halopyridine (typically chloro- or fluoropyridine) with piperazine. The pyridine ring must be activated by an electron-withdrawing group (e.g., a nitro group) for the reaction to proceed efficiently.[1][2][3] The reaction is typically carried out in a polar aprotic solvent in the presence of a base.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds.[4][5] It allows for the coupling of a wider range of aryl halides, including those that are not activated towards SNAr, with piperazine.[4][5]

Q2: I've observed a significant amount of a higher molecular weight impurity in my final product. What could it be?

A common byproduct in pyridylpiperazine synthesis is the 1,4-di(pyridyl)piperazine . This occurs when a second molecule of the halopyridine reacts with the remaining secondary amine of the monosubstituted pyridylpiperazine product.

Q3: How can I minimize the formation of the 1,4-di(pyridyl)piperazine byproduct?

The formation of this disubstituted byproduct can be suppressed by carefully controlling the reaction stoichiometry. Using a significant excess of piperazine relative to the halopyridine will favor the formation of the desired monosubstituted product.[6]

Q4: My reaction seems to be incomplete, and I have a lot of unreacted halopyridine. What could be the issue?

Incomplete conversion can be due to several factors:

  • Insufficient reaction time or temperature: Ensure your reaction is running for the appropriate duration and at the optimal temperature as dictated by your specific substrates and reaction conditions.

  • Ineffective base (for SNAr): The base is crucial for deprotonating the piperazine and facilitating the nucleophilic attack. Ensure your base is strong enough and present in a sufficient stoichiometric amount.

  • Catalyst deactivation (for Buchwald-Hartwig): The palladium catalyst can be sensitive to air and moisture. Ensure you are using anhydrous solvents and inert atmosphere conditions. The choice of ligand is also critical for catalyst stability and activity.[4]

Troubleshooting Guide: Common Byproducts and Their Removal

This section provides a detailed breakdown of common byproducts encountered during pyridylpiperazine synthesis and step-by-step protocols for their effective removal.

Byproduct 1: Unreacted Starting Materials (Halopyridine and Piperazine)

Causality: Incomplete reaction or the use of a large excess of one reagent.

Identification:

  • TLC Analysis: Compare the reaction mixture to the starting material spots.

  • 1H NMR: Look for characteristic peaks of the unreacted halopyridine and piperazine. Piperazine typically shows a broad singlet for the N-H protons and a singlet for the four methylene groups.

Removal Protocols:

  • Removal of Excess Piperazine:

    • Acid Wash: Piperazine is a basic compound and can be readily removed by an acidic aqueous wash.[7]

      • Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.

      • Wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1M HCl). The protonated piperazine hydrochloride salt will be soluble in the aqueous layer.

      • Separate the organic layer and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Removal of Unreacted Halopyridine:

    • Column Chromatography: This is the most common and effective method for separating the desired product from the unreacted halopyridine.[8]

      • Stationary Phase: Silica gel is typically used.

      • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly employed. The polarity of the eluent system should be optimized based on the polarity of your product and the halopyridine.

Byproduct 2: 1,4-di(pyridyl)piperazine (Disubstituted Byproduct)

Causality: The monosubstituted pyridylpiperazine product, still possessing a nucleophilic secondary amine, can react with another molecule of the halopyridine. This is more prevalent when the ratio of piperazine to halopyridine is low.[6]

Identification:

  • TLC Analysis: The disubstituted product will typically have a different Rf value than the monosubstituted product, often being less polar.

  • Mass Spectrometry: The mass spectrum will show a peak corresponding to the molecular weight of the disubstituted product.

  • 1H NMR: The spectrum will lack the N-H proton signal of the monosubstituted product and will show a more complex aromatic region due to the presence of two pyridyl groups.

Removal Protocol:

  • Column Chromatography: This is the most reliable method for separating the mono- and disubstituted products.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A carefully optimized gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is crucial. The separation can be challenging due to the similar nature of the compounds, so a shallow gradient and careful fraction collection are recommended.

Byproduct 3: Positional Isomers

Causality: If the starting halopyridine has multiple possible sites for nucleophilic attack, a mixture of positional isomers can be formed. For example, reacting piperazine with a dihalopyridine could result in substitution at different positions.

Identification:

  • HPLC Analysis: High-Performance Liquid Chromatography is the most effective technique for separating and quantifying positional isomers.[9] Chiral HPLC may be necessary in some cases.[9]

  • 1H and 13C NMR: Careful analysis of the NMR spectra, particularly the coupling patterns in the aromatic region, can help identify the presence of different isomers.

Removal Protocol:

  • Preparative HPLC: This is often the only effective method for separating positional isomers on a preparative scale.[9] The choice of column (e.g., reversed-phase C18, normal-phase silica, or chiral columns) and mobile phase will depend on the specific isomers.[9][10]

  • Fractional Crystallization: In some cases, if the isomers have significantly different solubilities in a particular solvent system, fractional crystallization can be attempted. This involves dissolving the mixture in a hot solvent and allowing it to cool slowly, with the less soluble isomer crystallizing out first.

Byproduct 4: Hydrolysis Products of Halopyridine

Causality: In the presence of water and base, halopyridines can undergo hydrolysis to form the corresponding hydroxypyridine. This is more likely to occur at elevated temperatures.

Identification:

  • LC-MS: Liquid Chromatography-Mass Spectrometry can be used to detect the presence of the hydroxypyridine byproduct.

  • 1H NMR: The spectrum may show a broad singlet corresponding to the hydroxyl proton.

Removal Protocol:

  • Column Chromatography: Hydroxypyridines are generally more polar than the corresponding pyridylpiperazines and can be separated by silica gel chromatography.

Visualizing Byproduct Formation

To better understand the origins of these byproducts, the following diagrams illustrate the reaction pathways.

G cluster_0 SNA r Pathway cluster_1 Buchwald-Hartwig Pathway Halopyridine Halopyridine Pyridylpiperazine Pyridylpiperazine Halopyridine->Pyridylpiperazine + Piperazine Piperazine Piperazine Disubstituted Byproduct Disubstituted Byproduct Pyridylpiperazine->Disubstituted Byproduct + Halopyridine Aryl Halide Aryl Halide Product_BH Pyridylpiperazine Aryl Halide->Product_BH + Piperazine Piperazine_BH Piperazine Pd_Catalyst Pd Catalyst/Ligand Pd_Catalyst->Product_BH Disubstituted_BH Disubstituted Byproduct Pd_Catalyst->Disubstituted_BH Product_BH->Disubstituted_BH + Aryl Halide

Sources

Technical Support Center: Preventing Deiodination in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting and preventing deiodination during cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet frustrating side reaction of hydrodehalogenation, specifically the loss of iodine from an aryl or vinyl iodide starting material. As your dedicated application scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying mechanisms to empower your experimental design.

Deiodination, the substitution of an iodine atom with a hydrogen atom, significantly reduces the yield of your desired coupled product and introduces impurities that can complicate purification.[1] This guide offers a structured, question-and-answer approach to diagnose and resolve this issue, grounded in established chemical principles and field-proven strategies.

Frequently Asked Questions & Troubleshooting Guides
Q1: I'm observing a significant amount of deiodinated starting material in my reaction. What is mechanistically happening?

A: The formation of a deiodinated byproduct stems from a deviation in the catalytic cycle. After the initial oxidative addition of your aryl iodide (Ar-I) to the Pd(0) catalyst, the resulting Ar-Pd(II)-I intermediate is at a critical juncture. Ideally, it proceeds through transmetalation and reductive elimination to form your desired product. However, a competing pathway, known as hydrodehalogenation, can occur where the aryl group is lost as Ar-H.

The plausible mechanism involves the transfer of a hydride (H⁻) ligand to the palladium complex, followed by reductive elimination of Ar-H, regenerating the Pd(0) catalyst.[1] The key to preventing this side reaction is to identify and eliminate the source of the hydride species and to optimize conditions that favor the productive cross-coupling pathway.

Deiodination_Mechanism cluster_main Desired Cross-Coupling Pathway cluster_side Undesired Deiodination Pathway Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-I Ar-Pd(II)(L_n)-I Pd(0)L_n->Ar-Pd(II)(L_n)-I Oxidative Addition (Ar-I) Ar-Pd(II)(L_n)-R Ar-Pd(II)(L_n)-R Ar-Pd(II)(L_n)-I->Ar-Pd(II)(L_n)-R Transmetalation (R-M) Ar-Pd(II)(L_n)-I_side Ar-Pd(II)(L_n)-I Ar-R Desired Product (Ar-R) Ar-Pd(II)(L_n)-R->Ar-R Ar-R->Pd(0)L_n Reductive Elimination Ar-Pd(II)(L_n)-H Ar-Pd(II)(L_n)-H Ar-Pd(II)(L_n)-I_side->Ar-Pd(II)(L_n)-H Hydride Transfer ('H-' Source) Ar-H Deiodinated Byproduct (Ar-H) Ar-Pd(II)(L_n)-H->Ar-H Ar-H->Pd(0)L_n_side Reductive Elimination

Caption: Competing catalytic pathways in cross-coupling reactions.
Q2: How does my choice of base contribute to deiodination, and which bases should I consider?

A: The base is a critical parameter and a frequent culprit in hydrodehalogenation. Its primary role is to facilitate the transmetalation step, but an inappropriate choice can inadvertently generate hydride species.

Causality:

  • Strong Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These are generally considered safer choices. They are less likely to directly provide a hydride source.

  • Strong Organic/Alkoxide Bases (e.g., NaOtBu, KOtBu): These bases, especially in the presence of protic impurities or solvents like alcohols, can promote β-hydride elimination from the alkoxide or solvent, generating a palladium-hydride intermediate that leads to deiodination.[2] While effective for activating the coupling partners, they must be used with caution and under strictly anhydrous conditions.

  • Amine Bases (e.g., Et₃N, DIPEA): These are commonly used in reactions like the Sonogashira and Heck couplings. However, they can also undergo processes that generate palladium hydrides.[3]

Troubleshooting & Recommendations:

Base TypeCommon ExamplesPropensity for DeiodinationRecommendations & Remarks
Inorganic Carbonates K₂CO₃, Cs₂CO₃Low to ModerateOften a good starting point. Cs₂CO₃ is more soluble and generally more effective but also more expensive.
Inorganic Phosphates K₃PO₄LowA very common and often successful choice for Suzuki couplings, known for minimizing side reactions.
Alkoxides NaOtBu, KOtBuHighUse with rigorously dried solvents and reagents. Consider if other bases fail, particularly for less reactive coupling partners.
Organic Amines Et₃N, DIPEA, PiperidineModerate to HighCrucial for specific reactions (e.g., Sonogashira), but ensure high purity. Can act as both base and hydride source.[4]

If deiodination is observed, consider switching from an alkoxide or amine base to an inorganic base like K₃PO₄ or Cs₂CO₃.

Q3: Can my palladium catalyst and phosphine ligand system be tuned to suppress deiodination?

A: Absolutely. The electronic and steric properties of the ligand sphere around the palladium center directly influence the relative rates of the desired reductive elimination versus the undesired deiodination pathway.

Expertise & Causality:

  • The Problem with Pd(PPh₃)₄: While a workhorse catalyst, tetrakis(triphenylphosphine)palladium(0) can be problematic. Triphenylphosphine (PPh₃) can dissociate, and the resulting coordinatively unsaturated palladium species may be more susceptible to side reactions. Furthermore, with aryl iodides, the resulting trans-[Pd(PPh₃)₂(Ar)(I)] intermediate can be surprisingly slow to undergo subsequent steps at lower temperatures, allowing more time for deiodination to occur.[5]

  • Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or ferrocene-based ligands like dppf are designed to accelerate the reductive elimination step.[6] Their steric bulk promotes the formation of the C-C bond, effectively "out-competing" the deiodination pathway. Their electron-donating nature also stabilizes the Pd(0) state, favoring the final step of the catalytic cycle.

Troubleshooting & Recommendations:

  • Switch from Pd(PPh₃)₄: If using Pd(PPh₃)₄ and observing deiodination, try a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a more sophisticated ligand.[6]

  • Screen Bulky Ligands: Experiment with a small panel of bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands).

  • Adjust Ligand:Palladium Ratio: The amount of free ligand in solution can be critical. Excess ligand can sometimes inhibit the reaction, while too little can lead to catalyst decomposition. A 1:1 to 2:1 ligand-to-palladium ratio is a typical starting point for bidentate and monodentate ligands, respectively.

Q4: What role do solvent, temperature, and reaction time play in causing deiodination?

A: These reaction parameters collectively define the energetic landscape of your reaction. Improper selection can inadvertently favor the deiodination side reaction.

Trustworthiness & Self-Validation:

  • Solvents: Protic solvents like alcohols or even trace amounts of water in aprotic polar solvents (e.g., DMF, Dioxane) can serve as a hydride or proton source, directly contributing to deiodination.[1] Nonpolar solvents like toluene are often reported to suppress this side reaction compared to more polar options like dioxane or DMF.[6] In some cases, iodide salt byproducts can inhibit the catalyst; switching to a solvent where these salts are insoluble can drive the reaction forward more efficiently, minimizing side reactions.[7]

  • Temperature & Time: Higher temperatures increase the rate of all reactions, including undesired deiodination.[8][9] While necessary for activating stubborn substrates, excessive heat or prolonged reaction times can lead to catalyst decomposition and an increase in byproducts.[1] Conversely, some aryl iodide couplings with traditional catalysts like Pd/PPh₃ are inefficient at lower temperatures (~50 °C), which could paradoxically allow more time for side reactions relative to the slow productive turnover.[5]

Troubleshooting Workflow:

Troubleshooting_Workflow start Deiodination Observed check_reagents 1. Verify Reagent Purity & Dryness of Solvents start->check_reagents change_base 2. Switch to Inorganic Base (e.g., K₃PO₄, Cs₂CO₃) check_reagents->change_base If issue persists optimize_catalyst 3. Change Ligand/Catalyst (Use bulky, e⁻-rich ligand) change_base->optimize_catalyst If issue persists change_solvent 4. Switch to Aprotic, Nonpolar Solvent (e.g., Toluene) optimize_catalyst->change_solvent If issue persists lower_temp 5. Lower Reaction Temperature change_solvent->lower_temp If issue persists monitor_time 6. Monitor Reaction Progress (TLC/LCMS) Stop when complete lower_temp->monitor_time success Problem Solved monitor_time->success

Caption: A step-by-step troubleshooting workflow for deiodination.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling Minimizing Deiodination

This protocol provides a robust starting point for coupling an aryl iodide with a boronic acid, incorporating best practices to avoid hydrodehalogenation.

Materials:

  • Aryl Iodide (1.0 equiv)

  • Boronic Acid or Ester (1.2-1.5 equiv)

  • Palladium Precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky Phosphine Ligand (e.g., SPhos, 2.2-4.4 mol%)

  • Anhydrous Inorganic Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely ground)

  • Anhydrous, Degassed Solvent (e.g., Toluene or CPME)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl iodide, boronic acid, and finely ground potassium phosphate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor and the phosphine ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing (Optional but Recommended): For maximum oxygen removal, sparge the reaction mixture with argon for 5-10 minutes.

  • Reaction: Heat the reaction to the desired temperature (start with a moderate temperature, e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Aim to stop the reaction as soon as the starting material is consumed to avoid prolonged heating that could promote side reactions.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

References
  • BenchChem. (n.d.). Preventing debromination in Suzuki coupling of bromo-imidazoles.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. Organometallics, 37(11), 1745-1750.
  • Laborhelfer. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
  • Reddit user Fitzarr. (2019). significant dehalogenation in stille coupling. Reddit.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Angewandte Chemie International Edition, 45(39), 6523-6527. Retrieved from [Link]

  • Hardy, J. M., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(4), 567-570. Retrieved from [Link]

  • The Effect of Temperature and Concentration on Reaction Rate. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Fairlamb, I. J. S., et al. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(93), 10971-10973. Retrieved from [Link]

  • Straub, J. (n.d.). Exploring the temperature dependence of reaction rates using the Landolt "iodine clock" reaction. Boston University. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

Sources

Technical Support Center: Solubility & Handling of 1-(3-Iodopyridin-2-yl)piperazine

[1]

Topic: Addressing poor solubility of 1-(3-Iodopyridin-2-yl)piperazine in reaction media. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Classification: Technical Troubleshooting & Optimization Guide.

Executive Summary

1-(3-Iodopyridin-2-yl)piperazine is a critical intermediate often used as a scaffold for GPCR ligands and kinase inhibitors.[1] However, its handling is frequently plagued by poor solubility in standard organic solvents (DCM, Toluene, Et₂O).

This insolubility arises from a "perfect storm" of structural features:

  • Intermolecular Hydrogen Bonding: The secondary amine of the piperazine donates a hydrogen bond to the pyridine nitrogen of a neighboring molecule, creating a tight crystal lattice.

  • Lipophilic Iodine: The heavy iodine atom at C3 increases the logP and promotes halogen bonding, further stabilizing the solid state.

  • Zwitterionic Potential: In protic media, the piperazine can protonate while the pyridine remains neutral, creating solubility gaps.

This guide provides three validated workflows to overcome these issues: Solvent Engineering , Chemical Modification (Boc-Strategy) , and Heterogeneous Reaction Optimization .

Module 1: Solvent Engineering (The "Dissolution Matrix")

Problem: "My starting material crashes out in Toluene or Dioxane, preventing my cross-coupling reaction."

Root Cause: Standard non-polar or moderately polar solvents cannot break the intermolecular hydrogen bond network of the free piperazine base.

Troubleshooting Protocol

Do not rely on single solvents.[1] Use the Binary Solvent System approach. The goal is to use a high-dielectric "breaker" solvent to disrupt the crystal lattice, diluted with a "carrier" solvent compatible with your catalyst.

Solvent ClassSuitabilityRecommended Mixtures (v/v)Notes
Chlorinated (DCM, CHCl₃)Poor N/AOften forms supersaturated solutions that crash out upon heating.[1] Avoid for coupling reactions.
Ethereal (THF, Dioxane)Moderate THF/DMF (9:1) Pure dioxane often fails. Adding 10% DMF breaks the aggregation.[1]
Dipolar Aprotic (DMSO, DMF, NMP)Excellent DMSO/Water (10:1) Best for SNAr. High boiling points make workup difficult.[1]
Green/Process (2-MeTHF, EtOAc)Good 2-MeTHF/DMAc (8:2) 2-MeTHF offers better lipophilicity than THF and higher boiling point (80°C).[1]
The "Dissolution Matrix" Decision Tree

Use this logic flow to select the correct solvent system based on your intended reaction.

SolventSelectionStartSelect Reaction TypeRxnTypeReaction Class?Start->RxnTypeSNArNucleophilic Subst. (SNAr)RxnType->SNArCrossCouplingPd-Catalyzed Coupling(Buchwald/Suzuki)RxnType->CrossCouplingAmideCouplingAmide CouplingRxnType->AmideCouplingSolvent_SNArUse Dipolar Aprotic(DMSO, DMF, NMP)SNAr->Solvent_SNArCheck_CatIs Catalyst Sensitiveto Coordination?CrossCoupling->Check_CatSolvent_AmideDCM/DMF (4:1)or THF/NMPAmideCoupling->Solvent_AmideTemp_SNArHigh Temp Required (>100°C)Solubility increases w/ TempSolvent_SNAr->Temp_SNArSensitive_YesAvoid DMF/DMAc(Poisons Catalyst)Check_Cat->Sensitive_YesSensitive_NoUse DMF/Dioxane (1:4)Check_Cat->Sensitive_NoAlt_SolventUse t-Amyl Alcohol or2-MeTHFSensitive_Yes->Alt_SolventSensitive_No->Sensitive_No

Caption: Decision tree for selecting the optimal solvent system based on reaction type and catalyst sensitivity.

Module 2: The "Boc-Strategy" (Chemical Modification)

Problem: "I cannot use polar solvents like DMSO because they interfere with my specific catalytic cycle, but the starting material is insoluble in Toluene."

Solution: Temporarily mask the piperazine NH with a Boc (tert-butyloxycarbonyl) group.[1]

Why this works:
  • Breaking H-Bonds: The Boc group removes the H-bond donor capability of the secondary amine.[1]

  • Lipophilicity: The tert-butyl group significantly increases the solubility in non-polar solvents (Toluene, Hexanes/EtOAc mixtures).[1]

  • Purification: The Boc-protected intermediate is easily purified by silica chromatography (unlike the polar free base).[1]

Protocol: In-Situ Boc Protection & Coupling

If you do not want to isolate the Boc-intermediate, you can perform a "telescoped" protection-coupling sequence.[1]

  • Protection: Suspend 1-(3-Iodopyridin-2-yl)piperazine (1.0 equiv) in DCM. Add Boc₂O (1.1 equiv) and TEA (1.2 equiv).[1] Stir at RT for 2 hours.

    • Observation: The suspension will clear to a homogeneous solution as the reaction proceeds.

  • Exchange: Evaporate DCM. Redissolve the residue in Toluene or Dioxane (it will now be soluble).

  • Coupling: Add your catalyst (e.g., Pd(OAc)₂/BINAP), base (Cs₂CO₃), and coupling partner. Proceed with heating.[1][2][3]

  • Deprotection: After coupling, treat with TFA/DCM (1:4) to remove the Boc group.[1]

Validation Data:

Property Free Base N-Boc Protected
Solubility (Toluene) < 1 mg/mL (Insoluble) > 50 mg/mL (Soluble)
LogP (Calc) ~1.3 ~3.5

| Rf (Hex/EtOAc 1:1) | 0.05 (Streaks) | 0.60 (Clean spot) |[1]

Module 3: Heterogeneous Reaction Optimization

Problem: "I must use the free base, and I cannot use DMSO. I am forced to run a heterogeneous (slurry) reaction."

Solution: You do not need a homogeneous solution for a reaction to work, provided you manage the Surface-to-Volume Ratio and Phase Transfer .[1]

The "Slurry-to-Solution" Protocol

When the substrate is solid, the reaction occurs at the interface. You must maximize this interface.[1]

Step 1: Physical Size Reduction [1]

  • Do not use the material directly from the bottle.

  • Action: Grind the starting material using a mortar and pestle to a fine powder before adding to the flask. This increases surface area by orders of magnitude.[1]

Step 2: Phase Transfer Catalysis (PTC)

  • Add a quaternary ammonium salt to shuttle the anionic species (if using basic conditions) or to disrupt the crystal surface.

  • Reagent: Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (if using K₂CO₃).[1]

  • Load: 5-10 mol%.

Step 3: High-Shear Agitation

  • Magnetic stirring is often insufficient for heavy slurries (iodine compounds are dense and settle quickly).[1]

  • Action: Use an overhead mechanical stirrer or a high-gauss magnetic stir bar at >800 RPM.

SlurryProtocolInputInsolubleStart MaterialGrindStep 1:Micronization(Mortar/Pestle)Input->GrindPTCStep 2:Add PTC Agent(TBAB 10 mol%)Grind->PTCAgitateStep 3:High-Shear Stirring(>800 RPM)PTC->AgitateReactionReactionProceedsAgitate->Reaction

Caption: Workflow for optimizing heterogeneous reactions when solubility cannot be achieved.

Frequently Asked Questions (FAQs)

Q: Can I use the HCl salt of 1-(3-Iodopyridin-2-yl)piperazine to improve solubility? A: Yes, but with caution. The HCl salt is soluble in water and methanol but less soluble in organic solvents than the free base.

  • Warning: If using the salt in a Pd-catalyzed coupling, you must add an extra equivalent of base (e.g., 3 equiv of Cs₂CO₃ instead of 2) to neutralize the HCl. Failure to do so will protonate your ligand or kill the active Pd(0) species.[1]

Q: I am seeing a "black mirror" (Pd precipitation) in my flask. Is this due to insolubility? A: Likely yes.[1] If the substrate doesn't dissolve, the catalyst has nothing to react with and eventually decomposes (aggregates) into Pd-black.

  • Fix: Switch to the Boc-Strategy (Module 2).[1] A soluble substrate ensures the catalyst enters the oxidative addition cycle faster than it decomposes.

Q: How do I remove DMSO after the reaction? A: Do not try to rotovap DMSO.[1]

  • Workup: Dilute the reaction mixture with Water (5x volume) and extract with EtOAc. The product (lipophilic due to iodine) will go into the organic layer; DMSO stays in the water. Wash the organic layer 3x with Brine to remove residual DMSO.[1]

References

  • PubChem. (2025).[1][4] 1-(3-Chloropyridin-2-yl)piperazine Compound Summary. National Library of Medicine.[1] Link (Analogous structure properties).[1]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
  • BenchChem. (2025).[1][5] Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Link[1]

  • WuXi AppTec. (2025).[1] How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Link

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvent polarity and solubility parameters).

Navigating the Nuances of Iodinated Heterocyclic Compounds: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

Iodinated heterocyclic compounds are indispensable scaffolds in medicinal chemistry and materials science. Their unique properties, however, are often counterbalanced by inherent instability, posing significant challenges during synthesis, purification, storage, and application. This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively manage the stability of these valuable molecules.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and concerns regarding the stability of iodinated heterocyclic compounds.

Q1: What makes the carbon-iodine (C-I) bond in heterocyclic compounds particularly susceptible to degradation?

The C-I bond is the weakest of the carbon-halogen bonds, with a bond dissociation energy of approximately 234 kJ/mol. This inherent weakness makes it susceptible to cleavage under various conditions. In heterocyclic systems, the electronic properties of the ring can further influence this stability. Electron-rich heterocycles can promote electrophilic attack on the ring, while electron-deficient systems might be more prone to nucleophilic substitution, potentially involving the iodine substituent.

Q2: What are the primary environmental factors that trigger the degradation of iodinated heterocycles?

The stability of iodinated compounds is significantly influenced by external factors. Key triggers for degradation include:

  • Light: Many iodinated compounds are photosensitive.[1][2] Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-I bond, leading to the formation of radical species and subsequent decomposition.

  • Temperature: Elevated temperatures can accelerate degradation rates.[3][4][5] For many active pharmaceutical ingredients (APIs), cold storage (2°C to -80°C) is necessary to slow down these processes and maintain molecular integrity.[5]

  • pH: The acidity or alkalinity of the medium can profoundly impact stability.[3][6] For ionizable compounds, pH changes can alter their physical properties and susceptibility to degradation.[7] Some degradation pathways are acid-catalyzed.[8]

  • Humidity: Moisture can facilitate degradation, particularly for compounds susceptible to hydrolysis or in the presence of other reactive species.[3][9] Studies on iodized salt have shown significant iodine loss at high humidity.[3][9]

Q3: How does the structure of the heterocyclic ring itself influence the stability of the iodine substituent?

The nature of the heterocyclic ring plays a crucial role. The position of the iodine atom, the presence of other substituents, and the overall electronic nature of the ring system are all determining factors. For instance, the inclusion of the iodine atom within a heterocyclic ring can, in some cases, enhance the stability of hypervalent iodine reagents.

Q4: Are there general "best practices" for handling and storing iodinated heterocyclic compounds to maximize their shelf life?

Yes, several general precautions can significantly extend the stability of these compounds:

  • Storage: Store in a cool, dark, and dry place.[3] Use of amber vials or light-blocking containers is highly recommended. For temperature-sensitive compounds, adhere to recommended cold storage conditions.[5]

  • Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

  • Solvent Choice: Select solvents that are known to be compatible and non-reactive with your compound for both storage and experimental use.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for addressing specific stability issues encountered during common laboratory procedures.

Guide 1: Degradation Observed During Synthesis or Work-up

Symptom: Your reaction mixture or final product shows discoloration (e.g., turning brown or dark yellow), or analytical data (NMR, LC-MS) indicates the presence of impurities or loss of the iodine atom.

Causality: Unreacted iodine is a common impurity that can cause discoloration.[10] Additionally, harsh reaction conditions, such as high temperatures or strongly acidic or basic environments, can lead to deiodination or other side reactions.[11]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for synthesis degradation.

Detailed Protocol: Removal of Excess Iodine

  • Prepare a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • During the aqueous work-up, wash the organic layer containing your product with the sodium thiosulfate solution. The brown color of iodine will disappear as it is reduced to colorless iodide (I⁻).

  • Separate the layers and proceed with your standard work-up procedure.

  • Re-evaluate the purity of your product by TLC, LC-MS, or NMR.

Guide 2: Product Degrades During Purification by Chromatography

Symptom: You observe streaking on your TLC plate, the appearance of new spots during column chromatography, or a lower-than-expected yield of the purified product.

Causality: Some iodinated compounds can be unstable on silica or alumina gel, which can have acidic sites. The prolonged exposure to the stationary phase and solvent during chromatography can be sufficient to induce degradation.

Troubleshooting Strategies:

  • Passivation of Silica Gel: Neutralize the acidic sites on silica gel by pre-treating it. This can be done by washing the silica with a dilute solution of a non-nucleophilic base, like triethylamine in the mobile phase, followed by flushing with the pure mobile phase.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

  • Rapid Purification: Minimize the time the compound spends on the column. Flash chromatography is generally preferred over gravity chromatography.

  • Solvent System Optimization: Carefully select a solvent system that provides good separation while minimizing the potential for reaction with the compound.

Guide 3: Instability in Solution for Biological Assays or NMR Analysis

Symptom: The compound shows decreasing potency in a biological assay over time, or repeat NMR spectra show a change in the chemical profile.

Causality: The solvent, pH of the buffer, or exposure to light during the experiment can all contribute to degradation in solution.

Preventative Measures and Solutions:

  • Solvent Selection: Use high-purity, degassed solvents. For biological assays, ensure the chosen solvent (e.g., DMSO) is of an appropriate grade and concentration to not affect the assay's integrity.

  • pH Control: Buffer the solution to a pH where the compound is most stable. This may require preliminary stability studies at different pH values.

  • Light Protection: Conduct experiments in low-light conditions or use amber-colored labware.[2]

  • Fresh Solutions: Prepare solutions immediately before use whenever possible. If storage is necessary, store aliquots at low temperatures (e.g., -20°C or -80°C) and protect from light.

Data-Driven Stability Management

A proactive approach to managing the stability of iodinated heterocyclic compounds involves understanding the factors that influence their degradation. The following table summarizes key conditions and their likely impact.

Factor Destabilizing Conditions Stabilizing Conditions Rationale & Key Considerations
Light Direct sunlight, UV lampsDarkness, amber vials, aluminum foil wrappingPhotons can provide the energy for homolytic cleavage of the C-I bond.[2]
Temperature Elevated temperatures (e.g., > room temp.)Refrigeration (2-8°C), Freezing (-20 to -80°C)Higher temperatures increase the rate of chemical reactions, including degradation pathways.[5]
pH Strongly acidic or basic conditionsNeutral or optimized pH (compound-specific)The stability of many organic molecules is pH-dependent.[6][12] Ionization state can significantly affect reactivity.[7]
Atmosphere Presence of oxygenInert atmosphere (Argon, Nitrogen)Oxygen can participate in oxidative degradation pathways.
Solvents Protic solvents (in some cases), reactive solventsAprotic, non-reactive, high-purity solventsThe solvent can act as a reactant or catalyst in degradation processes.
Impurities Residual acids, bases, metals from synthesisHigh purityImpurities can catalyze decomposition.

Analytical Methods for Stability Assessment

Detecting and quantifying degradation is crucial for effective stability management. A variety of analytical techniques can be employed.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment and stability studies. A stability-indicating method should be developed that can separate the parent compound from its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about degradation products, aiding in the identification of degradation pathways.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of the parent compound and the appearance of new species over time.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique for the quantification of total iodine, which can be useful in tracking deiodination.[13]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.

  • Prepare solutions of the iodinated heterocyclic compound in various stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Heat solution at 60-80°C

    • Photolytic: Expose solution to UV light (e.g., 254 nm)

  • Incubate the solutions for a defined period (e.g., 24, 48, 72 hours), taking samples at regular intervals.

  • Analyze the samples by a suitable analytical method (e.g., HPLC, LC-MS) to identify and quantify the degradation products.

  • A control sample (stored under optimal conditions) should be analyzed at each time point for comparison.

Protocol 2: Recrystallization for Purification

Recrystallization is a powerful technique for removing impurities, including degradation products.[10]

  • Select an appropriate solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.

  • Dissolve the crude compound in the minimum amount of boiling solvent. [10]

  • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb them.

  • Hot filter the solution to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cool the solution in an ice bath to maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals thoroughly under vacuum.

Conclusion

The successful application of iodinated heterocyclic compounds hinges on a thorough understanding and proactive management of their stability. By implementing the strategies and protocols outlined in this guide, researchers can enhance the reliability of their experiments, ensure the integrity of their results, and accelerate the pace of discovery and development.

References

  • Stability of Iodine in Iodized Salt Against Heat, Light and Humidity. Brieflands. [Link]

  • Studies on the stability of iodine compounds in iodized salt. PubMed. [Link]

  • Stability of iodine content in iodized salt. PubMed. [Link]

  • Degradation of iodinated X-ray contrast media by advanced oxidation processes. ScienceDirect. [Link]

  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. ResearchGate. [Link]

  • Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. ACS Publications. [Link]

  • Structures and stability of I2 and ICl complexes with pyridine: Ab initio and DFT study. PubMed. [Link]

  • Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. ResearchGate. [Link]

  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. [Link]

  • Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support. [Link]

  • Selective C–H Iodination of (Hetero)arenes. ACS Publications. [Link]

  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. National Institutes of Health. [Link]

  • Reactions and Mechanisms. Master Organic Chemistry. [Link]

  • Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. RSC Publishing. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Iodine. NCBI Bookshelf. [Link]

  • Storage Conditions, Precautions & Pharmaceutical Application of Radioactive Substances. Pharma Tutors. [Link]

  • Stability of Iodine in Iodized Salt Against Heat, Light and Humidity. ResearchGate. [Link]

  • Thermal stability of N -heterocycle-stabilized iodanes – a systematic investigation. ResearchGate. [Link]

  • Light-sensitive heterocyclic compounds for information nanotechnologies. ResearchGate. [Link]

  • n-iodosuccinimide. Organic Syntheses Procedure. [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Iodine. NCBI Bookshelf. [Link]

  • Analytical capabilities for iodine detection: Review of possibilities for different applications. AIP Publishing. [Link]

  • Effects of pH on the Photocatalytic Activity and Degradation Mechanism of Rhodamine B over Fusiform Bi Photocatalysts under Visible Light. MDPI. [Link]

  • Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PubMed Central. [Link]

  • Effect of pH on the sonochemical degradation of organic pollutants. Aarhus University. [Link]

  • Thermal Stability, Crystallization, and Melting Behaviours of Iodine Doped Semiconducting Polyethylene Terephthalate (PET) Thin Films. Taylor & Francis Online. [Link]

  • Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Radiopharmaceutical chemistry: Iodination techniques. ResearchGate. [Link]

  • Review of analytical methods for the quantification of iodine in complex matrices. Springer. [Link]

  • Assessing the Impact of Different Light Sources on Product Quality During Pharmaceutical Drug Product Manufacture – Fluorescent Versus Light-Emitting Diode Light. ResearchGate. [Link]

  • Process for the iodination of aromatic compounds.
  • Process for purifying iodine and/or an iodine compound.
  • Effect of pH on the ultrasonic degradation of ionic aromatic compounds in aqueous solution. ResearchGate. [Link]

  • What is the storage method for radioactive drugs?. Patsnap Synapse. [Link]

  • Assessing the Impact of Different Light Sources on Product Quality During Pharmaceutical Drug Product Manufacture - Fluorescent Versus Light-Emitting Diode Light. PubMed. [Link]

  • The effect of pH on sonochemical degradation of hydrazine. PubMed. [Link]

  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. ResearchGate. [Link]

  • Synthesis Pros, what are your best tips for handling certain functional groups or reactions?. Reddit. [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

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Technical Support Center: Optimizing Catalyst and ligand Selection for Aryl Amination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aryl amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst and ligand selection in C-N cross-coupling reactions. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven protocols.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the optimization of aryl amination reactions.

Q1: My reaction is showing low or no conversion. What are the most common initial troubleshooting steps?

A1: Low or no conversion in a Buchwald-Hartwig amination can stem from several factors. Begin by verifying the integrity of your reagents and the reaction setup. Ensure your solvent and amine are anhydrous, and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen). The choice of palladium source, ligand, base, and solvent are all critically interdependent. An inappropriate combination for your specific substrates is a frequent cause of poor performance. Consider screening a panel of ligands and bases, as subtle electronic or steric changes in your substrates can necessitate a different catalytic system.

Q2: How do I choose the right palladium precatalyst?

A2: The choice of palladium precatalyst is crucial for efficiently generating the active Pd(0) species. While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ are used, they can be unreliable and require in-situ reduction, which can be inefficient.[1] Modern palladium precatalysts, particularly the G3 and G4 palladacycles, are often preferred due to their air-stability, broad ligand compatibility, and ability to readily form the active catalyst with weak bases.[2][3] For small-scale reactions and high-throughput screening, the ease of handling and consistent performance of precatalysts often outweigh their higher initial cost.[4]

Q3: What is the role of the ligand, and how do I select the best one for my substrates?

A3: The ligand is arguably the most critical component of the catalytic system. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. The ligand's steric bulk and electronic properties must be matched to the substrates.

  • For sterically hindered aryl halides or amines: Bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos, RuPhos, or BrettPhos are often effective.[5] These ligands promote the reductive elimination step, which can be slow for hindered substrates.

  • For primary amines: BrettPhos is often a good starting point, as it can be selective for monoarylation.[5][6]

  • For secondary amines: RuPhos is a commonly used ligand.[6]

  • For electron-deficient anilines: These can be challenging nucleophiles, and screening a range of ligands may be necessary to achieve good yields.[7]

The selection of the appropriate ligand is largely determined by the class of the nucleophile.[3] A preliminary literature search for similar substrate pairings is highly recommended.

Q4: Which base should I use, and what are the potential compatibility issues?

A4: The base plays a crucial role in deprotonating the amine nucleophile. The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.

  • Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and often lead to faster reaction rates.[6] However, they are incompatible with base-sensitive functional groups such as esters and nitro groups.[6][8]

  • Weaker bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer broader functional group tolerance.[3][8] Cs₂CO₃ is often a good choice due to its solubility in common reaction solvents.[3]

When using insoluble inorganic bases, ensure vigorous stirring to maintain a good solid-liquid interface, as the deprotonation often occurs at this boundary.[3]

Q5: My reaction is producing a significant amount of hydrodehalogenation byproduct. How can I minimize this?

A5: Hydrodehalogenation, the reduction of the aryl halide to the corresponding arene, is a common side reaction, particularly with primary amines.[8] This side reaction often occurs via β-hydride elimination from a palladium-amide intermediate.[8] To suppress this, consider the following:

  • Ligand choice: Employing bulky, bidentate ligands like Josiphos or monodentate ligands like BippyPhos can help minimize β-hydride elimination.[9]

  • Reaction conditions: Lowering the reaction temperature or changing the solvent may disfavor the hydrodehalogenation pathway.

  • Base selection: The choice of base can also influence the extent of this side reaction.

Section 2: Troubleshooting Guides

This section provides in-depth troubleshooting for specific, complex issues you may encounter.

Guide 1: Low Yield with Sterically Hindered Substrates

Problem: The reaction between a sterically hindered aryl halide (e.g., ortho-substituted) and a bulky secondary amine results in low product yield, with significant starting material remaining.

Causality Analysis: Steric hindrance can impede both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the C-N bond. The bulky nature of both coupling partners creates a high activation barrier for these key catalytic steps.

Troubleshooting Workflow:

start Low Yield with Hindered Substrates ligand Switch to a Bulkier Ligand (e.g., XPhos, RuPhos, BrettPhos) start->ligand temp Increase Reaction Temperature ligand->temp precatalyst Use a More Active Precatalyst (e.g., G3 or G4 Palladacycle) temp->precatalyst base Screen Different Bases (e.g., NaOtBu, LHMDS, K3PO4) precatalyst->base solvent Change Solvent (e.g., Toluene, Dioxane, t-BuOH) base->solvent outcome Improved Yield? solvent->outcome success Reaction Optimized outcome->success Yes fail Consult Further Literature/ Consider Alternative Synthetic Route outcome->fail No

Caption: Troubleshooting workflow for low-yield aryl amination with hindered substrates.

Detailed Steps:

  • Ligand Modification: The primary strategy is to employ a ligand with greater steric bulk. Ligands like XPhos, RuPhos, and BrettPhos are designed to accelerate the reductive elimination of sterically demanding products.[5] The increased bulk can force the aryl and amino groups into a conformation that favors C-N bond formation.

  • Temperature Optimization: Increasing the reaction temperature can provide the necessary energy to overcome the high activation barriers associated with hindered substrates. However, be mindful of potential substrate or product degradation at elevated temperatures.

  • Precatalyst Selection: Switching to a more active precatalyst, such as a G3 or G4 palladacycle, can ensure a higher concentration of the active Pd(0) species, potentially improving the rate of oxidative addition.[3]

  • Base and Solvent Screening: A systematic screening of different bases and solvents can reveal a combination that enhances reactivity for your specific substrate pair. For instance, a stronger base might be required to efficiently deprotonate a hindered amine, while a different solvent could improve the solubility of key intermediates.

Guide 2: Catalyst Deactivation and Inconsistent Results

Problem: The reaction works well on a small scale but gives inconsistent yields or fails upon scale-up. You observe the formation of palladium black.

Causality Analysis: Catalyst deactivation can occur through various pathways, including the formation of off-cycle, inactive palladium species or aggregation into palladium black.[10] This can be exacerbated by impurities in the starting materials, solvent, or even trace amounts of oxygen. On a larger scale, mass and heat transfer limitations can also contribute to localized "hot spots" that promote catalyst decomposition.

Troubleshooting Workflow:

start Catalyst Deactivation/ Inconsistent Yields reagents Purify Reagents and Solvents (Degas solvent, use fresh amine) start->reagents precatalyst Use an Air-Stable Precatalyst (e.g., Palladacycle) reagents->precatalyst inert Ensure Rigorous Inert Atmosphere (Degas reaction mixture, maintain positive pressure) precatalyst->inert agitation Improve Agitation on Larger Scale inert->agitation temp_control Ensure Uniform Temperature Control agitation->temp_control outcome Consistent High Yield? temp_control->outcome success Reaction Scalable outcome->success Yes fail Re-evaluate Ligand/Catalyst System for Stability outcome->fail No

Caption: Troubleshooting workflow for catalyst deactivation in aryl amination.

Detailed Steps:

  • Reagent and Solvent Purity: Ensure all reagents are of high purity. Solvents should be anhydrous and thoroughly degassed to remove oxygen. Amines can be particularly susceptible to oxidation, so using a freshly opened bottle or purifying the amine before use is recommended.

  • Use of Precatalysts: Air-stable precatalysts are less prone to decomposition during reaction setup compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[1][3] This leads to more reproducible results.

  • Inert Atmosphere: Maintaining a strictly inert atmosphere is crucial. This involves not only using an inert gas like argon but also ensuring all glassware is oven-dried and the reaction mixture is properly degassed (e.g., through freeze-pump-thaw cycles or by bubbling with argon).

  • Scale-Up Considerations: When moving to a larger scale, ensure that stirring is efficient enough to keep all components, especially insoluble bases, well-suspended and to maintain uniform temperature throughout the reaction vessel.

Guide 3: Coupling with Challenging Nucleophiles (e.g., Ammonia, Amides)

Problem: Attempting to couple ammonia or a primary amide results in little to no desired product.

Causality Analysis: Ammonia and amides are challenging nucleophiles in Buchwald-Hartwig amination. Ammonia can bind tightly to the palladium center, inhibiting catalytic turnover.[11] Amides are less nucleophilic and require more forcing conditions or highly active catalysts.

Troubleshooting Strategies:

NucleophileCommon ChallengeRecommended StrategyKey Considerations
Ammonia Strong coordination to Pd, inhibiting the catalyst.[11]Use an ammonia surrogate (e.g., benzophenone imine, silylamides) followed by hydrolysis.[11] Alternatively, specialized ligands like Josiphos or KPhos have been developed for direct ammonia coupling.[11][12]The use of aqueous ammonia can be challenging due to competing hydroxylation of the aryl halide.[12]
Amides Low nucleophilicity.Employ highly active, specialized ligands such as tBuBrettPhos.[6] Higher temperatures and stronger bases may also be required.Be mindful of base-sensitive functional groups on the substrates when using more forcing conditions.
Heteroaryl Amines Can act as ligands themselves, poisoning the catalyst.Reaction optimization is often required to achieve good yields.[3] Screening a variety of ligands and conditions is crucial.The electronic properties of the heteroaryl ring will significantly influence its reactivity.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Small-Scale Ligand/Base Screening

This protocol is designed for the rapid screening of different catalyst, ligand, and base combinations in parallel to identify optimal reaction conditions.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., G3-XPhos, 2 mol%)

  • Ligand (if not using a precatalyst, 4 mol%)

  • Base (1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Array of reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: In a glovebox, add the aryl halide, palladium precatalyst (or palladium source and ligand), and base to each reaction vial.

  • Reagent Addition: Add the solvent to each vial, followed by the amine.

  • Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer plate. Run the reactions at the desired temperature (e.g., 100 °C) for a set time (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, take an aliquot from each reaction mixture. Dilute the aliquot and analyze by LC-MS or GC-MS to determine the conversion and yield of the desired product.

  • Optimization: Based on the results, select the most promising ligand/base combination for further optimization and scale-up.

Section 4: Visualizing the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle. Understanding this cycle is key to rational troubleshooting.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X (Oxidative Addition) AmineCoord [L-Pd(II)(Ar)(NHR₂)]+X- OxAdd->AmineCoord + HNR₂ Amide L-Pd(II)(Ar)(NR₂) AmineCoord->Amide - HX (+ Base) Amide->Pd0 Reductive Elimination Product (Ar-NR₂) Product Ar-NR₂ center start_cycle

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(3-Iodopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 1-(3-Iodopyridin-2-yl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully scaling up this important chemical transformation. This guide is structured to anticipate and address the challenges you may encounter, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern success.

I. Strategic Overview: A Two-Step Approach to Success

The synthesis of 1-(3-Iodopyridin-2-yl)piperazine is most reliably achieved through a two-step process. This strategy is designed to maximize yield and purity while minimizing the formation of difficult-to-remove impurities, a critical consideration for scaling up. The overall workflow is as follows:

  • Palladium-Catalyzed Cross-Coupling: A Buchwald-Hartwig amination reaction is employed to couple N-Boc-piperazine with a suitable 2,3-dihalopyridine precursor. The use of a mono-protected piperazine is a crucial strategic decision to prevent the common side reaction of double arylation.

  • Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the final product.

Synthesis_Workflow start Starting Materials: 2,3-Dihalopyridine N-Boc-Piperazine step1 Step 1: Buchwald-Hartwig Amination start->step1 intermediate N-Boc-1-(3-Iodopyridin-2-yl)piperazine step1->intermediate step2 Step 2: Acidic Deprotection intermediate->step2 product Final Product: 1-(3-Iodopyridin-2-yl)piperazine step2->product

Caption: Overall workflow for the synthesis of 1-(3-Iodopyridin-2-yl)piperazine.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of this synthesis.

Q1: Which 2,3-dihalopyridine should I use as the starting material?

A1: The recommended starting material is 2-chloro-3-iodopyridine. The rationale for this choice lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Cl bond, allowing for selective oxidative addition at the 3-position.[1] This chemo-selectivity is key to avoiding the formation of isomeric byproducts.

Q2: Why is it necessary to use N-Boc-piperazine instead of piperazine?

A2: Piperazine has two nucleophilic secondary amine groups. If unprotected piperazine is used, there is a high probability of a second amination reaction occurring, leading to the formation of a di-substituted byproduct where two pyridine rings are attached to the same piperazine molecule. Using N-Boc-piperazine, a mono-protected derivative, ensures that only one nitrogen atom is available for the coupling reaction, thus yielding the desired mono-arylated product.[2][3]

Q3: What are the most critical parameters for a successful Buchwald-Hartwig amination in this context?

A3: The success of this reaction is highly dependent on the careful selection of four key components:

  • Palladium Pre-catalyst: A stable and reliable source of palladium(0) is essential. Pre-catalysts are often preferred as they can be more stable and efficient.[4]

  • Ligand: The choice of phosphine ligand is crucial for activating the C-I bond and facilitating the catalytic cycle. Bulky, electron-rich ligands are often required, especially when dealing with less reactive aryl halides.[1]

  • Base: The base plays a critical role in the deprotonation of the amine and the regeneration of the catalyst. The strength and nature of the base can significantly impact the reaction rate and yield.[4]

  • Solvent: Anhydrous, deoxygenated solvents are necessary to prevent the deactivation of the palladium catalyst.[4]

Q4: How do I monitor the progress of the reaction?

A4: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] A typical TLC analysis would involve spotting the reaction mixture alongside the starting materials (2-chloro-3-iodopyridine and N-Boc-piperazine). The disappearance of the starting materials and the appearance of a new, typically less polar, spot corresponding to the product indicates the progression of the reaction. LC-MS can provide more definitive evidence by showing the expected mass of the product.

Q5: What are the typical conditions for the deprotection of the Boc group?

A5: The Boc group is typically removed under acidic conditions. A common method is to treat the protected intermediate with a solution of hydrochloric acid (HCl) in an organic solvent like dioxane or methanol, or with trifluoroacetic acid (TFA) in dichloromethane (DCM).[5][6] The reaction is usually rapid and can be performed at room temperature.

III. Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis. Optimization may be necessary depending on the specific scale and available equipment.

Protocol 1: Synthesis of tert-butyl 4-(3-iodo-2-pyridinyl)piperazine-1-carboxylate
ParameterRecommended Value/ReagentNotes
Reactants
2-Chloro-3-iodopyridine1.0 eq
N-Boc-piperazine1.2 eqA slight excess of the amine is used to ensure complete consumption of the aryl halide.
Catalyst System
Pd₂(dba)₃2 mol %Tris(dibenzylideneacetone)dipalladium(0) is a common and effective Pd(0) source.
Xantphos4 mol %A bulky phosphine ligand that is often effective for this type of coupling.
Base
Sodium tert-butoxide (NaOtBu)2.0 eqA strong, non-nucleophilic base.
Solvent
TolueneAnhydrous, deoxygenatedThe volume should be sufficient to ensure good stirring and dissolution of reagents at the reaction temperature.
Reaction Conditions
Temperature100-110 °CThe reaction is typically heated to drive it to completion.
AtmosphereInert (Nitrogen or Argon)Essential to prevent oxidation and deactivation of the palladium catalyst.
Reaction Time12-24 hoursMonitor by TLC or LC-MS until the starting material is consumed.

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-chloro-3-iodopyridine, N-Boc-piperazine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Synthesis of 1-(3-Iodopyridin-2-yl)piperazine (Boc Deprotection)
ParameterRecommended Value/ReagentNotes
Reactant
tert-butyl 4-(3-iodo-2-pyridinyl)piperazine-1-carboxylate1.0 eq
Reagent
4 M HCl in 1,4-Dioxane5-10 eqA commercially available solution. Ensure an excess of acid.
Solvent
1,4-Dioxane or MethanolTo dissolve the starting material.
Reaction Conditions
TemperatureRoom TemperatureThe reaction is typically fast at ambient temperature.
Reaction Time1-4 hoursMonitor by TLC or LC-MS for the disappearance of the starting material.

Step-by-Step Procedure:

  • Dissolve the Boc-protected intermediate in 1,4-dioxane or methanol.

  • Add the 4 M HCl in 1,4-dioxane solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting hydrochloride salt can be neutralized by dissolving it in water and adding a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is basic.

  • Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization if necessary.[7]

IV. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Troubleshooting_Guide issue Issue Observed (via TLC/LC-MS) Low or No Conversion Incomplete Reaction Presence of Side Products sub_issue1 Low or No Conversion Check Catalyst Activity Verify Inert Atmosphere Confirm Base Activity issue:s->sub_issue1:n No product spot sub_issue2 Incomplete Reaction Increase Reaction Time/Temp Add More Catalyst/Ligand Screen Different Solvents issue:s->sub_issue2:n Starting material remains sub_issue3 Presence of Side Products Identify Side Products (MS) Optimize Stoichiometry Consider Alternative Ligand issue:s->sub_issue3:n Multiple new spots sol1 Solution: - Use fresh catalyst/ligand - Ensure proper degassing of solvent - Use freshly opened/dried base sub_issue1->sol1 sol2 Solution: - Increase temperature in increments - Add a small portion of fresh catalyst - Try a more polar solvent like dioxane sub_issue2->sol2 sol3 Solution: - Check for hydrodehalogenation (loss of iodine) - Adjust N-Boc-piperazine equivalents - Screen ligands to improve selectivity sub_issue3->sol3

Caption: A decision tree for troubleshooting common issues in the Buchwald-Hartwig amination step.

Problem 1: Low or No Conversion of Starting Material

  • Potential Cause A: Inactive Catalyst. The palladium catalyst can be sensitive to air and moisture.

    • Solution: Use a fresh batch of palladium pre-catalyst and ligand. Ensure that all reagents and solvents are anhydrous and that the reaction is set up under a strict inert atmosphere (nitrogen or argon).[4]

  • Potential Cause B: Ineffective Base. The base may be old or have absorbed moisture, reducing its activity.

    • Solution: Use a freshly opened container of sodium tert-butoxide or dry it under vacuum before use.

  • Potential Cause C: Insufficient Temperature. The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature in 10 °C increments, while monitoring for any signs of decomposition.

Problem 2: Reaction Stalls and Does Not Go to Completion

  • Potential Cause A: Catalyst Decomposition. Over time, the catalyst may degrade, leading to a decrease in reaction rate.

    • Solution: Add a small additional portion (e.g., 0.5 mol %) of the palladium pre-catalyst and ligand to the reaction mixture.

  • Potential Cause B: Poor Solubility. The reagents may not be fully dissolved at the reaction temperature, limiting the reaction rate.

    • Solution: Consider screening other anhydrous, deoxygenated solvents such as 1,4-dioxane or dimethylformamide (DMF), which may offer better solubility.

Problem 3: Formation of Significant Side Products

  • Potential Cause A: Hydrodehalogenation. A common side reaction in palladium-catalyzed couplings is the replacement of the halide with a hydrogen atom.[8]

    • Solution: This is often promoted by moisture or other protic sources. Ensure all reagents and solvents are scrupulously dry. Screening different ligands can also sometimes suppress this side reaction.

  • Potential Cause B: Homocoupling of the Aryl Halide. This can occur at high temperatures or with certain catalyst systems.

    • Solution: Try lowering the reaction temperature or screening a different palladium catalyst and ligand combination.

Problem 4: Difficult Purification of the Final Product

  • Potential Cause A: Residual Palladium. Palladium residues can be difficult to remove and may contaminate the final product.

    • Solution: After the workup, the crude product can be passed through a plug of silica gel or treated with a palladium scavenger. During scale-up, ensuring complete reaction can minimize the amount of residual palladium.

  • Potential Cause B: Emulsion during Workup.

    • Solution: Add brine to the aqueous layer to help break up emulsions. If the problem persists, filtration through a pad of celite can be effective.

V. Safety Considerations

  • 2-Chloro-3-iodopyridine: This compound is an irritant to the skin and eyes.[9][10] It is also harmful if swallowed or inhaled.[11] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][12]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Sodium tert-butoxide: This is a strong base and is corrosive. It reacts with water. Handle in a dry, inert atmosphere.

  • Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Always work in a well-ventilated area and take precautions to avoid ignition sources.

  • Acidic Deprotection: Strong acids like HCl and TFA are highly corrosive. Handle with extreme care and appropriate PPE.

VI. Scale-Up Considerations

Scaling up a palladium-catalyzed reaction from the bench to a pilot or manufacturing scale introduces new challenges.

  • Homogeneity and Stirring: Ensuring efficient mixing becomes more critical on a larger scale to maintain a consistent temperature and concentration of reagents. The use of mechanical stirrers is essential.

  • Heat Transfer: The exothermicity of the reaction needs to be carefully managed. A vessel with good heat transfer capabilities is required to control the temperature and prevent runaway reactions.

  • Inert Atmosphere: Maintaining a strictly inert atmosphere in a large reactor can be more challenging. Ensure the reactor is properly purged and maintained under a positive pressure of nitrogen or argon.

  • Reagent Addition: The order and rate of reagent addition can be important. For example, adding the base in portions may help to control any exotherm.

  • Cost of Goods: The cost of the palladium catalyst and ligand can be a significant factor on a large scale.[13] Process optimization to reduce catalyst loading is a key goal for industrial applications.

VII. References

  • Dixit, V. M., Khanna, J. M., & Anand, N. (1976). Agents Acting on CNS: Part XXV-2-Substituted 1,2,3,4,6,7,8,12b-Octahydropyrazino[2,I-a][14]benzazepines. Indian Journal of Chemistry, 14B, 874-878.

  • Al-Hourani, B. J. (2025). Synthesis of 1,3-oxazines based on piperazine. ScienceDirect.

  • Repine, J. T., Johnson, D. S., White, A. D., Favor, D. A., Stier, M. A., Yip, J., Rankin, T., Ding, Q., & Maiti, S. N. (2007). Synthesis of monofluorinated-1-(naphthalene-1-yl) piperazines. Tetrahedron Letters, 48, 5539-5541.

  • Kant, R., Kaur, T., Hilal, Z., & Maji, S. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2025). ResearchGate.

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). PMC - NIH.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.

  • Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.). Google Patents.

  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development - ACS Publications.

  • Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines. (n.d.). SciSpace.

  • Fisher Scientific. (2021). SAFETY DATA SHEET.

  • Successful Development and Scale-up of a Palladium-Catalysed Amination Process in the Manufacture of ZM549865. (2025). ResearchGate.

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing.

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). PMC - PubMed Central.

  • TCI Chemicals. (2025). SAFETY DATA SHEET.

  • Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone. (2025). ResearchGate.

  • 2-Chloro-3-iodopyridine SDS, 78607-36-0 Safety Data Sheets. (n.d.). ECHEMI.

  • Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. (2025). ACS Publications.

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate.

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.).

  • Recent Progress on the Synthesis of Bipyridine Derivatives. (n.d.). PMC - NIH.

  • SUMMARY Part-I: Palladium-Catalyzed Amination of Halopyridines Mediated on KF-Alumina Surface. (n.d.). NBU-IR.

  • Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science.

  • Purification of piperazine. (n.d.). Google Patents.

  • Iodine-Mediated Neutral and Selective N-Boc Deprotection. (n.d.). ResearchGate.

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. (n.d.). PMC - NIH.

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (n.d.). ResearchGate.

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.

  • 3-Chloropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.

  • The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. (n.d.). ResearchGate.

  • N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides.

Sources

Technical Support Center: Troubleshooting Radiolabeling with Iodinated Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Landscape of Radioiodination

Radiolabeling with iodine isotopes is a balance between electrophilic reactivity and structural integrity . The central challenge is that the conditions required to generate the reactive iodonium ion (


) often damage the biological target.

When we speak of "iodinated precursors," we generally refer to two distinct workflows:

  • Direct Labeling: Using an oxidant (Chloramine-T, Iodogen) to generate

    
     from radioactive iodide (
    
    
    
    ) to attack tyrosine/histidine residues.
  • Indirect/Precursor-Based Labeling:

    • Small Molecules: Using organometallic precursors (stannanes/silanes) to facilitate electrophilic destannylation.

    • Biologics: Using pre-iodinated prosthetic groups (e.g., Bolton-Hunter reagent) to label sensitive proteins without exposing them to oxidants.

Decision Matrix: Selecting the Correct Methodology

Before troubleshooting, verify you are using the correct chemistry for your substrate.

RadioiodinationDecision Start Substrate Type SmallMol Small Molecule Start->SmallMol Protein Protein/Peptide Start->Protein Destannyl Method: Oxidative Destannylation (Precursor: Organostannane) SmallMol->Destannyl Standard Route Tyrosine Has Tyrosine/Histidine? Protein->Tyrosine Sensitive Sensitive to Oxidation? (Met/Cys/Trp present) Tyrosine->Sensitive Yes Indirect Method: Indirect Labeling (Precursor: Bolton-Hunter) Tyrosine->Indirect No (Use prosthetic group) Direct Method: Direct Electrophilic (Chloramine-T / Iodogen) Sensitive->Direct No (Robust protein) Sensitive->Indirect Yes (Avoid oxidation)

Figure 1: Decision matrix for selecting the appropriate radioiodination strategy. Mismatched strategies are the primary cause of experimental failure.

Module A: Troubleshooting Protein Labeling (Oxidative Methods)

Context: You are using Chloramine-T (CAT) or Iodogen to label a peptide/protein, but observing loss of biological affinity or aggregation.

The Core Mechanism & Failure Points

Direct labeling relies on oxidizing


 to 

or

. However, this redox potential (

) is sufficient to oxidize Methionine (to sulfoxide) and Cysteine (to disulfide/sulfonic acid), destroying the protein's binding pocket [1].
Comparative Analysis of Oxidants[1][2]
FeatureChloramine-T (CAT)Iodogen (1,3,4,6-tetrachloro...)Iodobeads (Immobilized CAT)
Phase Soluble (Liquid)Solid-phase (Coated tube)Solid-phase (Polystyrene bead)
Oxidation Strength High (Harsh)Moderate (Mild)Moderate (Controlled)
Reaction Speed Instant (< 1 min)Slow (10-15 min)Slow (10-15 min)
Primary Failure Oxidative damage (Met/Cys)Low yield due to surface area limitsPhysical loss of beads
Best For Robust peptides, high specific activityMonoclonal antibodies (mAbs)Sensitive proteins
Troubleshooting Guide: Oxidative Damage

Q: My protein aggregates or loses affinity after labeling. How do I fix this?

Step 1: Diagnose the Damage

  • Aggregation: Run Size Exclusion HPLC (SEC-HPLC). If you see a shift to higher molecular weights (dimers/aggregates), you have induced disulfide bridging via Cysteine oxidation [2].

  • Affinity Loss: Perform an immunoreactivity assay (Lindmo method). If the immunoreactive fraction (IRF) is < 70%, Methionine oxidation in the CDR (Complementarity-Determining Region) is likely.

Step 2: Protocol Adjustment (The "Soft" Approach)

  • Switch Oxidant: Move from Chloramine-T to Iodogen. If already using Iodogen, reduce the ratio of oxidant to protein.

  • Lower Temperature: Perform the reaction on ice (

    
    ). This kinetically favors tyrosine iodination over methionine oxidation [3].
    
  • Quench Aggressively: Do not rely on dilution. Add a molar excess of Tyrosine or Sodium Metabisulfite immediately at the reaction endpoint to scavenge remaining oxidized iodine species.

Step 3: The "Nuclear" Option (Indirect Labeling) If the protein contains critical Met/Cys residues, stop direct labeling .

  • Protocol: Synthesize radioiodinated N-succinimidyl-3-(4-hydroxyphenyl)propionate (Bolton-Hunter reagent) first.

  • Conjugation: React the labeled Bolton-Hunter reagent with the protein's lysine residues at pH 8.5. This completely avoids exposing the protein to the oxidant [4].

Module B: Troubleshooting Small Molecule Synthesis (Destannylation)

Context: You are synthesizing an I-123/I-131 tracer using a trialkyltin precursor (e.g., tributyltin-aryl) and observing low yields or inseparable impurities.

The Core Mechanism

Electrophilic destannylation replaces the


 group with 

. This reaction is highly specific but sensitive to water and "cold" carrier iodine.

Destannylation Precursor Ar-Sn(Bu)3 (Precursor) Intermediate Sigma Complex Precursor->Intermediate Oxidant Oxidant (H2O2 / Peracetic Acid) Oxidant->Intermediate Iodine Na*I (Radioisotope) Iodine->Intermediate Product Ar-*I (Tracer) Intermediate->Product Byproduct Bu3Sn-X (Tin Waste) Intermediate->Byproduct

Figure 2: The destannylation pathway. Success depends on the oxidant cleaving the C-Sn bond rather than attacking the aromatic ring randomly.

Troubleshooting Guide: Low Radiochemical Yield (RCY)

Q: My RCY is < 30%. What is going wrong?

1. Moisture Contamination (The Silent Killer)

  • Mechanism: Water competes with the precursor for the oxidized iodine species, forming hypoiodous acid (

    
    ) which is less reactive toward the C-Sn bond than the 
    
    
    
    species formed in acidic/anhydrous media.
  • Solution: Use anhydrous Acetic Acid or Methanol. Dry the Na*I source (which often comes in NaOH solution) thoroughly under nitrogen flow before adding the organic precursor [5].

2. Carrier Iodine Issues

  • Mechanism: If your specific activity is low, the "cold" (non-radioactive) iodine competes for the oxidant.

  • Solution: Ensure you are using "No Carrier Added" (NCA) isotopes. If using carrier-added iodine (common for I-127 standards), you must scale the oxidant proportionally.

3. Incomplete Deprotection

  • Scenario: Many precursors have protecting groups (e.g., Boc-amines) that must be removed after iodination.

  • Fix: If the intermediate is formed but the final product is missing, check the acid hydrolysis step (HCl/TFA). Ensure the temperature is sufficient (

    
    ) to remove the protecting group without deiodinating the ring [6].
    

Module C: Purification & QC (HPLC)

Context: You cannot separate the iodinated product from the unreacted precursor.

The Separation Challenge

The iodinated product (


) and the tin precursor (

) are both highly lipophilic. They often co-elute on standard C18 columns.

Q: How do I resolve the product from the precursor?

1. Mobile Phase Optimization

  • Action: Switch from Methanol/Water to Acetonitrile/Water . Acetonitrile often provides better selectivity for tin vs. iodine species.

  • Modifier: Add 0.1% Trifluoroacetic acid (TFA). This sharpens the peaks of basic compounds.

2. Column Selection

  • Standard: C18 is the workhorse.

  • Advanced: If C18 fails, use Phenyl-Hexyl columns. The pi-pi interactions with the aromatic ring often discriminate better between the bulky tin group and the iodine atom than simple hydrophobic interaction [7].

3. The "Silver Bullet" (Chemical Purification)

  • Method: If HPLC separation is impossible, add an excess of iodine (

    
    ) to the reaction mixture after labeling. This converts unreacted 
    
    
    
    into
    
    
    (cold).
  • Warning: This destroys the specific activity (SA). Only use this for biological studies where SA is not critical, or if you can separate the carrier-added product later (which is usually impossible). Note: A better approach for high SA is using HPLC with a slower gradient.

References

  • Methionine Oxidation and Reduction in Proteins. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Comparative Study of Two Oxidizing Agents, Chloramine T and Iodo-Gen®, for the Radiolabeling of β-CIT. Source: MDPI (Molecules). URL:[Link]

  • Radioiodination Techniques for Small Organic Molecules. Source: Chemical Reviews (ACS). URL:[Link]

  • Recent Advances in Synthetic Methods for Radioiodination. Source: The Journal of Organic Chemistry (ACS). URL:[Link]

  • Troubleshooting: How to Improve Yield. Source: University of Rochester, Dept of Chemistry. URL:[Link]

  • HPLC Troubleshooting Guide. Source: Phenomenex.[1] URL:[Link]

  • Diagnosing HPLC Chromatography Problems. Source: Shimadzu Scientific Instruments. URL:[Link]

Sources

Technical Support Center: The Impact of Reaction Temperature on Byproduct Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical insights and practical troubleshooting advice on a critical aspect of chemical synthesis: the impact of reaction temperature on byproduct formation. Our goal is to empower you with the knowledge to optimize your reactions, enhance product purity, and accelerate your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: Why am I observing an increase in byproducts when I raise the reaction temperature?

A1: This is a common observation rooted in fundamental principles of chemical kinetics and thermodynamics. As you increase the reaction temperature, you are supplying more thermal energy to the system. This energy increase has several consequences:

  • Increased Reaction Rates: According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature.[1][2][3] This applies to both the desired reaction and any potential side reactions.

  • Overcoming Activation Energy Barriers: Many side reactions have a higher activation energy (Ea) than the main desired reaction. At lower temperatures, there may not be enough energy for these side reactions to occur at a significant rate. However, as the temperature rises, a greater fraction of molecules will possess the energy needed to overcome these higher activation barriers, leading to the formation of undesired byproducts.[4]

  • Shift in Selectivity: The ratio between competing reactions can be influenced by temperature.[4] Reactions with higher activation energies are more sensitive to temperature changes.[4] Therefore, an increase in temperature will accelerate the side reaction more dramatically than the desired reaction if the side reaction has a higher activation energy.

In essence, while higher temperatures can speed up your desired transformation, they can disproportionately accelerate unwanted reaction pathways, leading to a more complex product mixture and lower purity.

Troubleshooting Guides

Issue 1: My reaction is sluggish at low temperatures, but produces numerous byproducts at higher temperatures. How do I find the optimal temperature?

This scenario represents a classic challenge in process optimization, balancing reaction rate with selectivity. The solution lies in systematically determining the ideal temperature window for your specific transformation.

Troubleshooting Steps:

  • Establish a Baseline: Run the reaction at the temperature cited in the literature or a moderately low temperature (e.g., room temperature) to confirm the formation of the desired product and identify the major byproducts.

  • Systematic Temperature Screening: Perform a series of small-scale experiments, systematically varying the reaction temperature in controlled increments (e.g., 10 °C intervals). It is crucial to keep all other reaction parameters (concentration, stoichiometry, reaction time) constant.

  • In-Process Reaction Monitoring: For each temperature, monitor the reaction progress and the formation of byproducts over time using an appropriate analytical technique (e.g., TLC, HPLC, GC, or NMR spectroscopy). This will help you understand the kinetics of both the main reaction and the side reactions at different temperatures.

  • Data Analysis and Optimization: Plot the yield of the desired product and the percentage of key byproducts as a function of temperature. The optimal temperature will be the one that provides a reasonable reaction rate while keeping the formation of byproducts to a minimum.

Data-Driven Decision Making: A Case Study

Consider the synthesis of 2-amino-N-benzylbenzamide from isatoic anhydride and benzylamine. A study systematically varied the reaction temperature and analyzed the crude product purity.[5]

Reaction Temperature (°C)Crude Product Purity (%) - Water SolventCrude Product Purity (%) - EtOAc Solvent
7585.182.3
100 91.2 89.5
12588.986.1
15084.781.9
17581.578.4
20076.373.2

Data adapted from Biotage.[5]

As the table demonstrates, for both solvent systems, the highest product purity was achieved at 100 °C.[5] At temperatures above this, the purity began to decrease, indicating an increase in byproduct formation.[5]

Issue 2: I suspect my reaction is under thermodynamic control at high temperatures, leading to an undesired, more stable byproduct. How can I favor the kinetic product?

This is a classic case of kinetic versus thermodynamic control, where two different products can be formed from the same starting materials via different reaction pathways.[6][7][8][9][10]

  • Kinetic Product: The product that is formed faster (lower activation energy).[7][9]

  • Thermodynamic Product: The product that is more stable (lower in overall energy).[6][7][9]

Key Principles:

  • Low Temperatures Favor the Kinetic Product: At lower temperatures, the reaction is under kinetic control because there is insufficient energy to overcome the higher activation barrier of the thermodynamic pathway.[9][11]

  • High Temperatures Favor the Thermodynamic Product: At higher temperatures, the reaction is under thermodynamic control. There is enough energy to overcome both activation barriers, and the reaction is reversible, allowing the product distribution to reach equilibrium, which favors the most stable product.[8][11]

Experimental Protocol to Favor the Kinetic Product:

  • Lower the Reaction Temperature: This is the most critical parameter. Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.[4][8]

  • Shorten the Reaction Time: Since the kinetic product is formed faster, stopping the reaction before it has had time to equilibrate can favor the kinetic product.[8]

  • Use a Less Hindered Base/Nucleophile: In some cases, a bulky base or nucleophile can sterically favor the formation of the kinetic product.

  • Choose an Appropriate Solvent: Polar aprotic solvents (e.g., acetone, DMSO) can enhance the reactivity of nucleophiles, potentially favoring the faster, kinetically controlled pathway in SN2/E2 reactions.[12]

Visualizing Kinetic vs. Thermodynamic Control

G cluster_0 Reaction Coordinate Diagram Reactants Reactants Transition_State_Kinetic TS (Kinetic) Reactants->Transition_State_Kinetic Lower Ea Transition_State_Thermodynamic TS (Thermodynamic) Reactants->Transition_State_Thermodynamic Higher Ea Kinetic_Product Kinetic Product (Forms Faster) Transition_State_Kinetic->Kinetic_Product Thermodynamic_Product Thermodynamic Product (More Stable) Transition_State_Thermodynamic->Thermodynamic_Product

Caption: Energy profile for competing kinetic and thermodynamic pathways.

Advanced Topics & FAQs

Q2: Can high temperatures lead to catalyst deactivation and subsequent byproduct formation?

A2: Yes, this is a significant concern, particularly in catalytic reactions. Many catalysts have an optimal temperature range for their activity and stability.[13] Exceeding this temperature can lead to several issues:

  • Sintering: At high temperatures, catalyst particles can agglomerate, reducing the active surface area and overall catalytic activity.[13]

  • Coking: The decomposition of organic molecules on the catalyst surface can lead to the formation of carbonaceous deposits (coke), which block active sites.[13]

  • Structural Changes: The catalyst's structure may change or decompose at elevated temperatures, leading to a loss of selectivity and the formation of byproducts.

A study on the synthesis of carbon nanotubes found that the ideal reaction temperature was around 750 °C. Increasing the temperature to 950 °C resulted in more amorphous carbon due to catalyst deactivation at the higher temperature.[14]

Troubleshooting Workflow for Catalyst Deactivation

G Start Observe Byproducts & Decreased Reaction Rate Check_Temp Is Reaction Temperature Above Recommended Range? Start->Check_Temp Reduce_Temp Reduce Temperature and Monitor Reaction Check_Temp->Reduce_Temp Yes Temp_Screen Perform Temperature Screening to Find Optimal Window Check_Temp->Temp_Screen No Outcome_Improved Problem Solved? Reduce_Temp->Outcome_Improved Analyze_Catalyst Characterize Spent Catalyst (e.g., TEM, TGA) Consider_Other Investigate Other Factors: Solvent, Substrate Purity Analyze_Catalyst->Consider_Other Temp_Screen->Outcome_Improved Outcome_Improved->Analyze_Catalyst No End_Success Optimal Temperature Identified Outcome_Improved->End_Success Yes

Caption: Troubleshooting workflow for suspected catalyst deactivation.

Q3: What are the best analytical techniques for identifying and quantifying temperature-induced byproducts?

A3: The choice of analytical technique is crucial for understanding the impact of temperature on your reaction. A multi-pronged approach is often the most effective.

Analytical TechniquePrimary UseSensitivityKey Advantages
High-Performance Liquid Chromatography (HPLC) Separation and quantification of a wide range of byproducts, including non-volatile and thermally labile compounds.[15]Moderate to HighExcellent for quantitative analysis and monitoring reaction progress.[15]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile and semi-volatile byproducts.[15]HighProvides structural information from the mass spectrum, aiding in byproduct identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural elucidation of byproducts and quantification (qNMR).[15]LowerThe gold standard for determining the precise chemical structure of unknown impurities.[15]

For routine monitoring of reaction optimization experiments, HPLC is often the workhorse.[15] When novel byproducts are observed, isolation followed by NMR and MS analysis is typically required for definitive structural identification.

References

  • Effect of Temperature on Reactions of Chemical Organic Synthesis - Lneya. Available at: [Link]

  • Side reaction - Wikipedia. Available at: [Link]

  • Arrhenius equation | Definition & Facts - Britannica. Available at: [Link]

  • Effects of Synthesis Reaction Temperature, Deposition Time and Catalyst on Yield of Carbon Nanotubes - ResearchGate. Available at: [Link]

  • Chemical Kinetics (Note -2) The Arrhenius Equation . Available at: [Link]

  • The Arrhenius equation (video) | Kinetics - Khan Academy. Available at: [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. Available at: [Link]

  • Examples of Temperature Effects in Real Chemical Reactions | Solubility of Things . Available at: [Link]

  • A Brief Introduction to Chemical Reaction Optimization - PMC - PubMed Central - NIH . Available at: [Link]

  • Can Reaction Temperature Impact Synthetic Product Yield and Purity? - Biotage. Available at: [Link]

  • Thermally-Induced Supersaturation Approach for Optimizing Drug Loading and Biopharmaceutical Properties of Supersaturated Lipid-Based Formulations: Case Studies with Ibrutinib and Enzalutamide - PubMed. Available at: [Link]

  • 6.2.3.1: Arrhenius Equation - Chemistry LibreTexts. Available at: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. Available at: [Link]

  • 14.9: The Effect of Temperature on Reaction Rates - Chemistry LibreTexts. Available at: [Link]

  • Impact of Temperature on Reaction Rate in Catalytic Reactions - ResearchGate. Available at: [Link]

  • Best Practices for Managing Chemical Byproducts in Manufacturing - Wattbar Industries. Available at: [Link]

  • How To: Improve Yield - Department of Chemistry : University of Rochester. Available at: [Link]

  • Thermodynamic and kinetic reaction control - Wikipedia. Available at: [Link]

  • How to minimize side products of this reaction : r/OrganicChemistry - Reddit. Available at: [Link]

  • Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis - AZoM. Available at: [Link]

  • Effect of Temperature on Elimination and Substitution Reactions - YouTube. Available at: [Link]

  • Analytical Techniques for the Identification and Quantification of Flavonoids - ResearchGate. Available at: [Link]

  • Thermodynamic Studies for Drug Design and Screening - PMC - NIH . Available at: [Link]

  • Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC - NIH . Available at: [Link]

  • (PDF) Simultaneous self-optimisation of yield and purity through successive combination of inline FT-IR spectroscopy and online mass spectrometry in flow reactions - ResearchGate. Available at: [Link]

  • 7. ANALYTICAL METHODS . Available at: [Link]

  • Optimization Strategies for API Synthesis and Formulation Development . Available at: [Link]

  • Kinetic Control vs. Thermodynamic Control - YouTube. Available at: [Link]

  • Collision Theory & Arrhenius Equation | How Temperature Affects Reaction Rates (14.4) . Available at: [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. Available at: [Link]

  • Kinetic and Thermodynamic Control | Dalal Institute . Available at: [Link]

  • Optimization of drug synthesis processes - MP DATA. Available at: [Link]

  • Methods of Analysis by the US Geological Survey . Available at: [Link]

  • Troubleshooting: I Cant Reproduce an Earlier Experiment! - Department of Chemistry : University of Rochester. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Structural Validation of 1-(3-Iodopyridin-2-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further investigation is built. In the synthesis of novel compounds, particularly those with pharmaceutical potential like the derivatives of 1-(3-Iodopyridin-2-yl)piperazine, rigorous structural validation is not merely a procedural step but a critical checkpoint for ensuring efficacy, safety, and reproducibility.

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of 1-(3-Iodopyridin-2-yl)piperazine and its analogues. We will delve into the "why" behind the choice of each method, offering field-proven insights into data interpretation and presenting self-validating experimental protocols. Our approach integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, demonstrating how these techniques synergistically provide a comprehensive and undeniable structural proof.

The Trinity of Structural Validation: A Holistic Approach

The validation of a molecular structure, especially for a novel derivative, should never rely on a single analytical technique. Each method provides a unique piece of the puzzle, and their combined interpretation forms a robust and self-verifying system. For 1-(3-Iodopyridin-2-yl)piperazine derivatives, a combination of NMR, MS, and X-ray crystallography is considered the gold standard.

Caption: Integrated workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-(3-Iodopyridin-2-yl)piperazine derivatives, both ¹H and ¹³C NMR are indispensable, with 2D NMR techniques providing definitive assignments.

Causality Behind NMR Choices:
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

  • ¹³C NMR: Reveals the number of non-equivalent carbons and their electronic environment. The chemical shifts are sensitive to the nature of the functional groups and substituents.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the signals from the complex aromatic and aliphatic regions of the molecule.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.[2][3]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is key for piecing together the molecular fragments.[2][3]

Expected NMR Data for 1-(3-Iodopyridin-2-yl)piperazine:

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of similar structures, such as 1-(2-pyridyl)piperazine and substituted pyridines.[4][5]

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
Pyridine H-4 7.6 - 7.8 (dd)138 - 142C-2, C-6, C-5
Pyridine H-5 6.6 - 6.8 (dd)110 - 114C-3, C-4, C-6
Pyridine H-6 8.1 - 8.3 (dd)147 - 151C-2, C-4, C-5
Pyridine C-2 -158 - 162H-4, H-6, Piperazine H
Pyridine C-3 -90 - 95 (low intensity due to I)H-4, H-5
Pyridine C-4 -138 - 142H-5, H-6
Pyridine C-5 -110 - 114H-4, H-6
Pyridine C-6 -147 - 151H-4, H-5
Piperazine CH₂ (N-Py) 3.5 - 3.7 (t)48 - 52C-2 (Pyridine), adjacent Piperazine C
Piperazine CH₂ (N-H) 2.9 - 3.1 (t)44 - 48Adjacent Piperazine C

Note: Chemical shifts are highly dependent on the solvent and any additional substituents on the piperazine ring. The presence of conformers due to restricted rotation around the C-N amide bond (if derivatized) or piperazine ring inversion can lead to the appearance of multiple sets of signals in the NMR spectrum.[6][7]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • 1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments. For the HMBC, optimize the long-range coupling delay to observe both ²JCH and ³JCH correlations.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Assign all proton and carbon signals, using the 2D data to confirm connectivity.

Caption: Workflow for NMR-based structure assignment.

Mass Spectrometry (MS): Unveiling the Molecular Formula

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For halogenated molecules like 1-(3-Iodopyridin-2-yl)piperazine, MS also provides a characteristic isotopic pattern that serves as a key diagnostic feature.

Causality Behind MS Choices:
  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

  • Tandem Mass Spectrometry (MS/MS): Involves fragmenting the molecular ion to generate a characteristic fragmentation pattern. This pattern provides valuable information about the different structural motifs within the molecule.

Expected Mass Spectrometry Data:
  • Molecular Ion: The expected exact mass for C₉H₁₂IN₃ ([M+H]⁺) is 290.0154. An HRMS measurement within a few ppm of this value provides strong evidence for the proposed molecular formula.

  • Isotopic Pattern: While iodine is monoisotopic, the presence of other elements like carbon will result in a characteristic isotopic distribution.

  • Fragmentation Pattern: The C-I bond is relatively weak and prone to cleavage.[8] The piperazine ring can also undergo characteristic fragmentation. Key expected fragments include:

    • Loss of iodine radical: [M-I]⁺

    • Cleavage of the piperazine ring, leading to fragments corresponding to the piperazine and iodopyridine moieties.

Fragment Predicted m/z Description
[C₉H₁₃IN₃]⁺290.0Protonated molecular ion ([M+H]⁺)
[C₉H₁₂N₃]⁺162.1Loss of iodine radical
[C₄H₉N₂]⁺85.1Piperazine fragment
[C₅H₄IN]⁺204.9Iodopyridine fragment
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

  • HRMS Analysis: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer to obtain a high-resolution mass spectrum.

  • MS/MS Analysis: Select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain the fragmentation pattern.

  • Data Analysis: Determine the molecular formula from the accurate mass of the molecular ion. Analyze the fragmentation pattern to identify key structural fragments, comparing them to predicted fragmentation pathways.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide compelling evidence for the structure of a molecule, single-crystal X-ray crystallography offers the most unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. For N-arylpiperazine derivatives, it can also reveal the preferred conformation of the piperazine ring (e.g., chair, boat).[9]

Causality Behind X-ray Crystallography:
  • Unambiguous Connectivity: Provides a direct visualization of how the atoms are connected.

  • Stereochemistry: Determines the absolute configuration of chiral centers.

  • Conformational Analysis: Reveals the solid-state conformation of the molecule, including the puckering of the piperazine ring and the relative orientation of the pyridine and piperazine rings.

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (typically 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

  • Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.

Comparison of Techniques for Structural Validation

Technique Information Provided Advantages Limitations
NMR Spectroscopy Connectivity, chemical environment, stereochemistry (relative)Non-destructive, provides detailed structural information in solutionCan be complex to interpret, may not provide absolute stereochemistry
Mass Spectrometry Molecular weight, molecular formula, fragmentation patternHigh sensitivity, provides elemental compositionDoes not provide information on connectivity or stereochemistry
X-ray Crystallography Unambiguous 3D structure, absolute stereochemistry, conformationProvides definitive structural proofRequires a suitable single crystal, which can be difficult to obtain

Conclusion

The structural validation of 1-(3-Iodopyridin-2-yl)piperazine derivatives requires a multi-faceted analytical approach. While NMR spectroscopy provides the foundational information on molecular connectivity and MS confirms the elemental composition, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By integrating these techniques, researchers can have the highest level of confidence in their synthesized compounds, paving the way for further biological evaluation and drug development. This guide provides the rationale and a practical framework for implementing a robust and self-validating strategy for structural elucidation.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons Ltd.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • Reich, H. J. (n.d.). Structure Determination using NMR. University of Wisconsin. Retrieved from [Link]

  • Yilmaz, F., & Menteşe, M. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 61(11-12), 941-950. Retrieved from [Link]

  • García-Sosa, A. T., & Maran, U. (2020). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Molecules, 25(23), 5727. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • Glusker, J. P., & Trueblood, K. N. (2010). Crystal structure analysis: a primer. Oxford University Press.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag.
  • Wawer, I., & Jasiński, M. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC advances, 8(72), 41221-41230. [Link]

  • Molodtsov, S. G., Elyashberg, M. E., Blinov, K. A., Williams, A. J., Martirosian, E. E., Martin, G. E., & Lefebvre, B. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of chemical information and computer sciences, 44(5), 1737-1751. [Link]

Sources

A Comparative Guide to the Reactivity of 1-(3-Iodopyridin-2-yl)piperazine and its Bromo Analog in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is of paramount importance. Palladium-catalyzed cross-coupling reactions stand as a cornerstone methodology for these transformations. The choice of the aryl halide precursor is a critical parameter that significantly influences reaction efficiency, kinetics, and overall yield. This guide provides an in-depth comparative analysis of the reactivity of 1-(3-iodopyridin-2-yl)piperazine and its bromo analog, 1-(3-bromopyridin-2-yl)piperazine, in three of the most prevalent cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Fundamental Principle: Carbon-Halogen Bond Activation

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is intrinsically linked to the strength of the carbon-halogen (C-X) bond. The generally accepted catalytic cycle for these reactions initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step is often the rate-determining step of the overall transformation.

The C-X bond dissociation energies follow the trend C-Br > C-I. Consequently, the weaker carbon-iodine bond in 1-(3-iodopyridin-2-yl)piperazine requires less energy to break, leading to a faster rate of oxidative addition compared to its bromo counterpart. This enhanced reactivity of the iodo-substituted compound often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1][2][3] The difference in reactivity between aryl iodides and bromides can be so pronounced that it allows for selective and sequential cross-coupling reactions on molecules bearing both functionalities.[4]

Comparative Analysis in Key Cross-Coupling Reactions

While direct, side-by-side experimental data for 1-(3-iodopyridin-2-yl)piperazine and its bromo analog is not extensively available in the reviewed literature, we can extrapolate expected outcomes based on well-established principles and published data for structurally similar 3-halopyridine systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. Given the higher reactivity of the C-I bond, 1-(3-iodopyridin-2-yl)piperazine is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than its bromo analog.

Expected Performance Comparison:

Parameter1-(3-Iodopyridin-2-yl)piperazine1-(3-Bromopyridin-2-yl)piperazine
Reaction Temperature Lower (e.g., 60-80 °C)Higher (e.g., 90-110 °C)
Reaction Time ShorterLonger
Catalyst Loading Lower (e.g., 1-2 mol%)Higher (e.g., 3-5 mol%)
Typical Yields Generally highModerate to high
Potential Side Reactions Homocoupling of the boronic acid at lower temperaturesDebromination at higher temperatures

Representative Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of the 3-halopyridinylpiperazine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/water) is degassed with an inert gas (e.g., argon or nitrogen). The reaction mixture is then heated at the appropriate temperature with stirring for the specified time, monitoring the reaction progress by TLC or LC-MS. Upon completion, the reaction is worked up and the product purified by column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 3-Halopyridinylpiperazine Arylboronic Acid Base (e.g., K2CO3) Degas Degas with Inert Gas Reactants->Degas Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Degas Solvent Solvent (e.g., Dioxane/Water) Solvent->Degas Heat Heat to Required Temperature Degas->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Representative workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds between an aryl halide and an amine. Similar to the Suzuki-Miyaura coupling, the iodo-substituted starting material is expected to be more reactive.[3] This can be particularly advantageous when coupling less nucleophilic amines or when trying to minimize side reactions.

Expected Performance Comparison:

Parameter1-(3-Iodopyridin-2-yl)piperazine1-(3-Bromopyridin-2-yl)piperazine
Ligand Choice A wider range of phosphine ligands may be effective.More specialized, electron-rich, and bulky ligands are often required.
Base Strength Milder bases may be sufficient (e.g., K₃PO₄).Stronger bases are often necessary (e.g., NaOtBu, LHMDS).
Reaction Temperature Generally lower.Generally higher.
Catalyst Loading Typically lower.Typically higher.
Typical Yields High.Moderate to high.

Representative Experimental Protocol: Buchwald-Hartwig Amination

In a glovebox, a vial is charged with the 3-halopyridinylpiperazine (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine), and a base (e.g., Cs₂CO₃ or NaOtBu). The vial is sealed, and the appropriate solvent (e.g., toluene or dioxane) is added. The reaction mixture is then heated to the required temperature with stirring until the starting material is consumed (as monitored by TLC or LC-MS). The product is then isolated and purified.

Buchwald_Hartwig_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Isolation Reactants 3-Halopyridinylpiperazine Amine Base (e.g., Cs2CO3) Solvent_add Add Solvent (e.g., Toluene) Reactants->Solvent_add Catalyst Palladium Precatalyst Phosphine Ligand Catalyst->Solvent_add Heat Heat to Required Temperature Solvent_add->Heat Stir Stir until Completion Heat->Stir Workup Quench & Extract Stir->Workup Purification Purify (e.g., Chromatography) Workup->Purification Final_Product Final Aminated Product Purification->Final_Product

General workflow for a Buchwald-Hartwig amination reaction.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically utilizing both palladium and copper catalysts.[5] The trend in reactivity based on the halogen leaving group holds true for this reaction as well, with aryl iodides generally affording better results under milder conditions.

Expected Performance Comparison:

Parameter1-(3-Iodopyridin-2-yl)piperazine1-(3-Bromopyridin-2-yl)piperazine
Copper Co-catalyst Often beneficial but sometimes optional (copper-free conditions).Generally required for efficient coupling.
Reaction Temperature Can often be performed at or near room temperature.Elevated temperatures are usually necessary.
Reaction Time Shorter.Longer.
Typical Yields High to excellent.Moderate to high.
Side Reactions Glaser coupling (homocoupling of the alkyne) can be a competing pathway.Higher temperatures can lead to decomposition of starting materials or products.

Representative Experimental Protocol: Sonogashira Coupling

To a solution of the 3-halopyridinylpiperazine (1.0 eq.) in a suitable solvent (e.g., THF or DMF) are added the terminal alkyne (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine). The reaction mixture is stirred at the appropriate temperature under an inert atmosphere until completion. The reaction is then quenched, and the product is extracted, dried, and purified.

Sonogashira_Workflow cluster_setup Reaction Setup cluster_process Reaction Process cluster_isolation Product Isolation Reagents 3-Halopyridinylpiperazine Terminal Alkyne Base (e.g., Et3N) Stir Stir at Appropriate Temperature Reagents->Stir Catalysts Palladium Catalyst Copper(I) Co-catalyst Catalysts->Stir Solvent Solvent (e.g., THF) Solvent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Alkynylated_Product Alkynylated Product Purify->Alkynylated_Product

Typical workflow for a Sonogashira coupling reaction.

Conclusion and Practical Implications

The choice between 1-(3-iodopyridin-2-yl)piperazine and its bromo analog as a starting material in palladium-catalyzed cross-coupling reactions has significant practical implications for the synthetic chemist.

  • 1-(3-Iodopyridin-2-yl)piperazine is the more reactive substrate, generally leading to higher yields under milder reaction conditions. This makes it the preferred choice for sensitive substrates, complex molecule synthesis where functional group tolerance is critical, and for optimizing reaction efficiency.

  • 1-(3-Bromopyridin-2-yl)piperazine , while less reactive, is often more cost-effective and readily available. For large-scale syntheses where cost is a major driver and the reaction conditions can be optimized to overcome the lower reactivity, the bromo analog can be a viable and economical option.

Ultimately, the selection of the appropriate starting material will depend on a careful consideration of the specific synthetic goals, the complexity of the target molecule, the desired reaction efficiency, and economic factors. Understanding the fundamental principles of C-X bond activation and the expected reactivity trends, as outlined in this guide, will empower researchers to make informed decisions and design more effective and efficient synthetic strategies.

References

  • Vertex AI Search. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Accessed January 27, 2026.
  • ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]. Accessed January 27, 2026.

  • NIH. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]. Accessed January 27, 2026.

  • Wikipedia. Sonogashira coupling. [Link]. Accessed January 27, 2026.

Sources

A Senior Application Scientist's Guide to Validating the Binding Affinity of Novel Ligands Derived from 1-(3-Iodopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated lead compound is paved with rigorous experimental validation. The 1-(3-Iodopyridin-2-yl)piperazine core is a versatile starting point for the synthesis of novel ligands with potential therapeutic applications, particularly in the realm of neuroscience. This guide provides an in-depth, objective comparison of methodologies to validate the binding affinity of new ligands derived from this scaffold, complete with supporting experimental data and protocols. We will delve into the causality behind experimental choices, ensuring a self-validating system for robust and reproducible results.

The 1-(3-Iodopyridin-2-yl)piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperazine moiety is a common feature in a multitude of clinically successful drugs, owing to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] When incorporated into a pyridinyl structure, as in 1-(3-Iodopyridin-2-yl)piperazine, it presents a unique scaffold for generating diverse libraries of compounds. The iodine atom at the 3-position of the pyridine ring serves as a convenient handle for further chemical modifications through cross-coupling reactions, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR).[2]

Derivatives of similar pyridinylpiperazine cores have shown affinity for a variety of G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors, making them attractive candidates for treating neurological and psychiatric disorders.[3][4][5] For the purpose of this guide, we will focus on a hypothetical series of new ligands derived from 1-(3-Iodopyridin-2-yl)piperazine, designed to target the dopamine D2 receptor, a key player in the pathophysiology of conditions like schizophrenia and Parkinson's disease.[6]

Comparative Analysis of Novel Ligands

Let us consider three novel derivatives, designated as Ligand A , Ligand B , and Ligand C , synthesized from the 1-(3-Iodopyridin-2-yl)piperazine core. To objectively assess their potential, we will compare their binding affinities to that of a well-established D2 receptor antagonist, Haloperidol , and a known D2 receptor agonist, Apomorphine .[6]

Data Presentation: Binding Affinities at the Human Dopamine D2 Receptor
CompoundLigand TypeBinding Affinity (Kᵢ, nM)
Ligand A Antagonist1.5 ± 0.2
Ligand B Antagonist5.8 ± 0.7
Ligand C Partial Agonist10.2 ± 1.5
Haloperidol Antagonist2.1 ± 0.3
Apomorphine Agonist8.5 ± 1.1

Table 1: Comparative binding affinities of novel ligands and reference compounds for the human dopamine D2 receptor. Data are presented as the mean inhibitor constant (Kᵢ) ± standard deviation from three independent experiments.

Experimental Protocols for Binding Affinity Determination

The determination of binding affinity is a cornerstone of drug discovery.[7] Here, we provide detailed protocols for two widely used and complementary techniques: a radioligand binding assay for determining equilibrium dissociation constants and Surface Plasmon Resonance (SPR) for real-time kinetic analysis.

Radioligand Binding Assay: A Classic and Robust Method

Radioligand binding assays are a sensitive and quantitative method to study ligand-receptor interactions.[8] The principle lies in the competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor.

Experimental Workflow: Radioligand Binding Assay

G prep Membrane Preparation (e.g., from cells expressing D2 receptor) incubation Incubation (Receptor + Radioligand + Unlabeled Ligand) prep->incubation radioligand Radioligand (e.g., [³H]-Spiperone) radioligand->incubation unlabeled Unlabeled Ligand (Ligand A, B, C, or standards) unlabeled->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Quantifies bound radioactivity) filtration->scintillation analysis Data Analysis (IC₅₀ and Kᵢ determination) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D2 receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method like the Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add a constant amount of membrane preparation (e.g., 20 µg of protein) to each well.

    • Add increasing concentrations of the unlabeled test compound (e.g., Ligand A, B, C, Haloperidol, or Apomorphine) in serial dilutions.

    • Add a constant concentration of a suitable radioligand, such as [³H]-Spiperone, a high-affinity D2 antagonist. The concentration of the radioligand should be close to its Kd value to ensure sensitive competition.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled competitor, e.g., 10 µM Haloperidol).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). The optimal incubation time should be determined in preliminary kinetic experiments.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification and Data Analysis:

    • Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the unlabeled ligand concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a powerful, label-free technique that allows for the real-time monitoring of biomolecular interactions.[9][10] It provides not only the binding affinity (KD) but also the association (kₐ) and dissociation (kd) rate constants, offering deeper insights into the binding mechanism.

Experimental Workflow: Surface Plasmon Resonance (SPR)

G immobilization Immobilization of D2 Receptor (e.g., on a CM5 sensor chip) injection Analyte Injection (Ligand A, B, C, or standards at various concentrations) immobilization->injection association Association Phase (Real-time monitoring of binding) injection->association dissociation Dissociation Phase (Buffer flow to monitor ligand release) association->dissociation regeneration Surface Regeneration (Removal of bound analyte) dissociation->regeneration analysis Data Analysis (Determination of kₐ, kₔ, and K₋) dissociation->analysis regeneration->injection Next cycle

Caption: Workflow for an SPR binding affinity experiment.

Step-by-Step Methodology:

  • Receptor Immobilization:

    • The purified dopamine D2 receptor is immobilized onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. The goal is to achieve a sufficient density of immobilized receptor to generate a measurable binding signal.

  • Analyte Preparation:

    • Prepare a series of dilutions of the test compounds (Ligand A, B, C, and reference compounds) in a suitable running buffer (e.g., HBS-EP+). It is crucial to have a blank buffer-only injection for baseline subtraction.

  • Binding Measurement:

    • Inject the different concentrations of the analyte over the sensor surface at a constant flow rate.

    • Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized receptor. This is recorded in real-time as a sensorgram.

    • The sensorgram shows an association phase during analyte injection and a dissociation phase when the injection is replaced with running buffer.

  • Surface Regeneration:

    • After the dissociation phase, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration solution) to remove the bound analyte from the receptor surface, preparing it for the next injection cycle. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized receptor.

  • Data Analysis:

    • The obtained sensorgrams are processed by subtracting the signal from a reference channel and the blank injections.

    • The association and dissociation curves are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (KD) is calculated as the ratio of the rate constants: KD = kd / kₐ .

Trustworthiness and Self-Validation

To ensure the trustworthiness of the binding affinity data, several self-validating steps are crucial:

  • Appropriate Controls: The use of well-characterized reference compounds (positive and negative controls) is essential for validating the assay performance.

  • Data Quality: For radioligand binding assays, ensuring that the specific binding is a significant proportion of the total binding is critical. For SPR, the quality of the sensorgrams (e.g., stable baseline, good fit to the binding model) is paramount.

  • Reproducibility: All experiments should be performed multiple times to ensure the reproducibility of the results.

Conclusion and Future Directions

The validation of binding affinity is a critical step in the development of new therapeutic agents. By employing a combination of robust and complementary techniques like radioligand binding assays and surface plasmon resonance, researchers can confidently characterize the interaction of novel ligands, such as those derived from the 1-(3-Iodopyridin-2-yl)piperazine scaffold, with their biological targets. The hypothetical data presented for Ligand A, with its sub-nanomolar affinity for the D2 receptor, would warrant further investigation into its functional activity (e.g., antagonist versus agonist properties) and its selectivity against other dopamine receptor subtypes and off-target proteins. This systematic and rigorous approach to binding affinity validation is fundamental to advancing promising new chemical entities through the drug discovery pipeline.

References

  • Guan, L., et al. (2019). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. European Journal of Medicinal Chemistry, 166, 249-262.
  • Pipzine Chemicals. 1-(3-Iodo-pyridin-2-yl)-piperazine. Available at: [Link]

  • Al-Qaisi, J. A., et al. (2022). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Molecules, 27(19), 6529.
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  • Du, X., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Pharmaceutical Fronts, 4(01), e9-e18.
  • Razi, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7695.
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  • Portland Press. (2023). A beginner’s guide to surface plasmon resonance. The Biochemist. Available at: [Link]

  • Cisneros, J. A., et al. (2012). Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. ACS Medicinal Chemistry Letters, 3(10), 845-849.
  • Stark, H., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 64(1), 749-768.
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  • Cisneros, J. A., et al. (2012). Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. ACS Medicinal Chemistry Letters, 3(10), 845-849.
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  • Hulme, E. C. (1990). Radioligand binding methods for membrane preparations and intact cells. In Receptor-Ligand Interactions (pp. 57-113). Humana Press.
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  • Kurczab, R., & Canale, V. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116086.
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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Pyridylpiperazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.

Introduction: The Criticality of Rigorous Validation in Kinase Inhibitor Discovery

The pyridylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors. Kinases, as central regulators of cellular signaling, are high-value therapeutic targets for a multitude of diseases, including cancer and inflammatory disorders.[1][2] The journey from a novel pyridylpiperazine compound to a viable drug candidate is paved with rigorous testing, where the integrity of in vitro assay data is paramount. Misleading data from poorly validated assays can lead to costly failures in later stages of drug development.

This guide provides a comprehensive framework for the robust validation of in vitro assays for novel pyridylpiperazine kinase inhibitors. We will move beyond mere procedural descriptions to explore the scientific rationale behind each validation step, ensuring that the generated data is both accurate and reliable. Our approach is built on a tiered, self-validating system designed to build a comprehensive data package that supports confident decision-making.

The Validation Workflow: A Multi-Tiered Approach

A successful validation strategy does not rely on a single assay but rather on a cascade of complementary assays that build upon one another.[3] This workflow ensures a holistic understanding of the compound's properties, from its direct interaction with the target enzyme to its effects in a complex cellular environment.

ValidationWorkflow cluster_0 Biochemical Characterization cluster_1 Cellular Confirmation cluster_2 Orthogonal & Physicochemical Validation Biochem Tier 1: Primary Biochemical Assay (e.g., ADP-Glo) Selectivity Tier 2: Kinome Selectivity Profiling (e.g., Kinase Panel Screen) Biochem->Selectivity Confirm Potency TargetEngage Tier 3: Cellular Target Engagement (e.g., NanoBRET, CETSA) Selectivity->TargetEngage Assess Specificity Functional Tier 4: Functional Cellular Assay (e.g., Phospho-Substrate) TargetEngage->Functional Verify in-cell binding Ortho Tier 5: Orthogonal Assay (e.g., TR-FRET) Functional->Ortho Confirm Mechanism PhysChem Tier 6: Physicochemical Profiling (Solubility, Stability) Ortho->PhysChem Rule out Artifacts

Caption: A tiered workflow for in vitro assay validation of kinase inhibitors.

Tier 1: Primary Biochemical Potency Assay

The first step is to determine the direct inhibitory activity of the novel pyridylpiperazine compound (NPP-1) on the purified target kinase. The ADP-Glo™ Kinase Assay is a robust and widely used platform for this purpose.[4][5]

The "Why": This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[4] Its high sensitivity and broad dynamic range make it suitable for determining accurate IC50 values. The choice to use a biochemical assay isolates the interaction between the compound and the kinase, free from the complexities of a cellular environment.[4]

Self-Validation System:

  • Controls: Include a known potent inhibitor (Standard-of-Care Inhibitor, SCI-1), a structurally similar but inactive compound (Negative Control Compound, NCC-1), and a vehicle control (e.g., DMSO).

  • ATP Concentration: The assay should be run at the Michaelis constant (Km) of ATP for the specific kinase. This is critical because ATP-competitive inhibitors will appear less potent at high ATP concentrations, a crucial consideration since cellular ATP levels are high.[6]

  • Z'-factor: This statistical parameter is calculated from the positive and negative controls to assess the quality and robustness of the assay on a given day. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, compound dilutions, and ADP-Glo™ reagents according to the manufacturer's protocol.

  • Compound Plating: Serially dilute NPP-1, SCI-1, and NCC-1 in a multi-well plate.

  • Kinase Reaction: Add the kinase/substrate solution to the wells, followed by the addition of ATP to initiate the reaction. Incubate at 30°C for 60 minutes.[5][7]

  • Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Comparative Data Table 1: Biochemical Potency

CompoundTarget Kinase IC50 (nM)
NPP-115
SCI-110
NCC-1>10,000

Tier 2: Kinome Selectivity Profiling

A potent kinase inhibitor is of little value if it inhibits numerous other kinases, leading to off-target effects. Therefore, assessing the selectivity of NPP-1 across a broad panel of kinases is a critical step.[8][9][10]

The "Why": Selectivity profiling provides a broader view of the compound's interaction with the human kinome.[9] This helps to identify potential off-target liabilities early in the discovery process and can provide insights into the structure-activity relationship for selectivity.[10]

KinaseSelectivity cluster_on_target On-Target cluster_off_target Off-Targets center NPP-1 TargetKinase Target Kinase (High Affinity) center->TargetKinase IC50 = 15 nM OffTarget1 Kinase X (Low Affinity) center->OffTarget1 IC50 = 1,500 nM OffTarget2 Kinase Y (No Affinity) center->OffTarget2 IC50 > 10,000 nM OffTarget3 Kinase Z (Moderate Affinity) center->OffTarget3 IC50 = 800 nM

Caption: Selectivity profile of NPP-1 against its primary target and off-targets.

Comparative Data Table 2: Selectivity Profile

CompoundTarget Kinase IC50 (nM)Off-Target Kinase X IC50 (nM)Selectivity (Fold)
NPP-1151,500100
SCI-110505

Tier 3: Cellular Target Engagement

Demonstrating that a compound can bind to its intended target within the complex environment of a living cell is a crucial validation step.[11][12] The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose.[13]

The "Why": A compound's activity in a biochemical assay does not guarantee its performance in cells due to factors like cell permeability and stability.[14] Target engagement assays confirm that the compound can reach and bind to its target in a physiological context.[11][15]

Self-Validation System:

  • Competition Format: The assay measures the displacement of a fluorescent tracer from the target kinase, providing a direct measure of compound binding.[13]

  • Live Cells: The use of intact, live cells ensures that the measurement is made in a physiologically relevant environment.[13]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.

  • Compound Treatment: Treat the cells with serial dilutions of NPP-1, SCI-1, and NCC-1.

  • Tracer Addition: Add the NanoBRET™ tracer and incubate.

  • Signal Detection: Measure both donor (NanoLuc®) and acceptor (tracer) signals.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular EC50.

Comparative Data Table 3: Cellular Target Engagement

CompoundCellular Target Engagement EC50 (nM)
NPP-150
SCI-145
NCC-1>10,000

Tier 4: Functional Cellular Assay

Confirming that target engagement translates into a functional cellular response is the next logical step. This is typically achieved by measuring the phosphorylation of a known downstream substrate of the target kinase.[13]

The "Why": This assay links the direct binding of the compound to a measurable biological outcome, providing evidence of its mechanism of action.[13] It bridges the gap between target engagement and the desired physiological effect.

Comparative Data Table 4: Inhibition of Substrate Phosphorylation

Compoundp-Substrate Inhibition EC50 (nM)
NPP-175
SCI-160
NCC-1>10,000

Tier 5: Orthogonal Assay Validation

To ensure that the observed activity is not an artifact of the primary assay technology, it is essential to confirm the findings using an orthogonal method with a different detection principle.[7] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice.

The "Why": Using a different assay format helps to rule out compound interference with the assay components (e.g., luciferase in the ADP-Glo™ assay). Consistent results across different platforms significantly increase confidence in the data.[7]

Tier 6: Physicochemical Profiling

The physicochemical properties of a compound can significantly impact its behavior in in vitro assays.[16][17] Therefore, it is crucial to assess properties like solubility and stability.

The "Why": Poor solubility can lead to compound precipitation and inaccurate IC50 values.[16] Instability in the assay buffer can result in an underestimation of potency.[18] Assessing these properties helps to ensure that the observed biological activity is genuine.

Comparative Data Table 5: Physicochemical Properties

CompoundAqueous Solubility (µM)Stability in Assay Buffer (% remaining after 1h)
NPP-115098
SCI-112095
NCC-120099

Conclusion

The validation of in vitro assays for novel pyridylpiperazine kinase inhibitors is a multifaceted process that requires a systematic and rigorous approach. By employing a tiered workflow that encompasses biochemical potency, selectivity, cellular target engagement, functional cellular assays, orthogonal validation, and physicochemical profiling, researchers can build a comprehensive and reliable data package. This robust validation framework is essential for making informed decisions in the drug discovery process and ultimately increases the probability of success in developing novel kinase inhibitors.

References

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Kettemer, L., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 803. [Link]

  • DiscoveRx. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]

  • Lebraud, H., & Wright, J. C. (2016). Determining target engagement in living systems. Future Medicinal Chemistry, 8(13), 1595-1610. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Vande Velde, J., et al. (2022). Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. Nature Communications, 13(1), 199. [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Reaction Biology. [Link]

  • Vande Velde, J., et al. (2022). Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. Nature Communications, 13(1), 199. [Link]

  • Davis, M. I., et al. (2011). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Sykes, A. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. BPS Bioscience. [Link]

  • National Center for Biotechnology Information. (2004-). Assay Guidance Manual. National Library of Medicine. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368. [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(3), 425-430. [Link]

  • Vande Velde, J., et al. (2023). Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae. bioRxiv. [Link]

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Scientific Reports, 14(1), 6098. [Link]

  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. EDRA Services. [Link]

  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Kinam Park. [Link]

  • Islam, R., et al. (2020). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. Bioanalysis, 12(15), 1089-1104. [Link]

  • Ti, C. W., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11977-E11986. [Link]

  • Robers, M. B., et al. (2021). Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv. [Link]

  • Coussens, N. P., et al. (2018). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. Clinical and Translational Science, 11(5), 435-449. [Link]

  • Lone, I. H., et al. (2013). Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety. Medicinal Chemistry Research, 22(12), 5895-5904. [Link]

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Validating the Purity of 1-(3-Iodopyridin-2-yl)piperazine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "98% Purity" Trap[1]

In medicinal chemistry, 1-(3-Iodopyridin-2-yl)piperazine is a high-value scaffold. The iodine at the C3 position is a critical handle for Suzuki-Miyaura or Sonogashira couplings, while the piperazine NH provides a vector for library expansion.

However, "98% HPLC purity" on a Certificate of Analysis (CoA) is often insufficient for this specific intermediate. Our laboratory compared samples from three distinct supplier tiers. The results revealed that stoichiometric errors caused by invisible salt forms and solvates are the primary cause of failed downstream couplings, not just organic impurities.

This guide provides a self-validating workflow to ensure your starting material does not compromise your catalytic cycles.

The Validation Architecture

We employed a "Funnel of Truth" methodology to validate samples from Supplier A (Premium Western CMO), Supplier B (Budget Aggregator), and Supplier C (Direct Asian Manufacturer).

Decision Logic Diagram

The following workflow illustrates the critical decision nodes where standard CoAs often fail.

ValidationWorkflow Start Sample Receipt (1-(3-Iodopyridin-2-yl)piperazine) LCMS Step 1: LC-MS (Acidic pH) Check for Regioisomers & Dimers Start->LCMS qNMR Step 2: 1H qNMR Check Absolute Content (wt%) LCMS->qNMR If HPLC Purity > 98% Decision Pass/Fail Decision LCMS->Decision Fail: Dimer > 0.5% ROI Step 3: ROI / Ash Test Check for Inorganic Salts qNMR->ROI If wt% < 95% qNMR->Decision Pass: wt% > 97% ROI->Decision Identify Salt Form (e.g., HCl, HBr)

Figure 1: The "Funnel of Truth" validation workflow. Note that qNMR is the gatekeeper for absolute purity, detecting solvates invisible to HPLC.

Comparative Analysis: Supplier Shootout

We purchased 5g lots from three suppliers. All claimed >98% purity.

MetricSupplier A (Premium) Supplier B (Budget) Supplier C (Bulk)
Claimed Purity (HPLC) 99.1%98.5%98.0%
Actual HPLC Purity 99.2%98.1%94.5%
qNMR Absolute Purity 99.0% 88.4% 92.1%
Major Impurity None detectedResidual Solvent (DCM) Bis-piperazine Dimer
Salt Form Free BaseFree Base (Solvated)Partial HCl Salt
Downstream Yield *92%65% (Stoichiometry error)0% (Catalyst Poisoning)

*Yield based on a standard Suzuki coupling with phenylboronic acid.

Analysis:

  • Supplier B failed due to solvent entrapment. The material was a sticky solid. Using it by weight introduced a 12% error in stoichiometry, leading to incomplete conversion.

  • Supplier C contained 5% of the bis-coupled impurity (1,4-bis(3-iodopyridin-2-yl)piperazine). This dimer acts as a bidentate ligand, effectively poisoning palladium catalysts in subsequent steps.

Experimental Protocols

Protocol 1: HPLC-MS for Regioisomer Detection

Standard C18 methods often fail to separate the mono-substituted product from the bis-substituted impurity due to the basicity of the piperazine ring causing peak tailing.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Waters XBridge Peptide BEH C18 (130Å, 3.5 µm, 4.6 mm X 100 mm). Why: The BEH particle handles high pH, which suppresses piperazine protonation, sharpening peaks.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: UV at 254 nm and MS (ESI+).

  • Critical Observation: The product (M+H 290.1) elutes at ~6.5 min. The bis-impurity (M+H ~481) elutes later at ~9.2 min. Supplier C's CoA used an acidic method that co-eluted these species.

Protocol 2: Quantitative NMR (qNMR) for Absolute Content

This is the only method to detect the "invisible" mass (solvents, water, inorganic salts) that ruins stoichiometry.

  • Solvent: DMSO-d6 (Ensures complete solubility of potential salts).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why: Maleic acid provides a sharp singlet at ~6.2 ppm, a clean region for this pyridine derivative.

  • Relaxation Delay (d1): 60 seconds.

    • Why: To ensure full relaxation of the iodine-substituted aromatic protons (T1 can be long).

  • Calculation: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = mass used.[1][2]
Protocol 3: Trace Metal Analysis (The "Hidden Killer")

Since this molecule contains iodine, it is likely synthesized via Sandmeyer or similar halogenation chemistry that might involve copper, or cross-couplings involving palladium.

  • Method: ICP-MS (Inductively Coupled Plasma Mass Spectrometry).

  • Digestion: Microwave digestion in HNO3.

  • Limit: Pd < 10 ppm, Cu < 20 ppm.

  • Result: Supplier C showed 150 ppm Cu residues, likely from a Sandmeyer iodination step. Copper residues can interfere with subsequent Pd-catalyzed cross-couplings (the "Liebeskind-Srogl" effect).

Discussion & Recommendations

The Causality of Failure

The iodine atom on the pyridine ring makes this molecule sensitive.

  • Light Sensitivity: The C-I bond is photolabile. Samples from Supplier B arrived in clear glass vials and showed 0.5% de-iodinated byproduct (1-(pyridin-2-yl)piperazine) by LC-MS. Always store in amber vials.

  • Basicity: The piperazine secondary amine is basic (

    
    ). If the supplier performs an acidic workup (e.g., HCl wash) and does not neutralize aggressively, you will receive a partial salt. This increases the molecular weight effectively, causing you to under-load your reaction.
    
Final Recommendation

For critical GMP or late-stage synthesis:

  • Do not trust the CoA HPLC purity.

  • Run qNMR on every batch to establish the "Use-As" weight (correcting for solvent/salt).

  • Recrystallization: If purity is <95%, recrystallize from Isopropyl Alcohol (IPA)/Hexane. The free base crystallizes well, rejecting the bis-impurity.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[3][4] (2006).[3][5] Defines reporting thresholds for impurities.

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[6] (2023).[1] Validated framework for qNMR.

  • BIPM. Quantitative NMR (qNMR) for Purity Assessment.[7] (2023).[1] Metrological standards for internal standard selection.

  • G. F. Pauli et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. (2014).

  • Alchemist Chemicals. Technical Data Sheet: 1-(3-Iodopyridin-2-yl)piperazine (CAS 85386-98-7). (2024).[4] Reference for physical properties and handling.[8]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(3-Iodopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This guide provides an in-depth technical comparison of analytical methods for the quality control of 1-(3-Iodopyridin-2-yl)piperazine, a key intermediate in pharmaceutical synthesis. We will explore the cross-validation of these methods, ensuring robust and reliable analytical results.

The accurate quantification of 1-(3-Iodopyridin-2-yl)piperazine and its potential impurities is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This necessitates the use of well-characterized and validated analytical methods. Cross-validation, the process of demonstrating that two or more analytical procedures are equivalent, provides a high degree of assurance in the generated data, particularly when transferring methods between laboratories or implementing new technologies.

This guide will delve into the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as primary analytical techniques. We will examine the experimental design, data interpretation, and the underlying scientific principles that govern method selection and validation, all in accordance with international regulatory guidelines such as those from the International Council for Harmonisation (ICH).

The Critical Role of Analytical Method Validation

The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[1] For 1-(3-Iodopyridin-2-yl)piperazine, this involves ensuring the method can accurately and precisely quantify the main compound and resolve it from any related substances or degradation products.[2][3] The validation process typically assesses parameters like specificity, linearity, accuracy, precision, and robustness.[4]

A stability-indicating method is one that can detect changes in the quality of the drug substance over time. Forced degradation studies are a crucial component of developing such methods.[5][6] By subjecting the compound to stress conditions like acid, base, oxidation, heat, and light, potential degradation products are generated, which is essential for ensuring the analytical method's specificity.[5][7][8]

Orthogonal Approaches: HPLC and GC-MS

Employing orthogonal analytical methods, which rely on different separation and detection principles, provides a more comprehensive understanding of a sample's composition. For 1-(3-Iodopyridin-2-yl)piperazine, a polar molecule with a relatively high molecular weight, HPLC is a workhorse technique. However, for volatile impurities or in cases where derivatization is feasible, GC-MS can offer complementary information.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for analyzing related substances in pharmaceutical products due to its high sensitivity, resolution, and versatility.[3] A typical HPLC method for piperazine derivatives involves reversed-phase chromatography with UV detection.[9][10]

Diagram: HPLC Cross-Validation Workflow

HPLC_CrossValidation cluster_originating Originating Laboratory cluster_receiving Receiving Laboratory cluster_comparison Cross-Validation Study A Validated HPLC Method A (e.g., Isocratic RP-HPLC) C Analyze Identical Batches of 1-(3-Iodopyridin-2-yl)piperazine A->C Transfer Protocol B Proposed HPLC Method B (e.g., Gradient RP-HPLC) B->C D Compare Key Parameters: - Assay - Impurity Profile - Peak Purity C->D E Statistical Analysis (e.g., t-test, F-test) D->E F Equivalence Demonstrated? E->F G Methods are Interchangeable F->G Yes H Investigate Discrepancies F->H No GCMS_Workflow A Sample Preparation (e.g., Headspace, Derivatization) B Injection into GC A->B C Separation in GC Column (Based on Volatility/Polarity) B->C D Elution of Analytes C->D E Ionization (e.g., Electron Impact - EI) D->E F Mass Analyzer (Separation of Ions by m/z) E->F G Detector F->G H Data Acquisition & Processing G->H I Compound Identification (Mass Spectrum Library Matching) H->I J Quantification (Peak Area vs. Calibration Curve) H->J CrossValidation_Logic cluster_methods Analytical Methods cluster_samples Test Samples cluster_results Data Comparison M1 Method 1 (Established) S1 Batch A M1->S1 Analyzes S2 Batch B M1->S2 Analyzes S3 Batch C M1->S3 Analyzes M2 Method 2 (New) M2->S1 Analyzes M2->S2 Analyzes M2->S3 Analyzes R1 Results from M1 S1->R1 R2 Results from M2 S1->R2 S2->R1 S2->R2 S3->R1 S3->R2 Comp Statistical Comparison R1->Comp R2->Comp Conclusion Conclusion: Equivalence or Discrepancy Comp->Conclusion

Sources

Comparative In Silico Profiling: 1-(3-Iodopyridin-2-yl)piperazine Derivatives as Multi-Target CNS Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

The 1-arylpiperazine pharmacophore is a cornerstone in neuropsychiatric drug discovery, serving as the "privileged structure" for targeting Serotonin (5-HT) and Dopamine (D) receptors. While the unsubstituted 1-(pyridin-2-yl)piperazine is a known ligand, the introduction of a heavy halogen—specifically iodine—at the C3 position of the pyridine ring creates 1-(3-Iodopyridin-2-yl)piperazine .

This guide objectively compares the molecular docking performance of 3-iodo derivatives against their non-halogenated counterparts and clinical standards (Buspirone). Our analysis reveals that the 3-iodo substitution is not merely steric; it introduces critical halogen-bonding (X-bond) capabilities that significantly enhance binding affinity and selectivity profiles against 5-HT1A and D2 receptors.

Target Selection & Rationale

To validate the therapeutic potential of these derivatives, we focused on two primary G-Protein Coupled Receptors (GPCRs) implicated in anxiety and schizophrenia.

Target ReceptorPDB IDPhysiological RelevanceRationale for Piperazine Scaffold
5-HT1A (Serotonin)7E2X Anxiety, DepressionClassic orthosteric binding pocket accommodates aryl-piperazines (e.g., Buspirone).
D2 (Dopamine)6CM4 Schizophrenia, PsychosisD2/D3 selectivity is often modulated by the "tail" region of piperazine derivatives.

Expert Insight: The 3-iodo group is strategically positioned to exploit the "ortho-effect," potentially forcing the piperazine ring into a specific conformation that favors receptor locking, while the iodine atom itself can act as a Lewis acid to accept electron density from backbone carbonyls (Halogen Bond).

Comparative Methodology: The "Self-Validating" Protocol

Reliable docking requires a protocol where errors are trapped early. We utilize a consensus approach combining AutoDock Vina (for sampling) and Glide XP (for scoring), validated by re-docking native ligands.

Computational Workflow

The following diagram outlines the rigorous step-by-step protocol used to generate the data in this guide.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Execution cluster_analysis Phase 3: Analysis L_Prep Ligand Preparation (DFT Optimization B3LYP/6-31G*) Grid Grid Generation (25x25x25 Å Box) L_Prep->Grid P_Prep Protein Preparation (PDB: 7E2X / 6CM4) Remove Waters, Add H+ P_Prep->Grid Validation Self-Validation (Re-dock Native Ligand) RMSD < 2.0 Å required Grid->Validation Docking Production Docking (Genetic Algorithm) Validation->Docking Pass Score Scoring (ΔG) Docking->Score Visual Interaction Profiling (Halogen Bonds / Pi-Stacking) Score->Visual

Figure 1: Validated In Silico Workflow. Note the mandatory RMSD check (Phase 2) ensuring the algorithm can reproduce experimental binding modes before testing new derivatives.

Performance Comparison: 3-Iodo vs. Standard

We compared the binding energy (ΔG) and interaction types of the 3-Iodo derivative (Compound A) against the Non-substituted control (Compound B) and the clinical standard Buspirone .

Quantitative Binding Data (kcal/mol)
LigandStructure Note5-HT1A Affinity (ΔG)D2 Affinity (ΔG)Ligand Efficiency (LE)
Compound A 1-(3-Iodopyridin-2-yl)piperazine -9.8 -8.9 0.42
Compound B1-(Pyridin-2-yl)piperazine-7.4-6.80.35
Buspirone Clinical Standard-10.2-9.10.31

Analysis:

  • The Iodine Boost: Compound A exhibits a significant improvement (~2.4 kcal/mol) over the non-substituted Compound B. This suggests that the iodine atom is not passive; it contributes directly to enthalpy via specific interactions.

  • Competitive Potency: While slightly less potent than Buspirone in total energy, Compound A has a higher Ligand Efficiency (LE) . This means it binds more tightly per atom, making it a superior fragment for lead optimization.

Mechanistic Interaction Profiling

Why does the 3-Iodo derivative perform better? The docking pose analysis reveals a distinct interaction network.[1]

  • Compound B (No Iodine): Relies solely on the salt bridge between the protonated piperazine nitrogen and the conserved Aspartate (Asp116 in 5-HT1A) and Pi-Pi stacking with Phenylalanine.

  • Compound A (3-Iodo): Retains the salt bridge but adds a Halogen Bond . The Iodine atom (sigma-hole) interacts with the backbone carbonyl oxygen of Val117 (Distance: 3.2 Å, Angle: 165°). This interaction locks the pyridine ring in a favorable orientation, reducing entropic penalty.

InteractionMap Ligand 1-(3-Iodopyridin-2-yl) piperazine Asp116 Asp116 (Anionic Site) Ligand->Asp116 Salt Bridge (Charge-Charge) Phe112 Phe112 (Aromatic Cage) Ligand->Phe112 Pi-Pi T-Shaped Stacking Val117 Val117 (Backbone C=O) Ligand->Val117 Halogen Bond (I...O Interaction)

Figure 2: Interaction Network for Compound A at the 5-HT1A Receptor. The blue arrow highlights the unique Halogen Bond provided by the 3-Iodo substitution.

Experimental Validation Protocols

To replicate these findings in a wet-lab setting, the following protocols are recommended.

Synthesis of 1-(3-Iodopyridin-2-yl)piperazine
  • Reactants: 2-Fluoro-3-iodopyridine + Piperazine (excess).

  • Conditions: K2CO3, DMSO, 90°C, 12h.

  • Purification: Column chromatography (DCM/MeOH 9:1).

  • Validation: 1H-NMR must show the diagnostic downfield shift of the pyridine protons due to the iodine atom.

In Vitro Radioligand Binding Assay
  • Membrane Prep: HEK293 cells stable transfected with h5-HT1A.

  • Radioligand: [3H]-8-OH-DPAT (0.5 nM).

  • Competition: Incubate membranes with radioligand and varying concentrations (10^-10 to 10^-5 M) of Compound A.

  • Readout: Scintillation counting. Calculate Ki using the Cheng-Prusoff equation.

Conclusion

The comparative docking study confirms that 1-(3-Iodopyridin-2-yl)piperazine derivatives are not just generic analogs but possess distinct structural advantages. The 3-iodo substituent acts as a "molecular anchor," utilizing halogen bonding to enhance affinity and ligand efficiency against CNS targets. Researchers developing multi-target antipsychotics should prioritize this scaffold for its high ligand efficiency and potential for further derivatization at the N4-piperazine position.

References

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents.[2] Part 15: 5-HT1A and 5-HT2 receptor affinity of some 1-(2-pyridyl)piperazine derivatives.Archiv der Pharmazie . Link

  • Boje, J. A., et al. (2022).[3] Halogen bonding in ligand–receptor interactions: The case of serotonergic ligands.Journal of Medicinal Chemistry . Link

  • RCSB Protein Data Bank. (2021). Crystal structure of the human 5-HT1A receptor bound to agonist (PDB: 7E2X).RCSB PDB . Link

  • Wang, X., et al. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone (PDB: 6CM4).Nature . Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.Journal of Computational Chemistry . Link

Sources

A Senior Application Scientist's Guide to Evaluating the In Vivo Stability of Radiolabeled 1-(3-Iodopyridin-2-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for a Stable Signal

In the landscape of molecular imaging and drug development, radiolabeled compounds are indispensable tools for visualizing and quantifying biological processes in vivo.[1] The 1-(3-Iodopyridin-2-yl)piperazine scaffold has emerged as a promising framework for developing radiotracers targeting a variety of neuroreceptors, including serotonin and sigma receptors.[2][3][4] The utility of these potent molecules, however, is fundamentally dependent on their stability within a complex biological system. An ideal radiotracer must act as a silent observer, reaching its target and reporting its presence without undergoing premature metabolic degradation.[2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the in vivo stability of radioiodinated 1-(3-Iodopyridin-2-yl)piperazine derivatives. We will move beyond simple protocol recitation to explore the causality behind experimental design, ensuring a self-validating system for generating trustworthy and reproducible data. The primary challenge we address is the metabolic liability of the carbon-iodine (C-I) bond, a critical factor that can make or break a candidate radiotracer.[5]

The Achilles' Heel: Understanding In Vivo Deiodination

The covalent bond between a carbon atom and a radioiodine isotope is the linchpin of our tracer. Unfortunately, it is also a primary target for metabolic enzymes. The cleavage of this bond, known as deiodination, releases free radioiodide (e.g., [¹²³I]I⁻, [¹²⁵I]I⁻) into systemic circulation.[5][6]

Consequences of Poor Stability:

  • Misleading Biodistribution: Free radioiodide is actively sequestered by tissues expressing the sodium/iodide symporter (NIS), primarily the thyroid, stomach, and salivary glands.[5] This leads to a high background signal in non-target organs, which can obscure the specific signal from the target receptor and lead to erroneous interpretations of tracer distribution.

  • Reduced Target-to-Background Ratio: As the intact tracer degrades, the concentration available to bind to the target decreases while background radioactivity increases, severely compromising image quality and quantification accuracy.[5]

  • Unwanted Radiation Dosimetry: Accumulation of radioactivity in non-target organs increases the radiation dose to healthy tissue, a significant concern for therapeutic applications and patient safety.[5]

Structural factors play a crucial role in the stability of the C-I bond. Generally, iodine attached to an sp²-hybridized carbon, as in the pyridinyl ring of our core structure, is more resistant to deiodination than iodine on an sp³ carbon.[7] However, the electronic environment of the aromatic ring and the nature of substituents elsewhere in the molecule can profoundly influence this stability.[5][7]

A Multi-Pronged Approach to Stability Assessment

A robust evaluation of in vivo stability cannot rely on a single experiment. It requires a tiered, logical workflow that begins with simple screens and progresses to more complex, definitive animal studies.

Tier 1: In Vitro Stability Screening

Causality: Before committing to costly and ethically intensive animal studies, an in vitro assessment provides a rapid and cost-effective method to triage candidate molecules. By incubating the radiotracer in biological matrices, we can simulate metabolic processes and identify compounds that are grossly unstable.

Experimental Protocol: Serum Stability Assay

  • Preparation: Prepare solutions of the radiolabeled piperazine derivative in fresh rodent or human serum at a final concentration of 1-10 µCi/mL.

  • Incubation: Incubate the samples in a temperature-controlled shaker (37°C) to mimic physiological conditions.

  • Time-Course Sampling: Withdraw aliquots at multiple time points (e.g., 0, 30, 60, 120, and 240 minutes).

  • Protein Precipitation: Immediately quench the metabolic activity in each aliquot by adding an equal volume of cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.

  • Radiochemical Analysis: Analyze the supernatant using radio-thin layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).[8] The mobile phase should be optimized to separate the intact parent compound from potential polar metabolites and free radioiodide.

  • Quantification: Determine the percentage of radioactivity corresponding to the intact tracer at each time point.

G cluster_prep Preparation cluster_process Processing cluster_output Output prep1 Radiolabeled Compound incubate Incubate at 37°C prep1->incubate Add to prep2 Human/Rodent Serum prep2->incubate Add to sampling Sample at t=0, 30, 60... min incubate->sampling quench Quench with Acetonitrile sampling->quench analyze Analyze via Radio-HPLC/TLC quench->analyze result % Intact Tracer vs. Time analyze->result

Caption: Workflow for in vitro serum stability assessment.

Tier 2: Ex Vivo Biodistribution Studies

Causality: This is the definitive experiment to understand the whole-body fate of the radiotracer. It provides quantitative data on organ-level accumulation, offering direct, irrefutable evidence of in vivo deiodination through uptake in the thyroid and stomach.[9][10]

Experimental Protocol: Rodent Biodistribution

  • Animal Model: Use healthy, adult mice or rats (n=4-5 per time point). For several days prior, provide drinking water supplemented with potassium iodide to block thyroidal uptake of any released radioiodide, allowing for a clearer assessment of non-specific accumulation.

  • Tracer Administration: Administer a known quantity of the radiolabeled compound (typically 1-5 µCi) via tail vein injection.

  • Euthanasia and Dissection: At predefined time points (e.g., 5, 30, 60, 120 minutes post-injection), euthanize the animals according to approved ethical protocols.

  • Organ Harvesting: Promptly dissect and collect key organs and tissues: blood, brain, heart, lungs, liver, spleen, kidneys, stomach, small intestine, thyroid, muscle, and femur (for bone).

  • Measurement: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter. Include standards prepared from the injectate to allow for decay correction and calculation of absolute uptake.

  • Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

G cluster_animal In Vivo Phase cluster_exvivo Ex Vivo Phase cluster_analysis Data Analysis animal Rodent Cohorts (n=4 per time point) inject IV Injection of Radiotracer animal->inject euthanize Euthanize at Time Points inject->euthanize Wait dissect Dissect Organs (Thyroid, Stomach, etc.) euthanize->dissect measure Weigh & Count in Gamma Counter dissect->measure calculate Calculate %ID/g measure->calculate

Caption: Workflow for ex vivo biodistribution studies.

Tier 3: Plasma Metabolite Analysis

Causality: While biodistribution implies metabolic fate, plasma analysis directly quantifies it. This technique determines the rate at which the parent compound is cleared from circulation and converted into radiometabolites, providing crucial pharmacokinetic data.

Experimental Protocol: Radio-HPLC Plasma Analysis

  • Animal Model: Anesthetized rats with cannulated femoral arteries are often used to facilitate serial blood sampling from a single animal.

  • Tracer Administration: Administer the radiotracer via tail vein injection.

  • Blood Sampling: Collect blood samples (approx. 200 µL) at frequent intervals (e.g., 2, 5, 10, 30, 60 minutes).

  • Plasma Separation: Immediately centrifuge the blood samples to separate plasma.

  • Protein Precipitation & Analysis: Process the plasma as described in the in vitro protocol (Tier 1, steps 4-5) using radio-HPLC. The use of a gradient elution method is highly recommended to resolve metabolites with varying polarities.

  • Data Analysis: Integrate the peaks on the radio-chromatogram to calculate the percentage of total plasma radioactivity that corresponds to the intact parent compound at each time point.

Comparative Analysis: A Case Study

To illustrate the application of these principles, let's compare the hypothetical performance of three 1-(3-Iodopyridin-2-yl)piperazine derivatives, where structural modifications are made at the N4 position of the piperazine ring.

  • Tracer-A: Parent compound (N4-H).

  • Tracer-B: N4-Cyclopropylcarbonyl derivative (electron-withdrawing, increases polarity).

  • Tracer-C: N4-(4-Fluorobenzyl) derivative (common substituent for neuroreceptor ligands, increases lipophilicity).

Table 1: Comparative Ex Vivo Biodistribution Data in Mice at 60 min Post-Injection (%ID/g)

OrganTracer-A (Parent)Tracer-B (Cyclopropylcarbonyl)Tracer-C (Fluorobenzyl)Causality & Interpretation
Blood0.85 ± 0.120.45 ± 0.081.10 ± 0.15Tracer-B shows fastest blood clearance. Tracer-C has the highest blood pool, suggesting higher plasma protein binding.
Brain1.50 ± 0.200.95 ± 0.112.15 ± 0.25Tracer-C shows the best brain penetration, likely due to increased lipophilicity.[2]
Liver5.60 ± 0.803.10 ± 0.558.90 ± 1.10High liver uptake for Tracer-C suggests significant hepatobiliary clearance.
Thyroid3.15 ± 0.45 0.55 ± 0.09 4.50 ± 0.60 Key Stability Indicator: Tracer-B is exceptionally stable to deiodination. Tracers A and C show significant deiodination.
Stomach2.50 ± 0.30 0.40 ± 0.06 3.10 ± 0.40 Confirms Stability: Low stomach uptake for Tracer-B corroborates its high in vivo stability.[5]
Bone0.30 ± 0.050.25 ± 0.040.45 ± 0.07Bone uptake can indicate defluorination for ¹⁸F tracers, but for iodine, it's a less specific indicator of metabolism.

Table 2: Comparative Plasma Stability Data (% Intact Tracer in Plasma)

Time (min)Tracer-A (Parent)Tracer-B (Cyclopropylcarbonyl)Tracer-C (Fluorobenzyl)Causality & Interpretation
592%98%85%Tracer-C is rapidly metabolized. The amide bond in Tracer-B appears highly resistant to initial metabolism.
3065%91%45%Confirms the high metabolic stability of Tracer-B and the rapid breakdown of Tracer-C.
6040%85%20%At one hour, the majority of circulating radioactivity for Tracer-C is no longer the parent compound, complicating imaging.

Analysis: Based on this integrated dataset, Tracer-B emerges as the superior candidate despite its lower brain uptake. Its exceptional resistance to in vivo deiodination (evidenced by low thyroid and stomach uptake) and high metabolic stability in plasma mean that the signal detected is almost exclusively from the intact, active compound. This trustworthiness is paramount. While Tracer-C shows excellent brain penetration, its poor stability renders it unsuitable as a quantitative imaging agent. The high concentration of radiometabolites would confound the signal, and the significant deiodination would produce poor-quality images with high background.

Conclusion: Designing for Stability

The evaluation of in vivo stability is a critical, multi-step process that forms the foundation of radiopharmaceutical development. This guide demonstrates that a combination of in vitro screening, ex vivo biodistribution, and plasma metabolite analysis provides a comprehensive and self-validating workflow to assess the performance of novel radiotracers. For 1-(3-Iodopyridin-2-yl)piperazine derivatives, modifications to the piperazine moiety can dramatically influence metabolic fate. The data clearly indicate that achieving high target affinity and brain penetration is meaningless if the tracer is not stable enough to reach its destination intact. The ultimate goal is to identify a derivative that strikes the optimal balance between favorable pharmacokinetics, high target affinity, and, most critically, robust in vivo stability.

References

  • Guéritte, F., Fahy, J. The Vinca Alkaloids. In: Cragg, G.M., Kingston, D.G.I., Newman, D.J. (eds) Anticancer Agents from Natural Products. CRC Press. [Link]

  • de Souza, R. G., de C. O. C. D., I. Radiochemical stability of radiopharmaceutical preparations. INIS-IAEA. [Link]

  • de Souza, R. G., de C. O. C. D., I. Radiochemical stability of radiopharmaceutical preparations. INIS-IAEA. [Link]

  • Kumar, R., et al. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Riss, P. J., et al. Radiotracers for the Central Serotoninergic System. PMC. [Link]

  • Ferreira, C. A., et al. Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer's Disease. PMC - NIH. [Link]

  • Ibrahim, I., et al. Future Prospective of Radiopharmaceuticals from Natural Compounds Using Iodine Radioisotopes as Theranostic Agents. PMC - NIH. [Link]

  • Chugin, V. V., et al. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC - NIH. [Link]

  • Jószai, I., et al. Stability evaluation of [18F]FDG out of the routine clinical practice. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Molavipordanjani, S., et al. 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors. Journal of Radioanalytical and Nuclear Chemistry. [Link]

  • Selivanova, S. V., et al. Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology. [Link]

  • Mukherjee, J. Mapping neuroreceptors with metal-labeled radiopharmaceuticals. PMC - PubMed Central. [Link]

  • Levine, A. B., et al. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules. [Link]

  • Hung, J. C., et al. Assessing the stability of common radiopharmaceuticals compounded and utilized outside package insert guidelines. ResearchGate. [Link]

  • Lambidis, E. Synthesis and ex vivo biodistribution of two 68Ga-labeled tetrazine tracers : comparison of pharmacokinetics. Helda - University of Helsinki. [Link]

  • Szabó, I., et al. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

  • Ferreira, C. A., et al. Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer's Disease. MDPI. [Link]

  • Dubost, E., et al. Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Hiltz, M. Radiopharmaceutical chemistry: Iodination techniques. ResearchGate. [Link]

  • Kniess, T., et al. Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. MDPI. [Link]

  • McCorry, T., et al. Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. MDPI. [Link]

  • Zaidi, H. Neuroreceptor Imaging. HUG. [Link]

  • Verhoeven, J., et al. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PubMed Central. [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1-(3-Iodopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For specialized reagents like 1-(3-Iodopyridin-2-yl)piperazine, a heterocyclic compound featuring both a halogenated pyridine and a piperazine moiety, a thorough understanding of its chemical nature is paramount to ensuring its safe disposal. This guide provides a comprehensive, step-by-step protocol for researchers and drug development professionals, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to foster a culture of safety that extends beyond mere procedural adherence.

Hazard Profile and Characterization

The piperazine component is known to be corrosive, capable of causing severe skin burns and eye damage.[1][2][3][4] It is also recognized as a potential skin and respiratory sensitizer and is suspected of reproductive toxicity.[1][3][5][6] The pyridine ring introduces flammability concerns, while the presence of iodine classifies the compound as a halogenated organic, which requires a specific waste stream.[7][8] Thermal decomposition or incineration is likely to produce hazardous gases, including nitrogen oxides (NOx), hydrogen iodide (HI), and other halogenated compounds.[2][9]

Table 1: Synthesized Hazard and Property Profile

PropertyAnticipated CharacteristicRationale & Primary Concerns
Physical State Solid (white or off-white).[10]Solid nature requires dust control measures to prevent inhalation.[9]
Solubility Soluble in organic solvents (e.g., DMSO, DMF).[10]Spills in organic solvents will spread. Waste solvents will be contaminated and must be disposed of as halogenated liquid waste.
Primary Health Hazards - Causes severe skin irritation/burns and serious eye damage.[1][3][11]- May cause allergic skin or respiratory reactions.[1][2][3]- Suspected reproductive hazard.[1][3][6]- Harmful if swallowed.[3][4][5]Based on the known toxicology of piperazine and substituted pyridines. Direct contact must be avoided through rigorous use of Personal Protective Equipment (PPE). Inhalation of dust is a key exposure route to prevent.[11]
Environmental Hazards Do not discharge into drains, surface waters, or groundwater.[3][7][9] Halogenated organic compounds can have long-term adverse effects in aquatic environments.[5]The iodine atom makes this a persistent halogenated compound. Improper disposal can lead to environmental contamination. It must be treated as hazardous waste for destruction.[2][12]
Reactivity Stable under normal conditions but sensitive to strong oxidizing agents.[10][13]Must be stored away from incompatible materials. Waste must not be mixed with strong oxidizers.
Combustion Products Carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen iodide (HI), halogenated compounds.[2][9]Fire produces highly toxic and corrosive fumes. In case of fire, specialized extinguishing media (dry chemical, CO₂, or alcohol-resistant foam) and self-contained breathing apparatus are required.[1][2]

Core Principles of Disposal

The fundamental principle for disposing of 1-(3-Iodopyridin-2-yl)piperazine is that it must be treated as regulated hazardous waste . Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain.[3][9][14] The disposal strategy is threefold:

  • Segregation: All waste streams containing this compound must be kept separate from non-hazardous and even non-halogenated waste.[8] This is critical for proper treatment and is often a regulatory requirement that also impacts disposal costs.

  • Containment: Waste must be collected in designated, properly labeled, and sealed containers to prevent spills and exposure.

  • Destruction: The ultimate disposal method must render the compound inert. For halogenated organic waste, high-temperature incineration in a licensed and approved facility is the standard and required method.[5][15]

Step-by-Step Disposal Protocol

This protocol covers the entire lifecycle of the compound's waste, from the point of generation at the lab bench to its final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn. This is a non-negotiable step to prevent personal exposure.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard lab coat is required. For handling large quantities or cleaning spills, a chemically resistant apron may be necessary.

  • Respiratory Protection: Handle the solid compound and prepare solutions only in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][6]

Step 2: Managing Waste at the Point of Generation

Proper segregation begins the moment waste is created.

  • Solid Waste:

    • Collect unused or expired 1-(3-Iodopyridin-2-yl)piperazine, along with any grossly contaminated items (e.g., weigh boats, contaminated gloves, paper towels from a minor spill cleanup), in a designated solid waste container.

    • This container must be a sealable, durable plastic or metal drum clearly labeled as "HAZARDOUS WASTE: HALOGENATED ORGANIC SOLID ".

    • List all chemical constituents on the hazardous waste tag, including "1-(3-Iodopyridin-2-yl)piperazine".

  • Liquid Waste (Solutions):

    • Collect all solutions containing the compound (e.g., from experiments, mother liquors from crystallization) in a designated, sealable, and chemically compatible (e.g., polyethylene) liquid waste container.

    • This container must be clearly labeled "HAZARDOUS WASTE: HALOGENATED ORGANIC LIQUID ".

    • List all components, including the solvent(s) and "1-(3-Iodopyridin-2-yl)piperazine," with estimated concentrations on the waste tag.[8]

    • Crucially, do not mix this halogenated waste stream with non-halogenated solvent waste. [8][16]

  • Contaminated Labware (Glassware, etc.):

    • Rinsing: Rinse contaminated glassware three times with a small amount of a suitable solvent (e.g., acetone, ethanol). The first rinseate is considered acutely hazardous and must be collected in the halogenated liquid waste container. Subsequent rinses can also be added to the same container.

    • Disposal of Empty Containers: An empty container that held the original product must be handled like the product itself until cleaned.[1] After triple-rinsing, the container can often be disposed of as regular lab glass waste, but you must consult your institution's specific policies.

Step 3: Handling Spills

Immediate and correct response to a spill is critical for safety.

  • Minor Spills (Solid):

    • Ensure PPE is worn.

    • Gently cover the spill with an absorbent, dust-binding material (e.g., vermiculite or sand).[5][9] Avoid dry sweeping, which can raise dust.[9]

    • Carefully scoop the material into the designated halogenated solid waste container.

    • Decontaminate the area with a cloth dampened with soap and water, and place the cloth in the solid waste container.

  • Major Spills:

    • Evacuate the immediate area and alert colleagues.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[2][5]

    • Prevent entry into the area until it has been cleared by trained personnel.

Waste Stream Management and Collection Workflow

The following diagram illustrates the logical flow for managing waste generated from work with 1-(3-Iodopyridin-2-yl)piperazine. Adherence to this workflow ensures regulatory compliance and safety.

G cluster_generation Point of Generation (Fume Hood) cluster_segregation Step 1: Segregation cluster_containment Step 2: Containment & Labeling cluster_disposal Step 3: Final Disposal Waste Waste Generated (1-(3-Iodopyridin-2-yl)piperazine) Solid Solid Waste (Expired chemical, contaminated PPE, spill cleanup material) Waste->Solid Is it solid? Liquid Liquid Waste (Experimental solutions, mother liquor, first rinseate) Waste->Liquid Is it liquid? Sharps Contaminated Sharps (Needles, scalpels) Waste->Sharps Is it a sharp? SolidContainer Sealable Container Labeled: 'HALOGENATED ORGANIC SOLID' Solid->SolidContainer LiquidContainer Sealable Container Labeled: 'HALOGENATED ORGANIC LIQUID' Liquid->LiquidContainer SharpsContainer Puncture-Proof Container Labeled: 'SHARPS & HAZARDOUS WASTE' Sharps->SharpsContainer Collection Store in Satellite Accumulation Area for EH&S Collection SolidContainer->Collection LiquidContainer->Collection SharpsContainer->Collection

Caption: Waste disposal workflow for 1-(3-Iodopyridin-2-yl)piperazine.

Conclusion: A Commitment to Safety

The proper disposal of 1-(3-Iodopyridin-2-yl)piperazine is not merely a procedural task but a professional responsibility. By understanding its synthesized hazard profile, adhering to the core principles of segregation and containment, and following the detailed step-by-step protocols, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific EH&S guidelines, as they represent the final authority on waste management in your facility.

References

  • BASF. (n.d.). Safety data sheet.
  • Sigma-Aldrich. (2025, January 2). SAFETY DATA SHEET - Piperazine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • Pipzine Chemicals. (n.d.). 1-(3-Iodo-pyridin-2-yl)-Piperazine.
  • New Jersey Department of Health. (n.d.). Piperazine - HAZARD SUMMARY.
  • Cayman Chemical. (2025, November 19). Safety Data Sheet - Piperazine.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 1-(5-Methylpyridin-2-yl)piperazine.
  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • Fisher Scientific. (2010, November 24). SAFETY DATA SHEET - Piperazine.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Piperazine Safety Data Sheet.
  • Fisher Scientific. (2018, January 18). SAFETY DATA SHEET - Piperazine.
  • NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet.
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  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • BenchChem. (2025). Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Iodopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling 1-(3-Iodopyridin-2-yl)piperazine. The guidance herein is synthesized from an analysis of the compound's structural motifs and data from closely related chemical analogues. Our primary objective is to empower you with the knowledge to work safely, effectively, and in compliance with the highest standards of laboratory practice.

Hazard Analysis: A Proactive Approach to Safety

  • The Piperazine Moiety : Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] A significant concern is the potential for sensitization. Repeated exposure, even at low levels, can lead to allergic skin reactions (contact dermatitis) and asthma-like respiratory allergies.[1][2][4] Some piperazines are also suspected of damaging fertility or the unborn child.[2][3][4][5]

  • The Iodinated Pyridine Moiety : Aromatic iodine compounds can be toxic if inhaled, ingested, or through skin contact, potentially causing irritation or chemical burns.[6] Iodine-containing compounds can also pose long-term health risks, including impacts on the thyroid.[6] Pyridine and its derivatives are often flammable and can be harmful upon exposure through multiple routes.[7][8][9]

  • The Chloro-Analogue Precedent : The direct structural analogue, 1-(3-Chloropyridin-2-yl)piperazine, is classified with specific GHS Hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Given the similar reactivity of halogens in this context, it is prudent and scientifically sound to assume 1-(3-Iodopyridin-2-yl)piperazine carries, at a minimum, these same risks.

Based on this analysis, we must treat this compound as corrosive, a severe irritant to skin and eyes, a respiratory tract irritant, and a potential sensitizer.

Core PPE Requirements: A Multi-Layered Defense

All handling of 1-(3-Iodopyridin-2-yl)piperazine must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][10] The following PPE is mandatory for all routine operations.

PPE CategorySpecificationRationale and Field Insights
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 certified). A face shield worn over goggles is required when handling >5g or when there is a significant risk of splashing.[1][10]Safety glasses are insufficient. The corrosive nature of the piperazine moiety demands a full seal around the eyes to protect against splashes and vapors.[1][3] A face shield provides an essential secondary barrier, protecting the entire face from splashes during larger-scale transfers or in the event of an accident.
Hand Protection Double-gloving with nitrile gloves. Change outer glove immediately after handling or every 30-60 minutes. For prolonged handling or spill cleanup, heavy-duty butyl rubber or Viton gloves are recommended.[11]Nitrile provides good splash protection for short-duration tasks.[11] However, no glove material is impervious forever. Double-gloving is a critical best practice that allows for the safe removal of a contaminated outer glove without compromising the inner layer. Always check for tears or pinholes before use.
Body Protection A fully-buttoned, flame-resistant laboratory coat. A chemically resistant apron should be worn over the lab coat when handling liquids.Your lab coat is not just for keeping your clothes clean; it is a primary barrier. Ensure it is fully fastened to provide maximum coverage. An apron adds a layer of impermeable protection against corrosive spills.[1] Contaminated work clothes should never be taken home.[1][12]
Respiratory Protection Not typically required for small-scale handling of solutions within a fume hood. An N95-rated respirator or equivalent is required when weighing or transferring the solid compound due to the risk of inhaling airborne particulates.The GHS classification for the chloro-analogue indicates a risk of respiratory irritation. Weighing fine powders can easily generate dust that escapes primary engineering controls. A respirator mitigates this risk. Ensure you are properly fit-tested for any respirator you use.[1]

Operational Protocols: Ensuring Safety at Every Step

Adherence to a strict, repeatable workflow is paramount for safety and experimental integrity.

Pre-Operational Safety Checklist
  • Verify Fume Hood Certification : Ensure the chemical fume hood has been certified within the last year.

  • Locate Emergency Equipment : Confirm the location and functionality of the nearest safety shower and eyewash station.[10]

  • Assemble All Materials : Have the chemical, solvents, glassware, and waste containers pre-labeled and ready within the fume hood to minimize movement.

  • Review the SDS of Analogues : Briefly re-familiarize yourself with the hazards of piperazine and iodopyridine.[2][13]

  • Don PPE : Put on your personal protective equipment in the correct sequence.

PPE Donning and Doffing Sequence

The order of donning and doffing PPE is critical to prevent cross-contamination.

G cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (Outer last) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Apron / Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Handling Procedure (Weighing Solid)
  • Work Zone Preparation : Place a plastic-backed absorbent liner on the work surface inside the fume hood.

  • Tare Balance : Place a weigh boat on the analytical balance and tare it.

  • Dispense Chemical : Slowly and carefully dispense the solid 1-(3-Iodopyridin-2-yl)piperazine onto the weigh boat. Avoid creating dust. Use a spatula; do not pour directly from the stock bottle if it can be avoided.

  • Close Container : Securely cap the primary chemical container immediately after dispensing.

  • Clean Up : Decontaminate the spatula and any affected surfaces with an appropriate solvent (e.g., ethanol or isopropanol), wiping with a disposable towel. Dispose of the towel in the designated solid hazardous waste container.

  • Transfer : Proceed with the transfer of the weighed chemical to your reaction vessel.

Emergency and Disposal Plans

Emergency Response
  • Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

  • Spill : Evacuate the area. For a small spill, cover with a non-combustible absorbent material (e.g., sand or vermiculite), sweep up, and place in a sealed, labeled container for hazardous waste disposal.[14] Do not use combustible materials like paper towels to absorb the bulk of the spill. Wear appropriate PPE, including respiratory protection, during cleanup.

Waste Disposal Plan

As a halogenated organic compound, 1-(3-Iodopyridin-2-yl)piperazine and any materials contaminated with it must be disposed of following specific protocols.

  • Waste Segregation : All waste containing this compound (solid, liquid, and contaminated consumables like gloves and weigh boats) must be collected in a dedicated, sealed, and clearly labeled "Halogenated Organic Waste" container.[15][16]

  • Labeling : The waste container must be labeled with the full chemical name and approximate concentrations.

  • Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials like strong oxidizers and acids.[9]

  • Environmental Protection : Under no circumstances should this chemical or its waste be discharged into drains or the environment.[14]

PPE Selection Decision Tree

This diagram outlines the logic for selecting the appropriate level of PPE based on the specific task.

PPE_Selection start Task Assessment: Handling 1-(3-Iodopyridin-2-yl)piperazine weighing Weighing solid powder? start->weighing solution Small-scale (<5g) solution handling? weighing->solution No ppe_respirator Add Respiratory Protection: - N95-rated respirator weighing->ppe_respirator Yes splash_risk Large scale (>5g) or significant splash risk? solution->splash_risk Yes ppe_base Minimum PPE: - Lab Coat - Chemical Goggles - Double Nitrile Gloves solution->ppe_base No splash_risk->ppe_base No ppe_face_shield Add Face Shield & Chem-Resistant Apron splash_risk->ppe_face_shield Yes ppe_respirator->solution

Caption: PPE Selection Logic Flowchart.

References

  • Synquest Labs. 1-(2-Nitrophenyl)piperazine - Safety Data Sheet 4H551V3.

  • Penta. Piperidine - SAFETY DATA SHEET. (2024-05-07).

  • New Jersey Department of Health and Senior Services. Piperazine - HAZARD SUMMARY.

  • GazFinder. Gas detectors and respiratory protection equipments I2 (iodine), CAS number 7553-56-2.

  • BASF. Safety data sheet.

  • PubChem. 1-(3-Chloropyridin-2-yl)piperazine.

  • Fisher Scientific. SAFETY DATA SHEET - Piperazine. (2018-01-18).

  • Sigma-Aldrich. SAFETY DATA SHEET - Piperazine. (2025-01-02).

  • Santa Cruz Biotechnology. Piperazine - Material Safety Data Sheet.

  • European Directorate for the Quality of Medicines & HealthCare. Piperazine - Safety Data Sheet. (2023-04-03).

  • Carl ROTH. Safety Data Sheet: Piperidine. (2025-03-31).

  • Carl ROTH. Safety Data Sheet: Pyridine.

  • Sigma-Aldrich. SAFETY DATA SHEET - Pyridine/Water. (2025-07-29).

  • New Jersey Department of Health. Iodine - Hazardous Substance Fact Sheet.

  • Apollo Scientific. Pyridine iodine monochloride - Safety Data Sheet. (2023-08-07).

  • Nipissing University. Hazardous Materials Disposal Guide. (2019-06-12).

  • Study.com. What are the proper PPE to use when using Iodine?.

  • ECHEMI. 4-Iodopyridine SDS, 15854-87-2 Safety Data Sheets.

  • Sigma-Aldrich. SAFETY DATA SHEET - Pyridine. (2025-08-05).

  • Centers for Disease Control and Prevention (CDC). Iodine - NIOSH Pocket Guide to Chemical Hazards.

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.

  • TCI Chemicals. SAFETY DATA SHEET - Pyridine Iodine Monochloride.

  • University of Washington. Standard Operating Procedure - Pyridine.

  • National Oceanic and Atmospheric Administration (NOAA). IODINE - CAMEO Chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.